(+)-Isoproterenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2964-04-7 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-[(1S)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3/t11-/m1/s1 |
InChI Key |
JWZZKOKVBUJMES-LLVKDONJSA-N |
SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O |
Isomeric SMILES |
CC(C)NC[C@H](C1=CC(=C(C=C1)O)O)O |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
(+)-Isoproterenol structure and chemical properties
An In-depth Technical Guide to (+)-Isoproterenol: Structure, Properties, and Biological Activity
Introduction
Isoproterenol, also known as isoprenaline, is a synthetic catecholamine and a potent, non-selective agonist for β-adrenergic receptors.[1][2] It is the N-isopropyl analog of norepinephrine and was one of the first selective β-adrenergic receptor agonists to be synthesized.[2] While the commercially available form is often a racemic mixture ((±)-Isoproterenol), the biologically more active enantiomer is the levorotatory or (R)-enantiomer, which is structurally analogous to this compound.[2] This document provides a comprehensive technical overview of the chemical structure, properties, and signaling pathways of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a catecholamine derivative characterized by a catechol ring (a benzene ring with two adjacent hydroxyl groups), an ethanolamine side chain, and an isopropyl group attached to the nitrogen atom.[2] This N-isopropyl substitution is crucial for its selectivity towards β-adrenergic receptors over α-adrenergic receptors.[2]
Chemical Identifiers
The structure and key identifiers for this compound and its common hydrochloride salt form are detailed below.
Chemical Structure of this compound
Conclusion
This compound remains a cornerstone tool in cardiovascular and pulmonary research due to its potent and well-characterized activity as a non-selective β-adrenergic agonist. Its defined chemical structure and properties, coupled with a deep understanding of its primary signaling pathway through Gαs, cAMP, and PKA, allow for its use as a standard agonist in a wide range of experimental models. The established protocols for its characterization, such as competitive binding assays, provide a robust framework for investigating adrenergic receptor pharmacology and the development of novel therapeutic agents.
References
(+)-Isoproterenol and its Interaction with Beta-Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of (+)-isoproterenol for beta-adrenergic receptors. Isoproterenol, a non-selective β-adrenergic agonist, exists as two stereoisomers: the more potent (-)-isomer (levoisoproterenol or R-(-)-isoproterenol) and the less active (+)-isomer (dextroisoproterenol or S-(+)-isoproterenol). Understanding the differential binding affinities of these enantiomers is crucial for structure-activity relationship studies and the development of targeted therapeutics. This guide provides a comprehensive overview of the quantitative binding data, detailed experimental protocols for assessing binding affinity, and visual representations of the associated signaling pathways and experimental workflows.
Data Presentation: Quantitative Binding Affinity
The binding affinity of isoproterenol enantiomers to β1 and β2-adrenergic receptors is typically determined through radioligand competition binding assays. In these experiments, the ability of the unlabeled ligand (e.g., this compound) to displace a radiolabeled antagonist (commonly [3H]-dihydroalprenolol or [125I]-cyanopindolol) from the receptor is measured. The results are often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
While extensive quantitative data for the highly potent (-)-isoproterenol is available, specific Ki or IC50 values for the (+)-isomer are less frequently reported due to its significantly lower affinity. However, studies consistently demonstrate a marked stereoselectivity in binding, with the (-)-enantiomer exhibiting a much higher affinity than the (+)-enantiomer. The order of potency for adrenoceptor agonists in competing for binding sites has been established as (-)-isoproterenol > (±)-isoproterenol > this compound[1][2].
For comparative purposes, the following table summarizes representative binding affinity data for isoproterenol at human β1 and β2-adrenergic receptors. It is important to note that the affinity of the (+)-isomer is substantially lower than that of the (-)-isomer.
| Compound | Receptor Subtype | Assay Type | Radioligand | Cell Line/Tissue | Ki (nM) | IC50 (nM) | Reference |
| (-)-Isoproterenol | β1-Adrenergic | Competition | [125I]iodocyanopindolol | Asthmatic Bronchi | - | 80 ± 13 | [3] |
| (-)-Isoproterenol | β1-Adrenergic | Competition | --INVALID-LINK--CGP-12177 | Rat Brain | - | - | [4] |
| (±)-Isoproterenol | β1-Adrenergic | Competition | [125I]CYP | - | 220 | - | [5] |
| (±)-Isoproterenol | β2-Adrenergic | Competition | [125I]CYP | - | 460 | - | [5] |
| This compound | β-Adrenergic | Competition | [3H]dihydroalprenolol | Rat Cardiac Membranes | Lower affinity than (-)- and (±)-isomers | - | [1][2] |
Note: Ki values are a measure of the affinity of a ligand for a receptor, where a lower Ki value indicates a higher affinity. IC50 values represent the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. The relationship between Ki and IC50 is dependent on the concentration and Kd of the radioligand used in the assay.
Experimental Protocols
The determination of binding affinity for this compound at beta-adrenergic receptors is primarily achieved through radioligand competition binding assays. Below are detailed methodologies for the key experiments involved.
Cell Culture and Membrane Preparation
Objective: To obtain a source of beta-adrenergic receptors for the binding assay. This protocol is applicable to adherent cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, stably expressing the desired beta-adrenergic receptor subtype.
Materials:
-
Adherent cells expressing the target beta-adrenergic receptor (e.g., CHO-β1AR, HEK-β2AR)
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and appropriate antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell scraper
-
Lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Homogenizer (e.g., Dounce or Polytron)
-
Centrifuge and appropriate tubes
-
Sucrose solution (e.g., 10% in lysis buffer)
-
Protein assay reagents (e.g., BCA or Bradford)
Procedure:
-
Culture the cells in appropriate flasks or dishes until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Add a small volume of ice-cold lysis buffer to the flask and scrape the cells using a cell scraper.
-
Transfer the cell suspension to a pre-chilled homogenization tube.
-
Homogenize the cells on ice with a Dounce homogenizer (typically 20-30 strokes) or a Polytron homogenizer (2-3 short bursts at a low setting).
-
Transfer the homogenate to a centrifuge tube and centrifuge at 500 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a high-speed centrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold lysis buffer.
-
Repeat the high-speed centrifugation step (step 7).
-
Discard the supernatant and resuspend the final membrane pellet in a small volume of lysis buffer containing a cryoprotectant such as 10% sucrose.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Aliquot the membrane suspension and store at -80°C until use.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific beta-adrenergic receptor subtype by measuring its ability to compete with a radiolabeled antagonist.
Materials:
-
Prepared cell membranes expressing the target beta-adrenergic receptor
-
Radiolabeled beta-adrenergic antagonist (e.g., [3H]-dihydroalprenolol ([3H]-DHA) or [125I]-cyanopindolol ([125I]-CYP))
-
Unlabeled this compound stock solution and serial dilutions
-
Unlabeled non-selective antagonist for determining non-specific binding (e.g., propranolol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
96-well microplates
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/C)
-
Scintillation vials and scintillation cocktail (for 3H) or gamma counter tubes (for 125I)
-
Liquid scintillation counter or gamma counter
Procedure:
-
Assay Setup: Prepare the following in a 96-well microplate in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and the cell membrane preparation.
-
Non-specific Binding: Add assay buffer, the radioligand, a high concentration of a non-selective antagonist (e.g., 10 µM propranolol), and the cell membrane preparation.
-
Competition: Add assay buffer, the radioligand, the cell membrane preparation, and increasing concentrations of this compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes). The incubation time should be determined in preliminary kinetic experiments.
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter using a vacuum filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with several volumes of ice-cold wash buffer (e.g., assay buffer without BSA) to remove any remaining unbound radioligand.
-
Radioactivity Measurement:
-
For [3H]-DHA, place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
For [125I]-CYP, place the filters in gamma counter tubes and count the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to this compound and beta-adrenergic receptor binding.
References
- 1. Inhibition of [3H]-dihydroalprenolol binding to rat cardiac membranes of various beta-blocking agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of [3H]-dihydroalprenolol binding to rat cardiac membranes of various beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of beta-adrenergic receptors and in vitro relaxant responses to isoproterenol in asthmatic airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (+)-Isoproterenol Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Isoproterenol, a potent synthetic catecholamine and non-selective β-adrenergic receptor agonist, serves as a cornerstone pharmacological tool for investigating G-protein coupled receptor (GPCR) signaling. Its high efficacy and broad activity across β-adrenergic receptor subtypes (β1, β2, and β3) make it an invaluable agent for elucidating the canonical Gs-protein-mediated signaling cascade and more recently appreciated biased or non-canonical pathways. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of the signaling networks.
Introduction to this compound
Isoproterenol is a sympathomimetic amine structurally similar to epinephrine.[1] It is a full agonist at both β1- and β2-adrenergic receptors with similar affinity for both, and also acts on β3-adrenergic receptors.[1] Its primary clinical applications have been in the treatment of bradycardia and heart block.[2][3] In a research context, isoproterenol is widely used to induce specific physiological and cellular responses, such as cardiac hypertrophy and fibrosis in animal models, to study the underlying molecular mechanisms.[4][5][6][7]
Receptor Binding and Activation
Isoproterenol exerts its effects by binding to β-adrenergic receptors, which are members of the GPCR superfamily. This binding event triggers a conformational change in the receptor, initiating intracellular signaling cascades. The binding affinity and potency of isoproterenol can vary depending on the receptor subtype and the cellular context.
Quantitative Data: Receptor Binding Affinities and Potency
The following tables summarize key quantitative parameters for isoproterenol's interaction with adrenergic receptors.
| Parameter | Receptor Subtype | Value | Cell/Tissue Type | Reference |
| Ki | β1-AR | 0.22 µM | Not Specified | [8] |
| Ki | β2-AR | 0.46 µM | Not Specified | [8] |
| Ki | β3-AR | 1.6 µM | Not Specified | [8] |
| KD | β-adrenergic receptors | 3-5 µM | Rat Adipocytes | [9] |
| KD | β-adrenergic receptors | 0.9-1.0 µM | Human Adipocytes | [9] |
| pEC50 | β2-AR | 8.58 ± 0.10 | U937 Promonocytes | [10] |
| EC50 | β-adrenergic receptors (L-type Ca2+ current) | 20.0 nM | Frog Ventricular Myocytes | [11] |
| EC50 | MAPK activation | 1-3 µM | Not Specified |
Note: Ki represents the inhibition constant, KD represents the equilibrium dissociation constant, and EC50 (or pEC50 = -log(EC50)) represents the half-maximal effective concentration.
Canonical Gs-Protein Signaling Pathway
The most well-characterized downstream pathway of isoproterenol is the Gs-protein-coupled activation of adenylyl cyclase.[2]
-
Receptor-G Protein Coupling: Upon isoproterenol binding, the β-adrenergic receptor couples to the heterotrimeric Gs protein.
-
Adenylyl Cyclase Activation: The activated α-subunit of Gs (Gαs) stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[12]
-
PKA Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).[2]
-
Downstream Phosphorylation: PKA then phosphorylates a multitude of downstream target proteins, leading to various cellular responses, such as increased heart rate and contractility, and smooth muscle relaxation.[2][12]
Non-Canonical and Biased Signaling Pathways
Beyond the classical Gs-PKA axis, isoproterenol can also induce signaling through alternative pathways, often involving G-protein coupled receptor kinases (GRKs) and β-arrestins. This is an area of active research, revealing the complexity of GPCR signaling.
GRK/β-Arrestin-Mediated Signaling and Desensitization
Prolonged stimulation with isoproterenol leads to receptor desensitization, a process initiated by GRKs and β-arrestins.
-
Receptor Phosphorylation: GRKs phosphorylate the agonist-occupied β-adrenergic receptor.[13]
-
β-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestin to the receptor.[13][14]
-
Desensitization: β-arrestin binding sterically hinders the receptor's interaction with Gs protein, thus uncoupling it from adenylyl cyclase stimulation and dampening the signal.[13][14]
-
Internalization: β-arrestin also acts as an adapter protein, recruiting components of the endocytic machinery (e.g., clathrin) to promote receptor internalization.[15]
-
β-Arrestin as a Signal Transducer: Importantly, β-arrestin can also act as a scaffold for other signaling proteins, initiating a second wave of G-protein-independent signaling. This can lead to the activation of pathways like the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).[8][13]
References
- 1. Isoprenaline - Wikipedia [en.wikipedia.org]
- 2. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoproterenol infusion induces alterations in expression of hypertrophy-associated genes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of beta-adrenergic receptors by (3H) isoproterenol in adipocytes of humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological characterization of the receptors involved in the beta-adrenoceptor-mediated stimulation of the L-type Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 13. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. columbia.edu [columbia.edu]
- 15. β-arrestin–biased signaling through the β2-adrenergic receptor promotes cardiomyocyte contraction - PMC [pmc.ncbi.nlm.nih.gov]
Enantiomer-Specific Effects of Isoproterenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoproterenol, a non-selective β-adrenergic receptor agonist, is a synthetic catecholamine used in the management of bradycardia and heart block.[1][2] As a chiral molecule, isoproterenol exists as two enantiomers: (R)-(-)-isoproterenol and (S)-(+)-isoproterenol. It is well-established that the pharmacological activity of isoproterenol resides primarily in the (R)-enantiomer, which exhibits significantly greater affinity and potency at β-adrenergic receptors compared to its (S)-counterpart. This guide provides a comprehensive technical overview of the enantiomer-specific effects of isoproterenol, focusing on its pharmacodynamics, pharmacokinetics, and the underlying molecular mechanisms. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.
Introduction
Isoproterenol exerts its physiological effects by activating both β1- and β2-adrenergic receptors, leading to a cascade of downstream signaling events.[1][2] The primary mechanism of action involves the stimulation of adenylyl cyclase, which increases intracellular concentrations of cyclic adenosine monophosphate (cAMP).[3] This second messenger, in turn, activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins and producing a range of physiological responses, including increased heart rate, contractility, and bronchodilation.[2][3]
The stereochemistry of isoproterenol plays a critical role in its interaction with the chiral environment of adrenergic receptors. The differential effects of its enantiomers underscore the importance of stereoselectivity in pharmacology and drug design.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the binding affinity (Ki) and potency (EC50) of isoproterenol enantiomers at β1- and β2-adrenergic receptors.
Table 1: Binding Affinity (Ki) of Isoproterenol Enantiomers for β-Adrenergic Receptors
| Enantiomer | Receptor Subtype | Ki (µM) | Cell Type/Tissue | Reference |
| Racemic Isoproterenol | β1-Adrenergic | 0.22 | Recombinant | [3] |
| Racemic Isoproterenol | β2-Adrenergic | 0.46 | Recombinant | [3] |
| (-)-Isoproterenol | β1-Adrenergic | 0.66 | Rat Kidney Tubular Cell Membrane | [4] |
Note: Data for individual enantiomers are limited in the reviewed literature. The value for (-)-Isoproterenol corresponds to the more active (R)-enantiomer.
Table 2: Potency (EC50) of Isoproterenol in Functional Assays
| Compound | Assay | Receptor Subtype | EC50 (µM) | Cell Type | Reference |
| Racemic Isoproterenol | cAMP Accumulation | β2-Adrenergic | 0.08 | Human Airway Smooth Muscle | [5] |
| Racemic Isoproterenol | MAPK Activation | Not Specified | 1-3 | Not Specified | [6] |
| Racemic Isoproterenol | cAMP Accumulation | β2-Adrenergic | pEC50 = 8.58 ± 0.10 | U937 Promonocytes | [1] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Signaling Pathways
The activation of β-adrenergic receptors by isoproterenol initiates a cascade of intracellular signaling events. While the canonical pathway involves Gs protein coupling and cAMP production, evidence also suggests the involvement of other pathways, including G protein-independent signaling and β-arrestin recruitment.[3][7]
Canonical Gs-cAMP Signaling Pathway
The primary signaling pathway for isoproterenol involves the activation of the Gs alpha subunit of the G protein complex, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.
Caption: Canonical Gs-cAMP signaling pathway activated by (R)-isoproterenol.
β-Arrestin Mediated Signaling
In addition to G protein-dependent signaling, β-adrenergic receptors can also signal through β-arrestin pathways. Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin. This can lead to receptor desensitization and internalization, as well as the initiation of G protein-independent signaling cascades, such as the MAPK/ERK pathway.[8]
Caption: β-Arrestin mediated signaling pathway following isoproterenol binding.
Experimental Protocols
Radioligand Binding Assay to Determine Enantiomer Affinity
This protocol describes a competitive radioligand binding assay to determine the binding affinities (Ki) of (R)- and (S)-isoproterenol for β1- and β2-adrenergic receptors expressed in a suitable cell line (e.g., CHO or HEK293 cells).
Materials:
-
Cell membranes from cells stably expressing human β1- or β2-adrenergic receptors.
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).
-
Unlabeled ligands: (R)-(-)-isoproterenol, (S)-(+)-isoproterenol, and a non-selective antagonist (e.g., propranolol) for determining non-specific binding.
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of unlabeled antagonist (e.g., 10 µM propranolol).
-
Competition: Cell membranes, radioligand, and increasing concentrations of (R)- or (S)-isoproterenol.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay to Determine Enantiomer Potency
This protocol outlines a method to measure the potency (EC50) of (R)- and (S)-isoproterenol in stimulating cAMP production in whole cells.
Materials:
-
Whole cells expressing β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
(R)-(-)-isoproterenol and (S)-(+)-isoproterenol.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and grow to near confluence.
-
Pre-incubation: Wash the cells and pre-incubate with a PDE inhibitor in serum-free media for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add increasing concentrations of (R)- or (S)-isoproterenol to the wells and incubate for a defined time (e.g., 10-30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by aspirating the media and adding cell lysis buffer.
-
cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
Caption: Workflow for a whole-cell cAMP accumulation assay.
In Vivo Effects
While comprehensive in vivo studies directly comparing the enantiomers of isoproterenol are not abundant, the racemic mixture is widely used to model cardiac hypertrophy and heart failure in animals.[9] These studies typically involve subcutaneous injection or continuous infusion of isoproterenol, leading to sustained β-adrenergic stimulation. The resulting cardiac remodeling is characterized by increased heart weight, fibrosis, and altered gene expression.[9]
A study in rats demonstrated that subcutaneous injection of isoproterenol caused a significant decrease in arterial pressure and an increase in heart rate.[9] It also led to a decline in left ventricular contractile function.[9]
Conclusion
The pharmacological effects of isoproterenol are predominantly mediated by the (R)-(-)-enantiomer, which exhibits significantly higher affinity and potency for β-adrenergic receptors than the (S)-(+)-enantiomer. This stereoselectivity highlights the importance of considering the three-dimensional structure of drugs in their interaction with biological targets. The provided quantitative data and experimental protocols serve as a valuable resource for researchers and drug development professionals working to understand the nuanced pharmacology of isoproterenol and to develop more selective and effective β-adrenergic agonists. Further research is warranted to fully elucidate the differential signaling pathways and in vivo effects of the individual enantiomers, which could lead to the development of safer and more targeted therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beta 1-Adrenergic receptors in kidney tubular cell membrane in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoprenaline hydrochloride (Isoproterenol), Non-selective beta adrenoceptor agonist (CAS 51-30-9) | Abcam [abcam.com]
- 7. Both Gs and Gi proteins are critically involved in isoproterenol-induced cardiomyocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-arrestin–biased signaling through the β2-adrenergic receptor promotes cardiomyocyte contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Isoproterenol on Tissue Defense Enzymes, Hemodynamic and Left Ventricular Contractile Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Stereochemistry of Isoproterenol: Unraveling the Biological Activity of the (+)-Enantiomer Versus the Racemic Mixture
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Isoproterenol, a synthetic catecholamine and non-selective β-adrenergic receptor agonist, has long been a cornerstone in both clinical practice and pharmacological research.[1] As a chiral molecule, isoproterenol exists as a pair of enantiomers, (R)-(-)-isoproterenol and (S)-(+)-isoproterenol, which are typically administered as a racemic mixture.[1] However, the principle of stereoselectivity in drug action dictates that these enantiomers may exhibit profound differences in their biological activity. This technical guide provides a comprehensive analysis of the biological activity of the (+)-isoproterenol enantiomer in comparison to its racemic counterpart, offering valuable insights for drug development and research professionals.
It is widely recognized that the biological activity of isoproterenol resides primarily in its (R)-(-)-enantiomer, which is significantly more potent than the (S)-(+)-enantiomer.[2][3] This disparity is a direct consequence of the stereospecific nature of the β-adrenergic receptors, which preferentially bind the (R)-(-)-isomer.[3] Consequently, the racemic mixture's activity is largely attributed to the presence of the (R)-(-)-enantiomer, with the (S)-(+)-enantiomer often considered to be less active or even inactive in comparison.
Data Presentation: A Comparative Analysis
To facilitate a clear understanding of the differential activity, the following tables summarize the available quantitative data for the binding affinity and functional potency of isoproterenol's enantiomers and the racemic mixture at β-adrenergic receptors. It is crucial to note that direct side-by-side comparisons in a single study are limited, and therefore, data has been carefully compiled from various sources. Experimental conditions, such as the tissue or cell line used and the specific radioligand employed, can influence these values and should be considered when interpreting the data.
Table 1: Comparative Binding Affinities (Ki/Kd) of Isoproterenol Enantiomers and Racemic Mixture at β-Adrenergic Receptors
| Compound | Receptor Subtype | Test System | Radioligand | Ki/Kd (nM) |
| (±)-Isoproterenol (Racemic) | β1 | Turkey Erythrocyte Membranes | [3H]Dihydroalprenolol | ~200-400 |
| β2 | S49 Lymphoma Cells | [3H]Dihydroalprenolol | ~60-100 | |
| β-Adrenergic | Rat Adipocytes | [3H]Isoproterenol | 3070 - 5000 | |
| (-)-Isoproterenol | β-Adrenergic | Turkey Erythrocyte Membranes | Not Specified | Significantly higher affinity than racemic |
| This compound | β-Adrenergic | Not Specified | Not Specified | Significantly lower affinity than (-)-isomer |
Note: Specific Ki/Kd values for the individual enantiomers directly compared to the racemic mixture are not consistently available in the literature. The table reflects the general understanding of their relative affinities.
Table 2: Comparative Functional Potencies (EC50) of Isoproterenol Enantiomers and Racemic Mixture in Adenylyl Cyclase Activation
| Compound | Receptor Subtype | Test System | EC50 (nM) |
| (±)-Isoproterenol (Racemic) | β1 | Turkey Erythrocyte Membranes | ~30-40 |
| β2 | S49 Lysed Cells | ~30-40 | |
| (-)-Isoproterenol | Not Specified | Not Specified | Significantly lower EC50 than (+)-isomer |
| This compound | Not Specified | Not Specified | Significantly higher EC50 than (-)-isomer |
Note: As with binding affinities, direct comparative EC50 values for both enantiomers and the racemic mixture from a single study are scarce. The table illustrates the established trend in their functional potencies.
Experimental Protocols: Methodologies for Assessing Biological Activity
The following sections detail the standard experimental protocols used to determine the binding affinity and functional potency of adrenergic agonists like isoproterenol.
Radioligand Binding Assay for β-Adrenergic Receptors
This assay quantifies the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.[4]
Materials:
-
Cell membranes expressing β-adrenergic receptors (e.g., from turkey erythrocytes for β1 or S49 lymphoma cells for β2).
-
Radioligand (e.g., [3H]Dihydroalprenolol - DHA).
-
Unlabeled ligands: this compound, (±)-Isoproterenol, and a non-selective antagonist (e.g., propranolol for determining non-specific binding).
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl2).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Isolate cell membranes from the chosen cell line or tissue through homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a multi-well plate, set up triplicate tubes for total binding, non-specific binding, and competitor binding.
-
Total Binding: Add a fixed concentration of radioligand and a known amount of membrane protein to the assay buffer.
-
Non-specific Binding: Add the same components as for total binding, plus a high concentration of an unlabeled antagonist (e.g., propranolol) to saturate the receptors and prevent radioligand binding.
-
Competitor Binding: Add the same components as for total binding, along with increasing concentrations of the test compounds (this compound or racemic isoproterenol).
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Adenylyl Cyclase Functional Assay
This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway.[5]
Materials:
-
Intact cells or cell membranes expressing β-adrenergic receptors.
-
Agonists: this compound and racemic isoproterenol.
-
Assay Buffer (e.g., containing ATP, MgCl2, and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
cAMP detection kit (e.g., ELISA or radioimmunoassay-based).
-
Lysis buffer.
-
Plate reader or gamma counter.
Procedure:
-
Cell Culture/Membrane Preparation: Culture cells expressing the receptor of interest to an appropriate density or prepare cell membranes as described in the binding assay protocol.
-
Assay Setup: In a multi-well plate, add cells or membranes to the assay buffer.
-
Agonist Stimulation: Add increasing concentrations of the test agonists (this compound or racemic isoproterenol) to the wells. Include a control group with no agonist.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-15 minutes) to allow for cAMP production.
-
Termination and Lysis: Stop the reaction by adding a lysis buffer.
-
cAMP Quantification: Measure the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the amount of cAMP produced against the logarithm of the agonist concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
Mandatory Visualizations
β-Adrenergic Receptor Signaling Pathway
Caption: β-Adrenergic receptor signaling cascade initiated by isoproterenol.
Experimental Workflow for Comparing Enantiomer vs. Racemic Mixture
Caption: Workflow for comparing this compound and its racemic mixture.
Conclusion
The available evidence strongly indicates that the biological activity of racemic isoproterenol is predominantly driven by the (R)-(-)-enantiomer. The (S)-(+)-enantiomer exhibits significantly lower affinity for β-adrenergic receptors and, consequently, reduced functional potency. For researchers and drug development professionals, this stereoselectivity has critical implications. The development of enantiopure drugs, focusing on the more active enantiomer, can lead to therapies with improved efficacy and potentially a better safety profile by reducing the administration of a less active or inactive isomer. This in-depth guide provides the foundational knowledge, data, and experimental frameworks necessary to understand and further investigate the distinct pharmacological profiles of isoproterenol's stereoisomers.
References
- 1. Isoprenaline - Wikipedia [en.wikipedia.org]
- 2. Beta-adrenergic receptor signaling by the isomers of isoproterenol and like drugs in retinal endothelial cells and Müller cells - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
The Dawn of a New Era in Adrenergic Pharmacology: A Technical Guide to the Discovery and Enduring Significance of (+)-Isoproterenol
For decades, the scientific community has leveraged the unique properties of (+)-Isoproterenol, a synthetic catecholamine, to unravel the complexities of the sympathetic nervous system and pioneer new therapeutic strategies. This guide provides an in-depth exploration of the discovery, mechanism of action, and historical significance of this pivotal molecule for researchers, scientists, and drug development professionals.
A Landmark Discovery and its Historical Context
Isoproterenol, also known as isoprenaline, was discovered in 1940 and introduced for medical use in 1947.[1] Its development marked a turning point in pharmacology, as it was one of the first synthetic sympathomimetic amines and the first selective β-adrenergic receptor agonist.[1] The research in the 1940s revealed that this isopropyl analog of epinephrine could dilate the bronchi while increasing heart rate and cardiac output, all without causing vasoconstriction.[2] A U.S. patent from 1943 highlighted its wider therapeutic index and stronger action compared to adrenaline.[2]
The true significance of isoproterenol was cemented by the groundbreaking work of Raymond P. Ahlquist. In his seminal 1948 paper, Ahlquist used isoproterenol and other catecholamines to propose the existence of two distinct types of adrenergic receptors: alpha (α) and beta (β).[3][4][5][6] He observed that certain sympathomimetic amines elicited different responses in various tissues and that the rank order of potency of these amines allowed for their classification into two groups. Isoproterenol was the most potent agonist for what he termed β-receptors, which were responsible for effects such as cardiac stimulation and smooth muscle relaxation.[4] This dual receptor theory, initially met with skepticism, was later proven with the discovery of dichloroisoproterenol (DCI), a β-blocker that selectively blocked the effects of isoproterenol.[7] This validation of Ahlquist's hypothesis laid the foundation for the development of all subsequent β-agonist and β-blocker drugs, revolutionizing the treatment of cardiovascular and respiratory diseases.[5][7]
Physicochemical Properties and Synthesis
Isoproterenol hydrochloride is a synthetic sympathomimetic amine structurally related to epinephrine.[8] It is a racemic compound with the chemical name 3,4-Dihydroxy-α-[(isopropylamino)methyl] benzyl alcohol hydrochloride.[8]
The synthesis of isoproterenol has been approached through various methods. One common pathway involves the reaction of catechol with chloroacetyl chloride in the presence of aluminum chloride to form 2-chloro-3',4'-dihydroxyacetophenone.[9][10] This intermediate is then reacted with isopropylamine, followed by treatment with hydrochloric acid, to yield 3',4'-dihydroxy-2-(isopropylamino)acetophenone hydrochloride.[9][10] The final step involves the catalytic hydrogenation of this ketone to produce isoproterenol hydrochloride.[9][10] Another described method involves a Friedel-Crafts reaction of catechol and glycine to produce an intermediate that is then reacted with isopropyl chloride and subsequently reduced.[10][11]
Mechanism of Action and Cellular Signaling
Isoproterenol is a potent, non-selective agonist for both β1- and β2-adrenergic receptors, with very low affinity for α-adrenergic receptors.[8][12] Its biological effects are mediated through the activation of these G-protein coupled receptors (GPCRs).
The Canonical Gs-Protein Signaling Pathway
Upon binding to β-adrenergic receptors, isoproterenol induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The Gαs subunit then dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][9][13] cAMP acts as a second messenger, activating Protein Kinase A (PKA).[2][13]
Activated PKA has numerous downstream targets, depending on the cell type. In cardiac myocytes, PKA phosphorylates L-type calcium channels, leading to increased intracellular calcium and enhanced contractility (positive inotropy).[13] PKA also phosphorylates ryanodine receptors on the sarcoplasmic reticulum, further increasing calcium release.[13] The overall effect on the heart is an increase in heart rate (positive chronotropy), contractility, and conduction velocity (positive dromotropy).[14]
In smooth muscle, such as in the bronchi, gastrointestinal tract, and uterus, the activation of the PKA pathway leads to the phosphorylation of proteins that promote relaxation.[13] This results in bronchodilation and relaxation of uterine and GI smooth muscle.[13]
Non-Canonical and Biased Agonism
Recent research has revealed that isoproterenol's signaling is more complex than initially understood. Studies have shown that isoproterenol can also activate extracellular signal-regulated kinases (ERKs) through both Gs and Gi proteins in cardiomyocytes.[15] The Gi-mediated pathway involves Src, Shc, Ras, and Raf-1 kinase.[15] Furthermore, isoproterenol has been shown to act as a biased agonist at the α1A-adrenoceptor, selectively activating the MAPK/ERK pathway, a mechanism that appears to be independent of Gαq.[3] This biased agonism suggests that isoproterenol can induce distinct signaling cascades depending on the receptor subtype and cellular context.
Isoproterenol can also induce signaling through β-arrestin, which can lead to receptor internalization and activation of other pathways, such as the MAPK signaling cascade.[3]
Quantitative Pharmacological Data
The following tables summarize key quantitative data regarding the pharmacology of isoproterenol.
| Parameter | Receptor Subtype | Value | Cell/Tissue Type | Reference |
| Binding Affinity (Ki) | β1-AR | 0.22 µM | - | [3] |
| β2-AR | 0.46 µM (with GTP) | - | [3] | |
| β2-AR | 0.02 µM (without GTP) | - | [3] | |
| β3-AR | 1.6 µM | - | [3] | |
| Dissociation Constant (KD) | β-receptors | 5 µM | Rat Adipocytes | [16] |
| β-receptors | 0.9 - 1.0 µM | Human Adipocytes | [16] | |
| Potency (EC50) | β2-receptors (cAMP production) | - | Human Lymphocytes | [17] |
| α1A-AR (ERK activity) | 2.6 µM | CHO_α1A-AR cells | [3] |
Note: The efficacy of many β3-AR agonists is often expressed as a percentage of the response generated by isoproterenol, which is considered a full agonist.[18]
Experimental Protocols
The characterization of isoproterenol's pharmacology has relied on a variety of experimental techniques. Below are generalized protocols for key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) and dissociation constant (KD) of a ligand for its receptor.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP.
In Vivo Animal Models
Isoproterenol is widely used in animal models to induce cardiac hypertrophy and heart failure, providing a platform to study the pathophysiology of these conditions and test potential therapeutics.[19][20]
A common protocol involves the continuous subcutaneous infusion of isoproterenol using an osmotic mini-pump in rodents.[20] For example, a 7-day infusion of isoproterenol (5 mg/kg/day) in rats has been shown to induce a 37% increase in left ventricular mass.[20] Functional and metabolic changes are then assessed using techniques such as magnetic resonance imaging (MRI) and analysis of tissue samples.[20]
Enduring Significance in Research and Medicine
The historical and ongoing significance of isoproterenol in both basic research and clinical practice cannot be overstated.
-
A Tool for Discovery: Isoproterenol was instrumental in the conceptualization and validation of the α- and β-adrenergic receptor theory, a cornerstone of modern pharmacology.[5][7]
-
A Pharmacological Probe: It remains a widely used tool to study the function of the sympathetic nervous system, the regulation of cardiovascular and respiratory physiology, and the mechanisms of GPCR signaling.[19][20]
-
A Model for Disease: Isoproterenol-induced cardiac hypertrophy and heart failure in animal models are crucial for understanding the molecular basis of these diseases and for the preclinical evaluation of new drugs.[19][20]
-
Therapeutic Applications: Clinically, isoproterenol is used in the management of bradycardia (slow heart rate), heart block, and certain types of arrhythmias.[13][21][22][23][24] It has also been used for bronchospasm during anesthesia.[13][23][24]
References
- 1. Isoprenaline - Wikipedia [en.wikipedia.org]
- 2. Isoproterenol | C11H17NO3 | CID 3779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. historiadelamedicina.org [historiadelamedicina.org]
- 5. From adrenoceptor mechanisms to clinical therapeutics: Raymond Ahlquist, Ph.D., 1914-1983 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Raymond Ahlquist | American scientist | Britannica [britannica.com]
- 7. A Historical Perspective on the Development of β‐Adrenergic Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isuprel (Isoproterenol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. ISOPROTERENOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. WO2018127806A1 - Process for preparation of isoproterenol hydrochloride - Google Patents [patents.google.com]
- 11. CN109438262A - The preparation method of isoprenaline hydrochloride - Google Patents [patents.google.com]
- 12. Isoprenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Characterization of beta-adrenergic receptors by (3H) isoproterenol in adipocytes of humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Relative efficacy and potency of beta-adrenoceptor agonists for generating cAMP in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Therapeutic Potential of the β3-Adrenergic Receptor and Its Ligands in Cardiovascular Diseases [mdpi.com]
- 19. Isoproterenol: Significance and symbolism [wisdomlib.org]
- 20. Isoproterenol induces in vivo functional and metabolic abnormalities: similar to those found in the infarcted rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. clinicaltrials.eu [clinicaltrials.eu]
- 22. wikem.org [wikem.org]
- 23. FDA Clears First Generic of Isoproterenol (Isuprel) [medscape.com]
- 24. accessdata.fda.gov [accessdata.fda.gov]
An In-depth Technical Guide to the In Vivo Pharmacodynamics of (+)-Isoproterenol
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: This document provides a comprehensive technical overview of the in vivo pharmacodynamics of (+)-Isoproterenol (Isoprenaline), a potent, non-selective beta-adrenergic receptor agonist. It details the molecular mechanisms of action, downstream signaling cascades, and the resulting physiological effects on major organ systems, with a primary focus on the cardiovascular system. This guide summarizes quantitative data from key in vivo studies in tabular format for comparative analysis and presents detailed experimental protocols for inducing and assessing the effects of Isoproterenol in preclinical models. Mandatory visualizations of the core signaling pathway and a representative experimental workflow are provided to facilitate a deeper understanding of the concepts discussed.
Introduction to this compound
This compound, also known as isoprenaline, is a synthetic sympathomimetic amine structurally related to epinephrine.[1][2] It functions as a potent, non-selective agonist for both beta-1 (β1) and beta-2 (β2) adrenergic receptors, with minimal affinity for alpha-adrenergic receptors at therapeutic concentrations.[1][3] This dual agonism confers a range of significant physiological effects, making it a valuable pharmacological tool and therapeutic agent. Clinically, it is used to treat conditions such as bradycardia and heart block.[4][5] In preclinical research, Isoproterenol is widely used to model cardiac hypertrophy and heart failure in animals due to its profound effects on cardiac tissue when administered chronically.[6][7][8]
Mechanism of Action
Beta-Adrenergic Receptor Activation
Isoproterenol exerts its effects by binding to and activating β1 and β2 adrenergic receptors, which are G-protein coupled receptors (GPCRs).[4][5] β1 receptors are predominantly located in cardiac tissue, while β2 receptors are abundant in the smooth muscle of the bronchi, vasculature, and uterus.[5]
The Gs-cAMP-PKA Signaling Cascade
The activation of beta-adrenergic receptors by Isoproterenol initiates a well-defined intracellular signaling cascade.[4] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein.[4] The activated Gαs subunit dissociates and stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4] As a crucial second messenger, cAMP activates Protein Kinase A (PKA).[4] Activated PKA then phosphorylates various downstream target proteins, leading to the ultimate physiological response.[4]
In cardiac myocytes, PKA phosphorylates L-type calcium channels and ryanodine receptors on the sarcoplasmic reticulum, increasing intracellular calcium levels and thereby enhancing contractility.[4] In smooth muscle cells, the signaling cascade leads to relaxation.[4]
Caption: Beta-adrenergic receptor signaling cascade initiated by Isoproterenol.
In Vivo Pharmacodynamic Effects
Cardiovascular System
The most pronounced in vivo effects of Isoproterenol are on the cardiovascular system.
-
Positive Chronotropy and Inotropy: Activation of β1 receptors in the heart leads to an increased heart rate (chronotropy) and force of contraction (inotropy).[4][5] This results in a significant increase in cardiac output.[2]
-
Vasodilation: Stimulation of β2 receptors in the vasculature of skeletal muscle, renal, and mesenteric beds causes peripheral vasodilation, leading to a decrease in total peripheral resistance.[1][2]
-
Blood Pressure: The combination of increased cardiac output and decreased peripheral resistance results in a characteristic hemodynamic profile: a fall in diastolic and mean arterial pressure, with systolic pressure remaining unchanged or slightly increasing.[1][2]
-
Cardiac Hypertrophy: Chronic administration of Isoproterenol is a widely established method for inducing cardiac hypertrophy and fibrosis in animal models.[6][8] Continuous β-adrenergic stimulation leads to maladaptive remodeling of the heart.[6]
Respiratory System
Through its potent agonism at β2 receptors in bronchial smooth muscle, Isoproterenol is an effective bronchodilator, capable of preventing or relieving bronchoconstriction.[2]
Metabolic Effects
Isoproterenol stimulates the release of free fatty acids and energy production.[2] Its effect on blood glucose is less pronounced than that of epinephrine, causing less hyperglycemia.[2]
Quantitative In Vivo Data
The following tables summarize quantitative data from various in vivo studies investigating the effects of Isoproterenol.
Table 1: Hemodynamic Effects of Isoproterenol in Rodent Models
| Parameter | Species/Model | Dose & Duration | Result | Reference |
|---|---|---|---|---|
| Systolic Blood Pressure | Wistar Rat | Osmotic Pump | ↓ from 128 to 106 mmHg after 2 days | [9] |
| Diastolic Blood Pressure | Wistar Rat | Osmotic Pump | ↓ from 94 to 79 mmHg after 2 days | [9] |
| Heart Rate | Wistar Rat | Osmotic Pump | Significant Increase after 2 and 7 days | [9] |
| Inotropic Response (ED50) | Pithed Rat | Prolonged Infusion | 36-fold increase (desensitization) | [10] |
| Left Ventricular Mass | Wistar Rat | 5 mg/kg/day for 7 days | 37% increase | [8] |
| Cardiac Output | Calf | 0.002 mg/kg | Significant increase | [11] |
| Systemic Vascular Resistance | Calf | 0.002 mg/kg | Significant reduction |[11] |
Table 2: Common Dosing Regimens for Inducing Cardiac Hypertrophy
| Species | Dose | Administration Route | Duration | Outcome | Reference |
|---|---|---|---|---|---|
| Mouse (C57BL/6J) | 2, 4, or 10 mg/kg/day | Subcutaneous Minipump | 2 weeks | Dose-dependent cardiac hypertrophy | [7] |
| Rat (Wistar) | 5 mg/kg/day | Subcutaneous Infusion | 7 days | Cardiac hypertrophy, impaired function | [8] |
| Rat (Sprague-Dawley) | 2.5 µg/kg/min | Subcutaneous Minipump | 7 days | Cardiac hypertrophy, increased heart rate | [6] |
| Mouse (Balb/c) | 5, 40, 80, or 160 µg/g/d | Subcutaneous Injection | 7 days | Dose-dependent vascular alterations |[12] |
Key Experimental Protocols
Protocol: Induction of Cardiac Hypertrophy in Mice using Osmotic Minipumps
This protocol describes a common method for inducing cardiac hypertrophy in mice, a model essential for studying heart failure.
1. Animal Model:
-
Species: C57BL/6J mice are commonly used.[7]
-
Acclimatization: Animals are acclimatized for at least one week under standard housing conditions (12:12 light:dark cycle, food and water ad libitum).[12]
2. Baseline Assessment:
-
Echocardiography: Perform baseline transthoracic echocardiography on anesthetized mice to assess cardiac structure and function.[7][13] Key measurements include left ventricular wall thickness, internal dimension, mass, and ejection fraction.[13]
3. Isoproterenol and Pump Preparation:
-
Dose Calculation: Calculate the total amount of Isoproterenol needed based on the desired dose (e.g., 30 mg/kg/day), the pump's flow rate (e.g., 0.11 µL/hr for an Alzet #1004 pump), and the duration of the study.[13]
-
Solution Preparation: Dissolve Isoproterenol in a sterile vehicle, such as 0.9% saline.[13] The control group should receive pumps filled with the vehicle alone.
-
Pump Filling: Under sterile conditions, fill the osmotic minipumps with the Isoproterenol solution or vehicle.[13]
4. Surgical Implantation:
-
Anesthesia: Anesthetize the mouse using a standard protocol (e.g., inhaled isoflurane).
-
Implantation: Make a small subcutaneous incision on the back of the mouse. Create a subcutaneous pocket and insert the filled osmotic minipump. Close the incision with sutures or wound clips.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.
5. In-life Monitoring & Endpoint Analysis:
-
Serial Echocardiography: Perform echocardiography at regular intervals (e.g., weekly) to track the progression of cardiac remodeling.[13]
-
Tissue Collection: At the end of the study (e.g., 21-28 days), euthanize the animals.[13] Excise the heart, weigh it, and collect tissue for further analysis (e.g., histology for fibrosis, RNA/protein extraction for molecular analysis).[7][13]
Caption: Workflow for Isoproterenol-induced cardiac hypertrophy model.
Protocol: Assessment of Acute Cardiovascular Response in Rats
This protocol is designed to evaluate the immediate hemodynamic changes following an acute dose of Isoproterenol.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats are suitable models.[6][10]
-
Preparation: For precise measurement without confounding autonomic reflexes, a "pithed" rat model can be used, where the central nervous system is destroyed but circulation is maintained.[10] Alternatively, conscious, freely moving rats with implanted telemetric devices or indwelling catheters can be used.[14]
2. Surgical Preparation (for catheterized model):
-
Anesthesia: Anesthetize the rat.
-
Catheterization: Implant catheters into the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration).
-
Recovery: Allow the animal to recover fully from surgery before experimentation.
3. Experimental Procedure:
-
Connection: Connect the arterial catheter to a pressure transducer and the venous catheter to an infusion pump.
-
Baseline Recording: Record baseline cardiovascular parameters (heart rate, systolic/diastolic/mean blood pressure) for a stable period.
-
Drug Administration: Administer Isoproterenol intravenously, either as a bolus injection (e.g., 10 µg/kg)[14] or as a continuous infusion at varying rates to establish a dose-response curve.
-
Data Acquisition: Continuously record hemodynamic parameters throughout the administration and for a suitable period afterward to observe the full response and return to baseline.
4. Data Analysis:
-
Calculate the change from baseline for each parameter at each dose or time point.
-
For dose-response studies, calculate the ED50 (the dose that produces 50% of the maximal response).
Conclusion
This compound is a powerful non-selective β-adrenergic agonist with well-characterized pharmacodynamic effects, particularly on the cardiovascular system. Its ability to potently stimulate both β1 and β2 receptors makes it an invaluable tool in both clinical and preclinical settings. Understanding its mechanism of action, in vivo physiological consequences, and the experimental protocols used for its study is critical for researchers in pharmacology and drug development. The data and methodologies presented in this guide offer a foundational resource for professionals working with this compound.
References
- 1. Isoprenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Isoprenaline - Wikipedia [en.wikipedia.org]
- 4. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]
- 6. Cardiac beta-adrenergic signaling pathway alteration in isoproterenol-induced cardiac hypertrophy in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice | PLOS One [journals.plos.org]
- 8. Isoproterenol induces in vivo functional and metabolic abnormalities: similar to those found in the infarcted rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. In vivo cardiovascular responses to isoproterenol, dopamine and tyramine after prolonged infusion of isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiovascular and respiratory effects of isoproterenol before and after artificial heart implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Age-, Gender-, and in Vivo Different Doses of Isoproterenol Modify in Vitro Aortic Vasoreactivity and Circulating VCAM-1 [frontiersin.org]
- 13. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo evidence that isoproterenol may increase heart rate in the rat by mechanisms in addition to activation of cardiac beta(1)- or beta(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (+)-Isoproterenol as a Tool for Studying GPCR Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in a vast array of physiological processes. Their significance is further underscored by the fact that they are the targets of a substantial portion of modern medicinal drugs. Within this superfamily, the β-adrenergic receptors (β-ARs), activated by the endogenous catecholamines epinephrine and norepinephrine, are critical regulators of cardiovascular and pulmonary function.[1][2]
(+)-Isoproterenol, a synthetic catecholamine, serves as an indispensable pharmacological tool in the study of GPCR signaling.[3] It is a potent, non-selective agonist for β-adrenergic receptors, meaning it activates both β1 and β2 subtypes with high efficacy, and has a very low affinity for α-adrenergic receptors.[4][5][6][7] This property makes it an ideal reference compound for characterizing the downstream effects of β-adrenergic stimulation, validating new assays, and exploring the complex signaling networks initiated by these receptors. This guide provides an in-depth overview of Isoproterenol's mechanism of action, quantitative pharmacological data, detailed experimental protocols, and its application in dissecting GPCR signaling pathways.
Chemical and Pharmacological Properties
Isoproterenol (also known as Isoprenaline) is structurally related to epinephrine, with an isopropyl group substituting the methyl group on the amine nitrogen.[8] This modification confers its characteristic high potency at β-receptors and negligible activity at α-receptors.[4]
| Property | Value |
| IUPAC Name | 4-[1-Hydroxy-2-[(1-methylethyl)amino]ethyl]-1,2-benzenediol |
| Molecular Formula | C₁₁H₁₇NO₃ |
| Molecular Weight | 211.26 g/mol (hydrochloride salt: 247.72 g/mol )[8] |
| Type | Non-selective β-adrenergic receptor agonist[8][9] |
| Solubility | Soluble in water up to 100 mM |
Mechanism of Action: The Canonical Gs Pathway
Isoproterenol exerts its effects by binding to and activating β-adrenergic receptors, which are canonically coupled to the stimulatory G-protein, Gs.[10] This activation initiates a well-defined signaling cascade:
-
Receptor Activation : Isoproterenol binding induces a conformational change in the β-AR.
-
G-Protein Coupling : The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).[8][10]
-
G-Protein Dissociation : The GTP-bound Gαs subunit dissociates from the βγ-subunits.[8]
-
Adenylyl Cyclase Activation : The dissociated Gαs-GTP complex activates adenylyl cyclase (AC), a membrane-bound enzyme.[2][10]
-
cAMP Production : Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[2][8][10]
-
Protein Kinase A (PKA) Activation : cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from and activate the catalytic subunits.[10]
-
Downstream Phosphorylation : Activated PKA phosphorylates a multitude of downstream target proteins on serine and threonine residues, leading to various cellular responses, such as increased heart rate, cardiac contractility, and smooth muscle relaxation.[2][10][11]
Canonical Gs signaling pathway activated by Isoproterenol.
Quantitative Pharmacological Data
Isoproterenol's utility as a research tool stems from its well-characterized and potent activity. The following tables summarize key quantitative parameters.
Table 1: Binding Affinity (Ki)
The inhibition constant (Ki) reflects the affinity of a ligand for a receptor. A lower Ki value indicates higher binding affinity.
| Receptor Subtype | Ki (nM) | Cell/Tissue System | Notes |
| β1-Adrenergic | ~60-200 | S49 Lymphoma Cells, Turkey Erythrocytes | Data can vary based on experimental conditions.[12] |
| β2-Adrenergic | ~60-200 | S49 Lymphoma Cells, Turkey Erythrocytes | Isoproterenol shows similar high affinity for both β1 and β2 subtypes.[12] |
Table 2: Functional Potency (EC50)
The half-maximal effective concentration (EC50) is the concentration of an agonist that produces 50% of its maximal effect, indicating its potency.
| Assay | EC50 (nM) | Cell System | Notes |
| cAMP Accumulation | 2.0 - 2.4 | HEK293 cells | Potency for stimulating the canonical Gs pathway.[13] |
| cAMP Accumulation | ~14 - 17 | HEK293-β2AR cells | EC50 values are highly dependent on cell line and assay conditions.[14] |
| MAPK Activation | 1000 - 3000 | Varies | Activation of MAPK pathways often occurs at higher concentrations. |
Experimental Protocols
Isoproterenol is a standard agonist used in a variety of assays to probe GPCR function.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of an unlabeled compound (like Isoproterenol) by measuring its ability to compete with a radiolabeled ligand for receptor binding.[15][16][17]
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the β-adrenergic receptor of interest. Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation.[18][19]
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol), and varying concentrations of unlabeled Isoproterenol.[18][19]
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[18]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat. The receptors and bound radioligand are trapped on the filter.[17][18]
-
Detection: Measure the radioactivity trapped on the filters using a scintillation counter.[18][19]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Isoproterenol. The IC50 (the concentration of Isoproterenol that inhibits 50% of specific radioligand binding) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
Workflow for a radioligand competition binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.
Methodology (HTRF - Homogeneous Time-Resolved Fluorescence):
-
Cell Plating: Plate cells expressing the β-adrenergic receptor in a suitable assay plate and culture overnight.[13][20]
-
Compound Addition: Remove the culture medium and add varying concentrations of Isoproterenol prepared in a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[13]
-
Incubation: Incubate for a defined period (e.g., 30-45 minutes) to allow for cAMP production.[13]
-
Cell Lysis and Detection: Add a lysis buffer containing the HTRF detection reagents: a cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate) and cAMP labeled with an acceptor fluorophore (e.g., d2).[20]
-
Detection: In the absence of cellular cAMP, the antibody binds the d2-labeled cAMP, bringing the donor and acceptor into close proximity and generating a high FRET signal. Cellular cAMP produced in response to Isoproterenol competes for antibody binding, reducing the FRET signal.[20] The signal is read on a compatible plate reader.
-
Data Analysis: The HTRF ratio is inversely proportional to the amount of cAMP produced.[20] Plot the signal against the log concentration of Isoproterenol to generate a dose-response curve and determine the EC50 value.[13]
Workflow for a cAMP accumulation assay using HTRF.
Beyond Canonical Signaling: β-Arrestin Pathways
While the Gs-cAMP pathway is the canonical signaling route for β-ARs, agonist binding also initiates processes that lead to signal desensitization and activation of G-protein-independent pathways. Isoproterenol is a key tool for studying these phenomena.
-
GRK Phosphorylation : Upon agonist binding, the receptor is phosphorylated by G-protein coupled receptor kinases (GRKs).[21][22]
-
β-Arrestin Recruitment : This phosphorylation creates a high-affinity binding site for β-arrestin proteins.[21][23]
-
Desensitization and Internalization : β-arrestin binding sterically hinders further G-protein coupling, desensitizing the Gs signal.[21] It also acts as an adaptor protein to facilitate receptor internalization via clathrin-coated pits.
-
β-Arrestin-Mediated Signaling : The receptor/β-arrestin complex can act as a scaffold to recruit and activate other signaling proteins, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).[22][23][24] This represents a distinct, G-protein-independent signaling wave.
β-Arrestin recruitment and downstream signaling pathway.
Applications in Research and Drug Discovery
Isoproterenol's role as a non-selective, high-efficacy agonist makes it an essential standard for numerous applications:
-
Assay Validation: It is used as a positive control to confirm the functionality of cell lines and the performance of new assays designed to measure β-adrenergic signaling.
-
Reference Compound: In drug screening campaigns, Isoproterenol serves as the reference agonist against which the potency and efficacy of novel compounds are compared.
-
Studying Biased Agonism: By comparing the signaling profile of new ligands to that of Isoproterenol (which typically activates both G-protein and β-arrestin pathways), researchers can identify "biased" agonists that preferentially activate one pathway over the other.[25]
-
Disease Modeling: Chronic administration of Isoproterenol in animal models is widely used to induce cardiac hypertrophy and fibrosis, providing a valuable tool for studying the pathophysiology of heart failure and for testing potential therapeutics.[3]
Conclusion
This compound remains a cornerstone tool for the pharmacological interrogation of β-adrenergic receptor signaling. Its well-defined mechanism of action, potent and non-selective agonist activity, and extensive history of use make it an invaluable standard for a wide range of in vitro and in vivo experimental paradigms. From fundamental studies of GPCR signal transduction, including both canonical G-protein pathways and non-canonical β-arrestin-mediated events, to its application in high-throughput drug screening and disease modeling, Isoproterenol continues to be an essential compound in the toolkit of researchers, scientists, and drug development professionals.
References
- 1. ahajournals.org [ahajournals.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoprenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Isuprel (Isoproterenol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]
- 8. Isoproterenol | C11H17NO3 | CID 3779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. High potency congeners of isoproterenol. Binding to beta-adrenergic receptors, activation of adenylate cyclase and stimulation of intracellular cyclic AMP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. multispaninc.com [multispaninc.com]
- 16. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Competing G protein-coupled receptor kinases balance G protein and β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Isoproterenol acts as a biased agonist of the alpha-1A-adrenoceptor that selectively activates the MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Relaxant Effect of (+)-Isoproterenol on Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanisms and effects of (+)-isoproterenol on smooth muscle relaxation. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into signaling pathways, experimental methodologies, and quantitative data.
Core Mechanism of Action: The β-Adrenergic Signaling Cascade
This compound, a non-selective β-adrenergic receptor agonist, elicits smooth muscle relaxation primarily through the activation of the canonical β-adrenergic signaling pathway. This process is initiated by the binding of isoproterenol to β-adrenergic receptors on the surface of smooth muscle cells, leading to a cascade of intracellular events that ultimately decrease intracellular calcium concentration and reduce the sensitivity of the contractile apparatus to calcium.
The binding of isoproterenol to the β-adrenergic receptor induces a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and stimulates adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic adenosine monophosphate (cAMP). This elevation in intracellular cAMP is a critical step, as cAMP acts as a second messenger, activating Protein Kinase A (PKA).[1]
PKA, a serine/threonine kinase, phosphorylates a variety of downstream targets to promote smooth muscle relaxation. These targets include:
-
Ion Channels: PKA can phosphorylate and activate large-conductance calcium-activated potassium channels (BKCa), leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization closes voltage-dependent calcium channels, reducing calcium influx.
-
Calcium Pumps: PKA can enhance the activity of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which sequesters calcium from the cytosol back into the sarcoplasmic reticulum.
-
Myosin Light Chain Kinase (MLCK): PKA can phosphorylate MLCK, which reduces its affinity for the calcium-calmodulin complex, thereby inhibiting the phosphorylation of myosin light chains and preventing cross-bridge cycling and muscle contraction.[2]
-
Phospholamban: In some smooth muscle types, PKA can phosphorylate phospholamban, relieving its inhibition of the SERCA pump and further promoting calcium sequestration.
While the cAMP-PKA pathway is the principal mechanism, some studies suggest the existence of a more rapid, cAMP-independent mechanism of relaxation, although this is less well-characterized.[3]
Quantitative Data on this compound-Induced Smooth Muscle Relaxation
The potency and efficacy of this compound in inducing smooth muscle relaxation can vary depending on the tissue type, species, and experimental conditions. The following tables summarize key quantitative data from various studies.
| Tissue | Species | Pre-contraction Agent | EC50 / pD2 | Maximal Relaxation (Emax) | Reference |
| Airway Smooth Muscle | Bovine | Acetylcholine (10⁻⁶ M) | ~10⁻⁷ M | Not specified | [4] |
| Airway Smooth Muscle | Human | - | EC50 (cAMP formation): 0.08 µM | 100% (relative to isoproterenol) | [5] |
| Urinary Bladder (Detrusor) | Human (Normal) | - | pD2: 6.36 | ~80% of forskolin-induced relaxation | [6] |
| Urinary Bladder (Detrusor) | Human (Low Compliant) | - | pD2: 6.25 | ~80% of forskolin-induced relaxation | [6] |
| Urinary Bladder (Detrusor) | Human (Hyperreflexic) | - | pD2: 6.38 | ~80% of forskolin-induced relaxation | [6] |
| Vascular Smooth Muscle | Rat (WKY) | - | ED50 (arborization): 589 ± 121 nM | Not specified | [7] |
| Vascular Smooth Muscle | Rat (SHR) | - | ED50 (arborization): 828 ± 226 nM | Not specified | [7] |
EC50: The concentration of a drug that gives half-maximal response. pD2: The negative logarithm of the EC50 value. Emax: The maximum response achievable with the drug. WKY: Wistar-Kyoto rats (normotensive). SHR: Spontaneously hypertensive rats.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on smooth muscle relaxation.
Organ Bath Experiment for Smooth Muscle Tension Measurement
This protocol is used to measure the contractile and relaxant responses of isolated smooth muscle tissue strips.
Materials:
-
Isolated smooth muscle tissue (e.g., tracheal rings, aortic strips, bladder strips)
-
Organ bath system with force-displacement transducers
-
Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O2 / 5% CO2
-
This compound stock solution
-
Pre-contraction agent (e.g., acetylcholine, phenylephrine, KCl)
-
Data acquisition system
Procedure:
-
Tissue Preparation: Dissect the desired smooth muscle tissue in cold physiological salt solution. Prepare tissue strips of appropriate dimensions (e.g., 2-3 mm wide rings for trachea or aorta).
-
Mounting: Suspend the tissue strips in the organ baths between two hooks. One hook is fixed to the bottom of the chamber, and the other is connected to a force-displacement transducer.
-
Equilibration: Allow the tissues to equilibrate in the organ bath for at least 60 minutes under a determined optimal resting tension (e.g., 1-2 grams). During this period, replace the physiological salt solution every 15-20 minutes.
-
Viability Check: After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of a contractile agent (e.g., 60 mM KCl).
-
Pre-contraction: Once the tissue has returned to baseline, induce a submaximal, stable contraction using an appropriate agonist (e.g., 1 µM acetylcholine for airways, 1 µM phenylephrine for vascular smooth muscle).
-
Cumulative Concentration-Response Curve: Once the pre-contraction is stable, add this compound to the bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 10 µM). Allow the relaxation response to stabilize at each concentration before adding the next.
-
Data Analysis: Record the tension at each concentration. Express the relaxation as a percentage of the pre-induced contraction. Plot the concentration-response curve and calculate the EC50 and Emax values.
Intracellular Calcium Measurement using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in isolated smooth muscle cells using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Isolated smooth muscle cells
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm
-
This compound solution
Procedure:
-
Cell Preparation: Isolate smooth muscle cells from the tissue of interest using enzymatic digestion. Plate the cells on glass coverslips and allow them to adhere.
-
Dye Loading: Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS. Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
De-esterification: After loading, wash the cells twice with fresh HBSS to remove extracellular dye. Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
Imaging: Mount the coverslip on the stage of the fluorescence microscope. Perfuse the cells with HBSS.
-
Baseline Measurement: Record the baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Stimulation: Perfuse the cells with a solution containing this compound at the desired concentration.
-
Data Acquisition: Continuously record the fluorescence ratio (F340/F380) over time to monitor changes in [Ca2+]i.
-
Calibration: At the end of the experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) in the presence of a calcium ionophore (e.g., ionomycin) and high extracellular calcium, and the minimum fluorescence ratio (Rmin) in a calcium-free solution containing a calcium chelator (e.g., EGTA). Calculate [Ca2+]i using the Grynkiewicz equation.[8]
Protein Kinase A (PKA) Activity Assay
This protocol provides a general method for measuring PKA activity in smooth muscle tissue lysates, often utilizing commercially available kits.
Materials:
-
Smooth muscle tissue
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PKA activity assay kit (e.g., colorimetric or radioactive)
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
Microplate reader or scintillation counter
Procedure:
-
Tissue Homogenization: Homogenize the smooth muscle tissue in ice-cold lysis buffer.
-
Lysate Preparation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C. Collect the supernatant (cytosolic fraction).
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay.
-
PKA Activity Assay:
-
For colorimetric assays: These assays typically use a PKA-specific substrate peptide coated on a microplate.
-
Add a defined amount of protein lysate to each well.
-
Initiate the kinase reaction by adding ATP.
-
After incubation, add a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate and measure the absorbance at the appropriate wavelength.
-
-
For radioactive assays: These assays measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP onto a PKA-specific substrate peptide.
-
Incubate the protein lysate with the substrate peptide and [γ-³²P]ATP.
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
-
-
Data Analysis: Express PKA activity relative to the total protein concentration (e.g., pmol/min/mg protein). Compare the activity in control versus isoproterenol-treated samples.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: The primary signaling pathway of this compound-induced smooth muscle relaxation.
Caption: Downstream targets of Protein Kinase A (PKA) leading to smooth muscle relaxation.
Caption: Experimental workflow for an organ bath experiment to assess smooth muscle relaxation.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of airway smooth muscle response to isoproterenol and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two mechanisms of isoproterenol inhibition of smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relaxant effects of isoproterenol and selective beta3-adrenoceptor agonists on normal, low compliant and hyperreflexic human bladders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. moodle2.units.it [moodle2.units.it]
Methodological & Application
Application Notes and Protocols for Induction of Cardiac Hypertrophy in Mice Using (+)-Isoproterenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for inducing cardiac hypertrophy in mice using the non-selective β-adrenergic agonist, (+)-Isoproterenol (ISO). This model is widely used to mimic sustained adrenergic stimulation, a key factor in the pathogenesis of maladaptive cardiac hypertrophy.[1]
Introduction
Cardiac hypertrophy, an increase in cardiac muscle mass, is initially a compensatory response to an increased workload.[1] However, prolonged hypertrophy can lead to congestive heart failure, arrhythmia, and sudden death.[1] Isoproterenol administration is a common and reproducible method to establish an experimental model of cardiac hypertrophy.[2][3] This model is characterized by an increase in cardiomyocyte size, enhanced protein synthesis, and reactivation of the fetal gene program.[1]
Key Signaling Pathways in Isoproterenol-Induced Cardiac Hypertrophy
Isoproterenol stimulates β-adrenergic receptors, activating downstream signaling cascades that lead to hypertrophic growth.[2] Key pathways include:
-
β-Adrenergic Signaling: Activation of β-adrenergic receptors leads to increased intracellular cAMP levels and activation of Protein Kinase A (PKA). This cascade stimulates protein synthesis and can lead to oxidative stress and activation of MAP kinases and PI3-kinases.[1]
-
Calcineurin-ERK Pathway: Isoproterenol can increase intracellular Ca2+ levels, activating calcineurin.[4] Activated calcineurin can then stimulate the Extracellular signal-regulated kinases (ERKs) pathway, which plays a significant role in cardiac hypertrophy.[4]
-
JAK-2/STAT-3 Signaling Pathway: The Janus tyrosine kinase-2 (JAK-2)/signal transducer and activator of transcription 3 (STAT-3) pathway is also implicated in isoproterenol-induced cardiac hypertrophy.[2]
Experimental Protocols
1. Isoproterenol-Induced Cardiac Hypertrophy Model
This protocol describes two common methods for administering isoproterenol to induce cardiac hypertrophy in mice: subcutaneous injections and continuous infusion via osmotic minipumps.[5][6]
Materials:
-
This compound hydrochloride (Sigma-Aldrich, I6504 or equivalent)
-
Sterile 0.9% NaCl (Saline)
-
Osmotic minipumps (e.g., Alzet Model 1004)[7]
Protocol:
A. Subcutaneous (SQ) Injections:
-
Preparation of Isoproterenol Solution: Dissolve isoproterenol in sterile saline to the desired concentration. Prepare fresh daily.
-
Dosing: Administer isoproterenol via subcutaneous injection at doses ranging from 2 to 10 mg/kg/day.[5][6] A higher dose of 50 mg/kg/day has also been reported for inducing fibrosis.[8]
-
Treatment Duration: Continue daily injections for 14 consecutive days.[5]
B. Continuous Infusion via Osmotic Minipumps (SMP):
-
Pump Preparation: In a sterile environment, fill osmotic minipumps with the isoproterenol solution according to the manufacturer's instructions. The concentration of the isoproterenol solution will depend on the pump's flow rate and the desired daily dosage. For example, for a 30 mg/kg/day dose using an Alzet Model 1004 pump (0.11 µL/hour), the concentration needs to be calculated based on the mouse's body weight.[7]
-
Surgical Implantation: Anesthetize the mouse. Implant the osmotic minipump subcutaneously in the inter-scapular region.
-
Treatment Duration: The pumps will deliver a continuous infusion of isoproterenol for the specified duration (e.g., 7, 14, or 21 days).[5][9][10]
2. Assessment of Cardiac Hypertrophy
A. Echocardiography:
Echocardiography is a non-invasive method to assess cardiac structure and function.[11][12]
-
Anesthetize the mice.
-
Perform M-mode and B-mode echocardiography to measure:
-
Left ventricular (LV) wall thickness (anterior and posterior walls) at diastole and systole.
-
LV internal diameter at diastole and systole.
-
Calculate LV mass, ejection fraction (EF%), and fractional shortening (FS%).
-
B. Gravimetric Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the hearts, blot them dry, and weigh them.
-
Measure the body weight and tibia length.
-
Calculate the heart weight to body weight ratio (HW/BW) and heart weight to tibia length ratio (HW/TL) as indices of hypertrophy.[8]
C. Histological Analysis:
-
Fix the hearts in 4% paraformaldehyde, embed in paraffin, and section.
-
Hematoxylin and Eosin (H&E) Staining: To observe the general morphology and cardiomyocyte size.
-
Masson's Trichrome Staining: To assess the degree of cardiac fibrosis.
-
Wheat Germ Agglutinin (WGA) Staining: To outline cardiomyocytes and measure their cross-sectional area for a quantitative assessment of hypertrophy.[8]
D. Gene Expression Analysis:
-
Isolate total RNA from heart tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of hypertrophic markers:
Data Presentation
Table 1: Isoproterenol Dosing and Administration Methods
| Parameter | Subcutaneous (SQ) Injection | Osmotic Minipump (SMP) Infusion | Reference(s) |
| Dosage Range | 2, 4, 10 mg/kg/day | 2, 4, 10 mg/kg/day | [5][6] |
| 5 mg/kg/day | [1] | ||
| 15 mg/kg/day | 15 mg/kg/24h | [9] | |
| 50 mg/kg/day | 30 mg/kg/day | [7][8] | |
| Treatment Duration | 14 days | 7, 14, 21, or 28 days | [5][7][9] |
| Mouse Strain | C57BL/6J | C57BL/6J | [5][6] |
Table 2: Expected Outcomes in Isoproterenol-Induced Cardiac Hypertrophy
| Parameter | Expected Change | Method of Measurement | Reference(s) |
| Heart Weight / Body Weight Ratio | Increased | Gravimetry | [1][5][6] |
| Heart Weight / Tibia Length Ratio | Increased | Gravimetry | [6][8] |
| LV Posterior Wall Thickness | Increased | Echocardiography | [5][6] |
| LV Mass | Increased | Echocardiography | [5][6] |
| Cardiomyocyte Size | Increased | Histology (WGA Staining) | [8] |
| ANP (Nppa) mRNA Expression | Increased | qRT-PCR | [1][6] |
| BNP (Nppb) mRNA Expression | Increased | qRT-PCR | [6] |
| β-MHC (Myh7) mRNA Expression | Increased | qRT-PCR | [1][6] |
| Fibrosis | Increased | Histology (Masson's Trichrome) | [5][6] |
Note: The magnitude of the hypertrophic response can vary depending on the dose, duration of treatment, administration route, and mouse strain.[5][13] Continuous infusion via osmotic minipumps may induce more pronounced increases in heart weight compared to daily subcutaneous injections.[5][6]
References
- 1. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin Inhibits Isoproterenol-induced Cardiac Hypertrophy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation | Springer Nature Experiments [experiments.springernature.com]
Protocol for (+)-Isoproterenol Administration in Rat Models of Heart Failure
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the administration of (+)-Isoproterenol (ISO) to induce heart failure in rat models. Isoproterenol, a non-selective β-adrenergic agonist, is widely used to model cardiac hypertrophy and heart failure by inducing sustained sympathetic stimulation.[1][2][3] The protocols outlined below are designed for researchers in both academic and industrial settings, providing a framework for studying the pathophysiology of heart failure and for the preclinical evaluation of novel therapeutic agents.
Introduction
Isoproterenol administration in rats leads to a cascade of events that mimic key aspects of human heart failure, including cardiac remodeling, fibrosis, and contractile dysfunction.[4][5] The severity of the induced cardiac pathology can be modulated by adjusting the dose and duration of ISO administration, allowing for the modeling of both acute and chronic heart failure.[3] This model is valuable for investigating molecular mechanisms and for testing the efficacy of cardioprotective drugs.
Signaling Pathway of Isoproterenol in Cardiomyocytes
Isoproterenol exerts its effects primarily through the activation of β-adrenergic receptors (β-ARs) on the surface of cardiomyocytes.[6] This initiates a signaling cascade that, when chronically stimulated, leads to maladaptive cardiac remodeling.
Isoproterenol-Induced Signaling Cascade
Caption: Isoproterenol signaling pathway in cardiomyocytes.
Experimental Protocols
The choice of protocol depends on the research question, with different dosages and administration routes yielding varying degrees of cardiac dysfunction. Both subcutaneous (s.c.) and intraperitoneal (i.p.) injections are common, as is continuous delivery via osmotic mini-pumps.[1]
Materials and Reagents
-
(S)-(-)-Isoproterenol hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile 0.9% Saline or Distilled Water for reconstitution[7]
-
Syringes and needles (appropriate gauge for s.c. or i.p. injection)
-
Osmotic mini-pumps (Alzet or equivalent, for continuous infusion models)
Summary of Isoproterenol Administration Protocols
The following tables summarize various published protocols for inducing cardiac hypertrophy and heart failure in rats.
| Objective | Dosage | Route | Frequency & Duration | Key Outcomes | Mortality Rate | Reference |
| Mild Cardiac Hypertrophy | 0.02 mg/kg | s.c. | Once daily for 13 or 31 days | Myocardial weight gain, transient tachycardia | Not reported | [9] |
| Cardiac Hypertrophy | 5 mg/kg | i.p. | Once daily for 7 days | Cardiomegaly, increased heart weight, increased RNA, DNA, and protein content | Not reported | [10] |
| Cardiac Hypertrophy & Dysfunction | 5 mg/kg | i.p. | Once daily for 1 week | Cardiac hypertrophy, left ventricular dysfunction | Not reported | [11] |
| Chronic Heart Failure | 5 mg/kg | s.c. | Once daily for 10 days | Chronic heart failure, cardiac remodeling | ~30% | [8] |
| Chronic Heart Failure | 10 mg/kg | s.c. | 4 injections with 3-day intervals | Chronic heart failure, myocardial, kidney, and lung morphological changes | 30% | [12] |
| Severe Heart Failure | 150 mg/kg | s.c. | Single injection | Marked cardiac enlargement, necrosis, scarring, mild heart failure | 20% | [7] |
| Severe Heart Failure | 85 mg/kg followed by 340 mg/kg | s.c. | Two injections on consecutive days | High rate of heart failure (EF<45%), cardiac fibrosis | 60% | [13] |
| Continuous Infusion | 3 mg/kg/day | s.c. (osmotic pump) | 10 days | Cardiac hypertrophy, increased collagen content | Not reported | [14] |
Detailed Experimental Procedures
This protocol is designed to induce significant myocardial damage and subsequent heart failure.
-
Animal Preparation: Acclimatize male Wistar or Sprague-Dawley rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).[7]
-
Isoproterenol Preparation: Immediately before use, dissolve this compound hydrochloride in sterile distilled water to a final concentration appropriate for a 150 mg/kg dose.[7]
-
Administration: Administer a single subcutaneous injection of 150 mg/kg Isoproterenol.[7] Control animals should receive an equivalent volume of the vehicle.
-
Monitoring: Monitor the animals closely for the first 24 hours, as this is the period of highest mortality.[7][13]
-
Endpoint Analysis: Cardiac function and remodeling can be assessed at various time points (e.g., 2-4 weeks) post-injection using echocardiography, histology (H&E, Masson's trichrome), and measurement of cardiac biomarkers.[7][13]
This protocol induces a more gradual development of cardiac hypertrophy and failure.
-
Animal Preparation: As described in 3.3.1.
-
Isoproterenol Preparation: Prepare a solution of Isoproterenol in sterile saline. For a 5 mg/kg dose, a common vehicle is 0.05% ascorbic acid in 0.9% NaCl to prevent oxidation.[11]
-
Administration: Administer Isoproterenol via intraperitoneal or subcutaneous injection at a dose of 5 mg/kg once daily for 7-14 days.[10][11][15][16]
-
Monitoring: Monitor animal weight and general health daily.
-
Endpoint Analysis: Assessments are typically performed 24 hours after the final injection.[11]
This method provides sustained β-adrenergic stimulation.
-
Animal Preparation: As described in 3.3.1.
-
Osmotic Pump Preparation: Fill osmotic mini-pumps with the appropriate concentration of Isoproterenol solution to deliver the desired daily dose (e.g., 3 mg/kg/day) for the specified duration (e.g., 10 days).[14]
-
Surgical Implantation: Anesthetize the rat and subcutaneously implant the osmotic mini-pump, typically in the dorsal region.[17]
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor for signs of infection.[17]
-
Endpoint Analysis: At the end of the infusion period, hearts can be collected for analysis.[14]
Experimental Workflow
The following diagram illustrates a typical workflow for an Isoproterenol-induced heart failure study.
General Experimental Workflow
References
- 1. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downregulation of β-Adrenoceptors in Isoproterenol-Induced Cardiac Remodeling through HuR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isoproterenol induces MD2 activation by β-AR-cAMP-PKA-ROS signalling axis in cardiomyocytes and macrophages drives inflammatory heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. hrpub.org [hrpub.org]
- 9. ebm-journal.org [ebm-journal.org]
- 10. Experimental cardiac hypertrophy induced by isoproterenol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isoproterenol-induced heart failure in the rat is associated with nitric oxide-dependent functional alterations of cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modeling of Isoproterenol-Induced Chronic Heart Failure in 24-Month-Old Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The study of ISO induced heart failure rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. ukm.my [ukm.my]
- 17. researchgate.net [researchgate.net]
Application Notes: (+)-Isoproterenol in Asthma Research Models
Introduction
(+)-Isoproterenol is a potent, non-selective β-adrenergic receptor agonist that has been a cornerstone in respiratory research for decades. Its primary application in asthma research stems from its ability to induce profound relaxation of airway smooth muscle, effectively mimicking the therapeutic action of bronchodilators used in clinical practice.[1] By activating β2-adrenergic receptors (β2ARs) on airway smooth muscle cells, isoproterenol triggers a signaling cascade that leads to bronchodilation.[1][2] This makes it an invaluable tool for studying the pathophysiology of asthma, screening new anti-asthmatic drugs, and investigating the mechanisms of airway hyperresponsiveness in various preclinical models.
Mechanism of Action
Isoproterenol exerts its effects by binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1] The canonical signaling pathway involves the activation of the stimulatory G protein (Gs), leading to the production of cyclic adenosine monophosphate (cAMP) by adenylyl cyclase.[3][4] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in the relaxation of airway smooth muscle.[4]
Recent research has uncovered more complex, "biased" signaling pathways. Beyond the classical Gs-cAMP-PKA pathway, β2AR activation can also involve β-arrestin recruitment and G protein-independent signaling, which can influence receptor desensitization and activate other pathways like the ERK1/2 cascade.[3][5]
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for this compound from various experimental models.
Table 1: In Vitro Potency and Efficacy
| Parameter | Model System | Value | Reference |
| EC50 (Inhibition of Proliferation) | Human Airway Smooth Muscle Cells | 4.8 nM | [6] |
| IL/EL EC50 Ratio (Relaxation) | Guinea Pig Perfused Trachea | 25 | [7] |
EC50: Half maximal effective concentration. IL/EL Ratio: Ratio of EC50 when applied intraluminally vs. extraluminally, indicating epithelial barrier function.
Table 2: In Vivo and Clinical Dosages
| Application | Model/Subject | Dosage | Reference |
| Intravenous Infusion | Adult Asthmatic Patients | 0.0375 - 0.225 µg/kg/min | [8] |
| Intravenous Infusion | Children with Status Asthmaticus | Initial: 0.05 µg/kg/min | [9] |
| Intravenous Infusion | Drug-free Asthmatic Subjects | 14.3 ± 3.9 ng/kg/min (to target pulse pressure) | [10] |
| IPPB Administration | Patients with Reversible Airway Obstruction | Optimal Dose: 2.5 - 5.0 mg | [11] |
IPPB: Intermittent Positive Pressure Breathing.
Experimental Protocols
Protocol 1: In Vitro Airway Smooth Muscle Relaxation Assay (Organ Bath)
This protocol details the measurement of isoproterenol-induced relaxation of pre-contracted airway smooth muscle tissue, a gold-standard method for assessing bronchodilator activity.[12][13]
References
- 1. The effects of the β-agonist isoproterenol on the down-regulation, functional responsiveness, and trafficking of β2-adrenergic receptors with amino-terminal polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β2-Adrenoceptor Activation Stimulates IL-6 Production via PKA, ERK1/2, Src, and Beta-Arrestin2 Signaling Pathways in Human Bronchial Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of human airway smooth muscle cell proliferation by beta 2-adrenergic receptors and cAMP is PKA independent: evidence for EPAC involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactivity of guinea-pig isolated trachea to methacholine, histamine and isoproterenol applied serosally versus mucosally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intravenous isoproterenol: rationale for bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of intravenous isoproterenol for status asthmaticus in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beta-adrenergic responses in drug-free subjects with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Albuterol and isoproterenol in bronchial asthma. Efficacy and toxicity of drugs administered via intermittent positive pressure breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dmt.dk [dmt.dk]
- 13. scireq.com [scireq.com]
Chiral Separation of Isoproterenol Enantiomers by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
Ref: APN-ISO-HPLC-2025
Introduction
Isoproterenol is a non-selective β-adrenergic agonist used for the treatment of bradycardia and heart block. It possesses a chiral center, existing as two enantiomers: (R)-(-)-isoproterenol and (S)-(+)-isoproterenol. The enantiomers of chiral drugs often exhibit different pharmacological, toxicological, and pharmacokinetic properties. Notably, (R)-(-)-isoproterenol is significantly more potent in its therapeutic effect than the (S)-(+)-enantiomer.[1] Consequently, the ability to separate and quantify these enantiomers is critical for pharmaceutical development, quality control, and clinical research. High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving this chiral separation.[2]
This document provides detailed application notes and protocols for the chiral separation of isoproterenol enantiomers using two primary HPLC methods:
-
Direct Separation using a Chiral Stationary Phase (CSP): This method employs a column where the stationary phase itself is chiral, allowing for direct differential interaction with the enantiomers.
-
Indirect Separation via Diastereomeric Derivatization: This method involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[3][4]
These protocols are intended for researchers, scientists, and drug development professionals.
Pharmacological Significance of Isoproterenol Enantiomers
Isoproterenol primarily exerts its effects by stimulating β-1 and β-2 adrenergic receptors. This interaction triggers a G-protein-coupled receptor (GPCR) signaling cascade. The binding of an agonist like isoproterenol to a β-adrenergic receptor activates a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA) and mediates various downstream cellular responses, including increased heart rate and muscle relaxation.[5] Isoproterenol has also been shown to activate the MAPK/ERK pathway.[6] Studies have demonstrated that the (R)-(-)-enantiomer is the more pharmacologically active form, showing greater efficacy in signaling at the β-adrenergic receptor.[1]
Method 1: Direct Chiral Separation Protocol
This method utilizes an acetylated β-cyclodextrin chiral stationary phase, which allows for direct enantiomeric resolution without derivatization. Cyclodextrin-based columns create a chiral environment where one enantiomer fits more favorably into the cyclodextrin cavity, leading to differential retention.[7][8]
Experimental Workflow
Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Chiral Column | Acetylated β-Cyclodextrin, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile and 20 mM Borate Buffer (pH 9.0) (e.g., 40:60 v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 25°C |
| Injection Vol. | 10 µL |
| Detection | UV at 279 nm |
| Run Time | ~30 minutes |
Protocol
-
Mobile Phase Preparation:
-
Prepare a 20 mM borate buffer and adjust the pH to 9.0.
-
Mix acetonitrile and the buffer in the specified ratio (e.g., 40:60 v/v).
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic isoproterenol hydrochloride at 1 mg/mL in the mobile phase.
-
Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 10-100 µg/mL).
-
-
HPLC System Setup:
-
Install the acetylated β-cyclodextrin column.
-
Purge the system with the mobile phase.
-
Equilibrate the column at the specified flow rate until a stable baseline is achieved.
-
-
Analysis:
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the prepared standard solutions.
-
Record the chromatograms and integrate the peaks corresponding to the two enantiomers.
-
-
Data Processing:
-
Identify the peaks for (R)- and (S)-isoproterenol.
-
Calculate the resolution (Rs) between the enantiomeric peaks. A value > 1.5 indicates baseline separation.
-
Determine the concentration of each enantiomer using the peak areas and a calibration curve.
-
Method 2: Indirect Chiral Separation Protocol via Derivatization
This method involves a pre-column derivatization step to convert the isoproterenol enantiomers into diastereomers using a chiral derivatizing agent (CDA). The resulting diastereomers have different physical properties and can be separated on a standard achiral C18 column.[3] This approach is useful when a suitable chiral column is unavailable or for enhancing detection sensitivity.[9]
Experimental Workflow
Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Standard RP-HPLC system with UV or Fluorescence detector |
| Column | C18 Reverse-Phase Column (e.g., Phenomenex Luna), 5 µm, 250 x 4.6 mm[10] |
| Mobile Phase | Methanol and 0.1% Triethylamine buffer (pH 7.0) (e.g., 20:80 v/v)[10] |
| Flow Rate | 1.0 mL/min[10] |
| Column Temp. | Ambient or controlled (e.g., 30°C) |
| Injection Vol. | 20 µL[11] |
| Detection | UV at 279 nm[10] |
| Derivatizing Agent | s-Triazine based reagent with L-Isoleucine as chiral auxiliary[3] |
Protocol
-
Derivatization Procedure:
-
To an aliquot of the isoproterenol sample/standard in a vial, add the s-triazine-based chiral derivatizing agent solution.
-
Add a suitable buffer (e.g., borate buffer, pH 9.0) to facilitate the reaction.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete reaction.
-
Cool the reaction mixture to room temperature before injection.
-
-
Mobile Phase and Standard Preparation:
-
Prepare the mobile phase consisting of methanol and 0.1% triethylamine buffer (pH 7.0) and degas.[10]
-
Prepare a stock solution of racemic isoproterenol and perform the derivatization as described above to create a standard for the diastereomers. Create a calibration curve by derivatizing a series of standards.
-
-
HPLC System Setup:
-
Install the C18 column and equilibrate with the mobile phase until a stable baseline is achieved.
-
-
Analysis:
-
Inject the derivatized blank, standards, and samples.
-
Run the HPLC method and record the chromatograms.
-
-
Data Processing:
-
Identify and integrate the two diastereomeric peaks.
-
Quantify the amount of each original enantiomer based on the peak areas of the corresponding diastereomers.
-
Data Presentation and System Suitability
Quantitative data from both methods should be summarized for clarity. Method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.[2][10]
Table 1: Example Chromatographic Performance Data
| Parameter | Method 1 (Direct) | Method 2 (Indirect) | Acceptance Criteria |
| Retention Time (Enan-1) | ~12.5 min | ~8.2 min | - |
| Retention Time (Enan-2) | ~14.8 min | ~9.5 min | - |
| Resolution (Rs) | > 2.0 | > 2.5 | Rs > 1.5 |
| Tailing Factor (T) | < 1.2 | < 1.3 | T ≤ 2.0 |
| Theoretical Plates (N) | > 3000 | > 4000 | N > 2000 |
Table 2: Method Validation Summary
| Validation Parameter | Specification | Finding |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Limit of Detection (LOD) | - | 24.6 ng/mL (Diastereomer 1)[3] |
| Limit of Quantitation (LOQ) | - | 74.5 ng/mL (Calculated as 3*LOD) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| Robustness | No significant change | Method is robust to minor changes in flow rate and mobile phase composition. |
Conclusion
Both direct and indirect HPLC methods provide reliable and accurate means for the chiral separation of isoproterenol enantiomers. The direct method using a chiral stationary phase is simpler and faster as it omits the need for derivatization. The indirect method, while requiring an additional sample preparation step, is highly effective and can be performed on standard, widely available achiral columns. The choice of method will depend on the available instrumentation, sample matrix, and specific analytical requirements of the laboratory.
References
- 1. Beta-adrenergic receptor signaling by the isomers of isoproterenol and like drugs in retinal endothelial cells and Müller cells - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Sensitive enantioseparation and determination of isoprenaline in human plasma and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Isoproterenol acts as a biased agonist of the alpha-1A-adrenoceptor that selectively activates the MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpsionline.com [jpsionline.com]
- 11. scribd.com [scribd.com]
Synthesis of Enantiopure (+)-Isoproterenol for Research Applications
Application Note and Detailed Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
Isoproterenol is a non-selective β-adrenergic agonist with significant applications in pharmacological research and as a therapeutic agent. The biological activity of isoproterenol resides primarily in its (R)-(-)-enantiomer, while the (+)-enantiomer, also known as (+)-isoproterenol, serves as a crucial control compound in stereospecificity studies. The availability of enantiopure this compound is therefore essential for accurate pharmacological and toxicological assessments. This document provides detailed protocols for the synthesis of enantiopure this compound hydrochloride via the resolution of a racemic mixture using D-(+)-tartaric acid. An alternative method involving asymmetric synthesis is also discussed. Additionally, this guide includes protocols for the synthesis of the racemic precursor and methods for determining enantiomeric purity.
Introduction
Isoproterenol, a synthetic catecholamine, stimulates both β1 and β2 adrenergic receptors, leading to effects such as increased heart rate, cardiac contractility, and smooth muscle relaxation.[1] Due to the stereospecific nature of its interaction with adrenergic receptors, the two enantiomers of isoproterenol exhibit markedly different biological activities. The synthesis of enantiopurically pure this compound is critical for researchers investigating the specific roles of each stereoisomer in biological systems. This application note details a robust and well-documented method for obtaining this compound through chiral resolution, a technique that separates enantiomers from a racemic mixture by forming diastereomeric salts with a chiral resolving agent.[2][3]
Synthesis of Racemic Isoproterenol Hydrochloride
The synthesis of enantiopure this compound first requires the preparation of the racemic compound. The following protocol describes a common synthetic route starting from catechol.
Workflow for Racemic Isoproterenol Synthesis
References
Application Notes and Protocols for (+)-Isoproterenol Solution in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isoproterenol, a synthetic catecholamine, is a potent, non-selective β-adrenergic receptor agonist.[1][2] Due to its function in activating G-protein coupled receptors (GPCRs), specifically β1 and β2-adrenergic receptors, it is a cornerstone compound in cardiovascular research and drug development.[3] In in vitro settings, isoproterenol is widely used to simulate sympathetic nervous system stimulation, induce cardiomyocyte hypertrophy, study cAMP signaling pathways, and screen for novel adrenergic drugs.[4][5][6]
The catechol moiety in isoproterenol's structure makes it highly susceptible to degradation, particularly through oxidation.[7] This instability can lead to a loss of potency and the generation of confounding artifacts, compromising experimental reproducibility and validity. Therefore, meticulous preparation, handling, and storage of isoproterenol solutions are critical for obtaining reliable and accurate results in in vitro assays. These application notes provide detailed protocols and stability data to ensure the effective use of this compound.
Physicochemical and Solubility Data
Isoproterenol is most commonly used as its hydrochloride salt, which exhibits good solubility in aqueous solutions.[1][4]
| Property | Data | References |
| Chemical Name | 4-[1-Hydroxy-2-[(1-methylethyl)amino]ethyl]-1,2-benzenediol hydrochloride | [3][4] |
| Synonyms | Isoprenaline Hydrochloride | [3][4] |
| Molecular Formula | C₁₁H₁₇NO₃ • HCl | [4] |
| Molecular Weight | 247.72 g/mol | [8] |
| Appearance | White to off-white crystalline solid | [1][8] |
| Solubility in Water | ≥ 50 mg/mL (up to 333 mg/mL reported) | [4][9] |
| Solubility in DMSO | ~10-100 mg/mL (hygroscopic DMSO impacts solubility) | [3][8] |
| Solubility in Ethanol | 20 mg/mL | [1][4][9] |
| Solubility in PBS (pH 7.2) | ~5 mg/mL | [3] |
Application Note: Solution Preparation and Stability
Factors Influencing Stability
The stability of isoproterenol is paramount for quantitative assays. Several factors can accelerate its degradation:
-
Oxidation: The catechol group is readily oxidized to form quinone intermediates, which can cyclize to form aminochromes (e.g., isoprenochrome).[7][10] This process, which results in a color change from colorless to pink or brown, leads to a loss of biological activity.[4][11] Oxidation is catalyzed by dissolved oxygen, metal ions, and light.[7]
-
pH: Isoproterenol is most stable in slightly acidic conditions (pH 3.5 to 5.7).[2][12] Degradation significantly increases at a pH above 6.[12] Solutions made in alkaline conditions will discolor almost immediately.[4]
-
Light: Exposure to light, particularly UV light, accelerates oxidative degradation.[7][13][14] All solutions should be protected from light.
-
Temperature: Higher temperatures increase the rate of chemical degradation.[15]
-
Culture Media: The composition of cell culture media can impact stability. For example, isoproterenol shows higher stability in TexMACS medium compared to RPMI medium.[16]
Recommendations for Preparation and Handling
-
Solvent Choice: For most cell-based assays, sterile water or a buffered solution like PBS is the preferred solvent.[3][8] If using an organic solvent like DMSO, ensure it is high-purity and anhydrous, as absorbed moisture can reduce solubility.[8][17] The final concentration of DMSO in the assay medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced cellular effects.[3]
-
Stock Solutions: Prepare high-concentration stock solutions (e.g., 1-10 mM) to minimize the volume added to assays. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and contamination.[8]
-
Working Solutions: Always prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate assay buffer or cell culture medium. Do not store dilute aqueous solutions for more than one day.[3]
-
Visual Inspection: Before use, visually inspect all solutions. Discard any solution that appears discolored (pinkish, yellow, or brown) or contains a precipitate, as this indicates degradation.[2][13]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound Hydrochloride (MW: 247.72).
Materials:
-
This compound Hydrochloride powder
-
Sterile, purified water (e.g., Water for Injection or cell culture grade)
-
Sterile conical tube (e.g., 15 mL)
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile, light-protecting microcentrifuge tubes (e.g., amber or wrapped in foil)
Procedure:
-
Calculate the required mass of isoproterenol hydrochloride. For 10 mL of a 10 mM solution: Mass = 10 mmol/L * 0.010 L * 247.72 g/mol = 0.02477 g = 24.77 mg
-
Aseptically weigh 24.77 mg of this compound HCl powder and transfer it to the 15 mL conical tube.
-
Add 10 mL of sterile, purified water to the tube.
-
Cap the tube tightly and vortex until the powder is completely dissolved. Gentle warming or sonication can be used if necessary.[8] The solution should be clear and colorless.[4]
-
Using a sterile syringe, draw up the solution and pass it through a 0.22 µm sterile filter into a new sterile tube. This step is critical for cell-based assays to ensure sterility.[8]
-
Aliquot the sterile-filtered stock solution into single-use, light-protecting microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots as recommended in the stability table below.
Protocol 2: General In Vitro Assay for β-Adrenergic Stimulation (cAMP Measurement)
This protocol provides a general workflow for stimulating cells with isoproterenol to measure the downstream accumulation of cyclic AMP (cAMP).
Materials:
-
Cultured cells expressing β-adrenergic receptors (e.g., HEK293, H9c2, primary cardiomyocytes)
-
Cell culture plates (e.g., 96-well)
-
Serum-free cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) stock solution (optional)
-
Freshly prepared isoproterenol working solutions
-
Cell lysis buffer
-
cAMP detection kit (e.g., ELISA, HTRF)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Serum Starvation: On the day of the assay, gently aspirate the culture medium and replace it with serum-free medium. Incubate for 2-4 hours to reduce basal receptor activity.
-
PDE Inhibition (Optional): To amplify the cAMP signal, pre-treat cells with a PDE inhibitor (e.g., 100-500 µM IBMX) for 30 minutes prior to stimulation.
-
Stimulation: Prepare a series of isoproterenol working solutions by serially diluting the stock solution in serum-free medium. Typical final assay concentrations range from 1 nM to 10 µM.[4][18] Add the working solutions to the wells and incubate for the desired time (e.g., 15-30 minutes at 37°C).
-
Cell Lysis: Aspirate the medium and lyse the cells according to the instructions provided with the cAMP detection kit.
-
cAMP Detection: Measure the intracellular cAMP concentration in the cell lysates using the chosen detection method.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the isoproterenol concentration to generate a dose-response curve and calculate the EC₅₀.
Quantitative Data Summary
Table 2: Recommended Storage and Stability of Isoproterenol Solutions
| Solvent | Storage Temperature | Duration | Notes | References |
| Solid Powder | -20°C | ≥ 4 years | Store sealed, away from moisture. | [3] |
| Aqueous Stock | -20°C | 1 month | Aliquot to avoid freeze-thaw. Protect from light. | [8] |
| Aqueous Stock | -80°C | 6 months | Aliquot to avoid freeze-thaw. Protect from light. | [8] |
| DMSO Stock | -20°C | 1 month | Use fresh, anhydrous DMSO. Protect from light. | [17] |
| DMSO Stock | -80°C | 1 year | Use fresh, anhydrous DMSO. Protect from light. | [17] |
| Diluted in 0.9% NaCl (4 µg/mL) | Room Temp (23-25°C) | 90 days | Stored in PVC bags with UV light protection. | [14] |
| Diluted in 0.9% NaCl (4 µg/mL) | Refrigerated (3-5°C) | 90 days | Stored in PVC bags with UV light protection. | [14] |
Note: For typical cell-based assays, aqueous solutions diluted in buffer or media are not recommended for storage beyond one day.[3]
Table 3: Example Isoproterenol Concentrations for In Vitro Assays
| Assay / Cell Type | Purpose | Effective Concentration Range | References |
| HEK293 cells | cAMP accumulation | 10 nM - 10 µM | |
| Cultured Murine S49 Cells | Study of apoptosis | 100 µM | [4] |
| Human Fetal Lung Fibroblasts | Inhibition of chemotaxis | 10 µM | [4] |
| Rat Aortic Smooth Muscle Cells | cAMP accumulation | 5 nM | [19][20] |
| Heart Muscle Spheroids | Increase beating frequency | 0.1 µM - 100 µM | [18] |
| Cardiomyocytes (in vitro) | Induction of oxidative stress and apoptosis | Varies, model-dependent | [21] |
Visualizations
Degradation Pathway
Caption: Oxidative degradation pathway of this compound.
Solution Preparation Workflow
Caption: Workflow for preparing and using Isoproterenol solutions.
β-Adrenergic Signaling Pathway
Caption: Canonical cAMP signaling pathway activated by Isoproterenol.
References
- 1. Isoproterenol Hydrochloride - LKT Labs [lktlabs.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20210259994A1 - Isoproterenol Compositions and Methods - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. (-)-Isoproterenol 5984-95-2 [sigmaaldrich.com]
- 10. Isoproterenol oxidation by tyrosinase: intermediates characterization and kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. heraldopenaccess.us [heraldopenaccess.us]
- 13. globalrph.com [globalrph.com]
- 14. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Culture medium-dependent isoproterenol stability and its impact on DNA strand breaks formation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Isoprenaline hydrochloride | β-adrenergic agonist | TargetMol [targetmol.com]
- 20. selleckchem.com [selleckchem.com]
- 21. Frontiers | Ciprofol attenuates the isoproterenol-induced oxidative damage, inflammatory response and cardiomyocyte apoptosis [frontiersin.org]
Application Notes and Protocols for Experimental Myocardial Infarction Using (+)-Isoproterenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for inducing an experimental model of myocardial infarction (MI) using (+)-Isoproterenol, a potent, non-selective β-adrenergic agonist. This model is a well-established and reproducible method for studying the pathophysiology of myocardial injury and for the preclinical evaluation of cardioprotective agents.
Introduction
Isoproterenol, a synthetic catecholamine, induces severe stress on the myocardium when administered in high doses, leading to infarct-like necrosis.[1][2] The resulting cardiac damage mimics many of the pathophysiological features of acute myocardial infarction in humans, making it a valuable tool for cardiovascular research.[3] The mechanism of isoproterenol-induced cardiotoxicity is multifactorial, involving excessive β-adrenergic stimulation that leads to increased heart rate, myocardial oxygen demand, and intracellular calcium overload.[3] This cascade of events ultimately results in oxidative stress, mitochondrial dysfunction, inflammation, and cardiomyocyte apoptosis and necrosis.[3][4][5]
Mechanism of Action
Isoproterenol binds to β1 and β2-adrenergic receptors on cardiomyocytes.[3][6] The sustained activation of these receptors triggers a signaling cascade that is central to the induction of myocardial injury.
Experimental Protocols
Experimental Workflow
The following diagram outlines the typical workflow for an isoproterenol-induced myocardial infarction study.
Protocol 1: Induction of Myocardial Infarction in Rats
1. Animal Model:
-
Species: Wistar or Sprague-Dawley rats
-
Sex: Male
-
Weight: 200-250 g
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
2. Materials:
-
This compound hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline
-
Syringes and needles (25-27 gauge)
3. Isoproterenol Preparation:
-
Dissolve isoproterenol in sterile 0.9% saline immediately before use to prevent oxidation.
-
A common concentration is 85 mg/mL, but this may be adjusted based on the target dose and injection volume.
4. Induction Procedure:
-
Administer isoproterenol subcutaneously (s.c.) at a dose of 85-150 mg/kg body weight.[4][7][8][9]
-
A widely used protocol involves two s.c. injections of 85 mg/kg isoproterenol at an interval of 24 hours for two consecutive days.[4][8]
-
The control group should receive an equivalent volume of saline s.c.
-
For drug development studies, the test compound is typically administered prior to isoproterenol injection.
5. Post-Induction Monitoring:
-
Monitor animals for clinical signs of distress.
-
Electrocardiogram (ECG) recordings can be performed before and after isoproterenol administration to confirm myocardial injury.
-
Euthanasia and sample collection are typically performed 24-48 hours after the last isoproterenol injection.[7][8]
Protocol 2: Assessment of Cardiac Injury Markers
1. Sample Collection:
-
At the time of sacrifice, collect blood via cardiac puncture or from the abdominal aorta.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes at 4°C to separate the serum.
-
Store serum samples at -80°C until analysis.
2. Biochemical Assays:
-
Measure the serum levels of cardiac troponin I (cTnI) or troponin T (cTnT), creatine kinase-MB (CK-MB), and lactate dehydrogenase (LDH) using commercially available ELISA kits or automated biochemical analyzers.[4][7][10]
-
These enzymes are released from damaged cardiomyocytes into the bloodstream and are sensitive markers of myocardial necrosis.[11]
Protocol 3: Histopathological Examination
1. Tissue Collection and Preparation:
-
Following euthanasia, perfuse the heart with cold phosphate-buffered saline (PBS) to remove blood.
-
Excise the heart, wash with PBS, and blot dry.
-
Fix the heart in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissue through graded alcohols and xylene, and embed in paraffin.
2. Staining:
-
Cut 4-5 µm thick sections from the paraffin blocks.
-
Stain sections with Hematoxylin and Eosin (H&E) to visualize general morphology, inflammatory cell infiltration, and myocyte necrosis.[12]
-
Use Masson's trichrome stain to assess the degree of myocardial fibrosis.
3. Microscopic Evaluation:
-
Examine the stained sections under a light microscope.
-
Characteristic findings in isoproterenol-treated hearts include myocyte necrosis, edema, infiltration of inflammatory cells, and fibrosis.[2][12]
Protocol 4: Electrocardiogram (ECG) Recording
1. Animal Preparation:
-
Anesthetize the rat (e.g., with ketamine/xylazine or isoflurane).
-
Place the animal in a supine position on a non-conductive surface.
-
Attach subcutaneous needle electrodes to the limbs (Lead II configuration is common).
2. ECG Recording:
-
Record the ECG using a suitable data acquisition system.
-
Allow the ECG signal to stabilize before recording for at least 5 minutes.
3. Analysis of ECG Parameters:
-
Analyze the ECG for changes indicative of myocardial infarction, including ST-segment elevation or depression, QRS complex widening, and QT interval prolongation.[13][14][15]
Data Presentation
Table 1: Dose-Dependent Effects of Isoproterenol on Cardiac Injury Markers in Rats
| Isoproterenol Dose (mg/kg, s.c.) | Serum CK-MB (U/L) | Serum LDH (U/L) | Serum Troponin I (ng/mL) | Reference(s) |
| Control (Saline) | ~47.68 ± 16.76 | ~3827 ± 1327 | Baseline | [11] |
| 85 | Significantly Increased | Significantly Increased | Significantly Increased | [4][7][8] |
| 100 | Further Increase | Further Increase | Further Increase | [16] |
| 120 | Continued Increase | Continued Increase | - | [7] |
| 150 | Marked Elevation | Marked Elevation | - | [7][9][16] |
| 200 | Very High Levels | Very High Levels | - | [7] |
Note: The absolute values can vary between laboratories and assay methods. The table indicates the general trend of a dose-dependent increase in cardiac injury markers.
Table 2: Expected ECG Changes in Isoproterenol-Induced Myocardial Infarction in Rats
| ECG Parameter | Expected Change | Reference(s) |
| Heart Rate | Variable (may increase initially, then decrease) | [14][16] |
| ST Segment | Elevation or Depression | [14][16] |
| QRS Complex | Widening | [13][17] |
| QT Interval | Prolongation | [13][14][17] |
| T Wave | Inversion | [16] |
| R Amplitude | Decreased | [17] |
Table 3: Common Histopathological Findings
| Histological Feature | Description | Staining Method | Reference(s) |
| Myocyte Necrosis | Eosinophilic cytoplasm, pyknotic nuclei, loss of cross-striations. | H&E | [2][12][18] |
| Inflammatory Infiltration | Presence of neutrophils and macrophages in the interstitial space. | H&E | [12] |
| Interstitial Edema | Separation of myocardial fibers. | H&E | [2][12] |
| Fibrosis | Deposition of collagen in the interstitial and perivascular spaces. | Masson's Trichrome | [19] |
| Myofibrillar Degeneration | Also known as coagulative myocytolysis. | H&E | [20] |
Conclusion
The isoproterenol-induced myocardial infarction model is a robust and highly reproducible method for studying cardiac injury and evaluating potential therapeutic interventions. By following these detailed protocols and understanding the expected outcomes, researchers can effectively utilize this model to advance the field of cardiovascular drug discovery and development. Careful attention to experimental detail, including dose selection, timing of assessments, and appropriate use of analytical techniques, is crucial for obtaining reliable and meaningful results.
References
- 1. researchgate.net [researchgate.net]
- 2. docsdrive.com [docsdrive.com]
- 3. researchgate.net [researchgate.net]
- 4. β-Adrenoreceptor Agonist Isoproterenol Alters Oxidative Status, Inflammatory Signaling, Injury Markers and Apoptotic Cell Death in Myocardium of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoproterenol instigates cardiomyocyte apoptosis and heart failure via AMPK inactivation-mediated endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 8. Amelioration of Isoproterenol-Induced Oxidative Damage in Rat Myocardium by Withania somnifera Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Experimental model of myocardial infarction induced by isoproterenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardioprotection of cortistatin against isoproterenol-induced myocardial injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Electrocardiography in two models of isoproterenol-induced left ventricular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of heme oxygenase-1 upregulation on isoproterenol-induced myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. biomed.cas.cz [biomed.cas.cz]
- 18. researchgate.net [researchgate.net]
- 19. ahajournals.org [ahajournals.org]
- 20. Pathogenesis of isoproterenol-induced myocardial lesions: its reation to human 'coagulative myocytolysis' - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-Isoproterenol Infusion in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of (+)-Isoproterenol, a non-selective β-adrenergic agonist, in electrophysiology studies. Isoproterenol is a critical tool for investigating the effects of adrenergic stimulation on cardiac action potentials, ion channel function, and arrhythmogenesis.
Mechanism of Action
Isoproterenol is a synthetic catecholamine that structurally resembles epinephrine.[1] It functions as a potent agonist for both β-1 and β-2 adrenergic receptors, with minimal to no effect on α-adrenergic receptors.[1][2][3] In the heart, the activation of β-1 adrenergic receptors is the primary mechanism of action.[1][4] This stimulation initiates a signaling cascade that leads to increased heart rate (positive chronotropy), enhanced contractility (positive inotropy), increased relaxation rate (positive lusitropy), and faster conduction velocity (positive dromotropy).[1]
The intracellular signaling pathway involves the G-protein coupled β-adrenergic receptors, which, upon activation by isoproterenol, stimulate adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including L-type calcium channels and ryanodine receptors on the sarcoplasmic reticulum.[1] This leads to an augmented influx of calcium and increased calcium release from intracellular stores, respectively, contributing to the observed physiological effects.[1]
Electrophysiological Effects
Isoproterenol significantly modulates the cardiac action potential. Its effects can vary depending on the specific cardiac cell type (e.g., epicardial, endocardial, M-cells) and the underlying ion channel expression.[5] Generally, isoproterenol has been shown to shorten the action potential duration (APD) in some ventricular myocytes, an effect attributed to the activation of the slow component of the delayed rectifier potassium current (IKs).[6] However, it can also prolong the APD in other cell types, such as canine M-cells.[5] Furthermore, isoproterenol can induce early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are cellular triggers for cardiac arrhythmias.[5]
Quantitative Data Summary
The following table summarizes the quantitative effects of isoproterenol on key electrophysiological parameters as reported in various studies.
| Parameter | Species/Cell Type | Isoproterenol Concentration/Dose | Effect | Reference |
| Twitch Contraction | Canine Ventricular Myocytes | 20 nmol/L | Increased to 683 ± 157% of control | [5] |
| Dome Amplitude of Action Potential | Canine Ventricular Myocytes | 20 nmol/L | Increased from 100 ± 3 mV to 111 ± 2 mV | [5] |
| Action Potential Duration (APD95) | Canine Ventricular Myocytes | 20 nmol/L | Decreased by 47 ± 14 ms in 5 cells; Increased by 13 ± 5 ms in 5 cells | [5] |
| Sinus Cycle Length | Human | 0.007 µg/kg/min | Significantly greater decrease in AV nodal Wenckebach cycle length compared to sinus cycle length | [7] |
| Accessory Pathway Effective Refractory Period (APERP) | Pediatric Patients | Mean 0.013 µg/kg/min | Mean decrease of 60 ms | [8] |
| Minimum 1:1 Accessory Pathway Conduction | Pediatric Patients | Mean 0.013 µg/kg/min | Mean decrease of 91 ms | [8] |
| Shortest Preexcited R-R Interval in Atrial Fibrillation (SPRRI) | Pediatric Patients | Mean 0.013 µg/kg/min | Mean decrease of 81 ms | [8] |
Experimental Protocols
Preparation of Isoproterenol Infusion Solution
For in vitro and in vivo studies, it is crucial to prepare fresh isoproterenol solutions. Isoproterenol hydrochloride is acidic and can degrade at a pH above this, so dilution in 5% dextrose is recommended.[9]
Stock Solution (e.g., 1 mg/mL):
-
Dissolve Isoproterenol Hydrochloride powder in the appropriate solvent as per the manufacturer's instructions. Due to its light sensitivity, the solution should be protected from light.
Working Infusion Solution (e.g., 2-4 µg/mL):
-
Dilute the stock solution in 5% Dextrose or Normal Saline.[10] For example, to prepare a 4 µg/mL solution, add 2 mg of isoproterenol to 500 mL of 5% Dextrose.[9][10]
-
Ensure the final solution is thoroughly mixed.
-
Protect the infusion bag or syringe from light.
In Vivo Isoproterenol Infusion Protocol (General)
This protocol is a general guideline and should be adapted based on the specific animal model and research question.
-
Animal Preparation: Anesthetize the animal according to an approved institutional protocol. Establish venous access for drug infusion and arterial access for blood pressure monitoring.[11] Place ECG electrodes for continuous monitoring.
-
Baseline Recording: Record baseline electrophysiological parameters (ECG, heart rate, blood pressure) for a stable period (e.g., 15-30 minutes).
-
Isoproterenol Infusion:
-
Starting Dose: Initiate the infusion at a low dose, for example, 0.007 µg/kg/min or 0.5-1 µ g/min .[7][10]
-
Titration: Gradually increase the dose in a stepwise manner (e.g., every 5-10 minutes) to achieve the desired physiological effect, typically a 20-30% increase in heart rate.[7] Common infusion rates in studies range from 2-10 µ g/min .[10][12]
-
Monitoring: Continuously monitor heart rate, ECG, and blood pressure throughout the infusion.[10]
-
-
Data Acquisition: Record electrophysiological data continuously during the baseline, infusion, and washout periods.
-
Washout: After the final dose, discontinue the infusion and monitor the return of parameters to baseline.
In Vitro Cellular Electrophysiology Protocol (Isolated Myocytes)
-
Cell Preparation: Isolate ventricular myocytes using standard enzymatic digestion protocols.
-
Perfusion System: Place the isolated myocytes in a perfusion chamber on the stage of an inverted microscope. Perfuse with a physiological saline solution (e.g., Tyrode's solution) at a constant temperature (e.g., 37°C).
-
Baseline Recording: Using the patch-clamp technique (whole-cell configuration), record baseline action potentials or specific ion currents.
-
Isoproterenol Application:
-
Switch the perfusion to a solution containing the desired concentration of isoproterenol (e.g., 10-50 nmol/L).[5]
-
Allow sufficient time for the drug to equilibrate and elicit a stable effect.
-
-
Data Acquisition: Record changes in action potential parameters (APD, amplitude, resting membrane potential) or ion currents.
-
Washout: Perfuse the cells with the control solution to wash out the drug and observe for reversal of effects.
Visualizations
References
- 1. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Isoprenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Role of action potential configuration and the contribution of Ca2+ and K+ currents to isoprenaline-induced changes in canine ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of isoproterenol on the cardiac conduction system: site-specific dose dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. dbth.nhs.uk [dbth.nhs.uk]
- 10. droracle.ai [droracle.ai]
- 11. ISOPROTERENOL (Isuprel) | LHSC [lhsc.on.ca]
- 12. droracle.ai [droracle.ai]
Troubleshooting & Optimization
Troubleshooting inconsistent results in (+)-Isoproterenol cardiac stress tests
Welcome to the technical support center for (+)-Isoproterenol cardiac stress tests. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cardiac stress tests?
A1: this compound (ISO) is a potent, non-selective β-adrenergic receptor agonist. In cardiovascular research, it is widely used to mimic the effects of sympathetic nervous system stimulation on the heart. This induces physiological stress, leading to increased heart rate, contractility, and oxygen demand, which are critical for studying conditions like cardiac hypertrophy, heart failure, and myocardial infarction in experimental models.[1][2]
Q2: My Isoproterenol solution turned a pink/brown color. Can I still use it?
A2: No, a color change indicates oxidation of the Isoproterenol solution, which can affect its potency and lead to inconsistent results. It is recommended to prepare fresh solutions daily.[3] If storing for a short period is necessary, protect the solution from light and air, and store it at low temperatures (5°C) for a limited time, as studies have shown stability for up to 9 days under these conditions.[4]
Q3: I am not observing the expected hypertrophic response in my cell culture model. What could be the issue?
A3: Several factors could contribute to this:
-
Isoproterenol Stability: Isoproterenol can be unstable in certain cell culture media.[3] Its stability can be medium-dependent, so it's crucial to ensure the compound remains active throughout the experiment.
-
Cell Passage Number: Primary cardiomyocytes and cell lines can lose their responsiveness over multiple passages. It is advisable to use cells within a validated passage range.
-
Concentration and Duration: The dose and duration of Isoproterenol exposure are critical. A full dose-response curve should be established for your specific cell type to determine the optimal concentration and treatment time.
-
Serum Presence: Components in fetal bovine serum (FBS) can sometimes interfere with adrenergic signaling. Consider reducing the serum concentration or using a serum-free medium during the stimulation period.
Q4: There is high variability in the cardiac response among my test animals. What are the potential sources of this inconsistency?
A4: In vivo studies with Isoproterenol can show variability due to several factors:
-
Administration Route: The method of delivery—subcutaneous injection, intraperitoneal injection, or continuous infusion via an osmotic mini-pump—can significantly impact the pharmacokinetic profile and the resulting cardiac phenotype.[5][6]
-
Animal Strain: Different mouse or rat strains can exhibit varying sensitivities to Isoproterenol, leading to different degrees of cardiac fibrosis and dysfunction.[7]
-
Dosage: The dose of Isoproterenol must be carefully selected, as different doses can lead to different pathological outcomes, from mild hypertrophy to severe heart failure.[5][6][8]
-
Baseline Health: The pre-existing health condition of the animals can affect their response to the stress test.[9]
Troubleshooting Guides
Issue 1: Inconsistent Dose-Response Curve
If you are observing a variable or non-reproducible dose-response curve in your experiments, consider the following troubleshooting steps.
Caption: A workflow for troubleshooting inconsistent dose-response curves.
Issue 2: Unexpected Cell Death or Animal Mortality
High levels of cell death in vitro or mortality in vivo can obscure the desired hypertrophic or functional effects.
-
Toxicity Screening: Perform a preliminary toxicity screen with a wide range of Isoproterenol concentrations to identify the maximum tolerated dose for your specific model.
-
Reduce Treatment Duration: Chronic stimulation can lead to excessive stress and cell death.[10] Consider shorter exposure times that are sufficient to induce a hypertrophic response without causing widespread apoptosis.
-
Monitor Animal Welfare: For in vivo studies, closely monitor animal welfare, including body weight and activity levels. Adjust the dose if significant adverse effects are observed. The administration method can also influence outcomes, with continuous infusion sometimes being better tolerated than bolus injections.[5][6]
Data Presentation
Table 1: Example Isoproterenol Dosing for In Vivo Cardiac Stress Models
| Animal Model | Administration Route | Dose Range | Duration | Observed Effects | Reference |
| C57BL/6J Mice | Subcutaneous (SQ) Injection | 2, 4, 10 mg/kg/day | 2 weeks | Increased heart weight, altered ECG parameters, increased markers for hypertrophy and fibrosis.[6] | Perez-Bonilla et al., 2024 |
| C57BL/6J Mice | SQ Mini-pump (SMP) | 2, 4, 10 mg/kg/day | 2 weeks | More pronounced increases in heart weight compared to SQ injections, increased heart wall thickness.[6] | Perez-Bonilla et al., 2024 |
| Sprague Dawley Rats | Subcutaneous Injection | 5 mg/kg/day | 14 days | Significant increase in heart weight to tail length ratio, indicative of cardiac hypertrophy.[1] | Kumar et al., 2012 |
| C57BL/6J Mice | Subcutaneous Injection | 60 mg/kg/day | - | Compromised left ventricular systolic function.[8] | Xiong et al., 2025 |
| C57BL/6J Mice | Intraperitoneal (IP) Injection | 60 mg/kg/day | - | Decreased ejection fraction and fractional shortening.[8] | Xiong et al., 2025 |
Table 2: Isoproterenol Solution Stability
| Storage Condition | Vehicle | Stability | Key Findings | Reference |
| 5°C | Sterile Glass Vials / Polypropylene Syringes | Up to 9 days | Remaining concentration >90%. No change in color or pH.[4] | Johnson et al., 2016 |
| Room Temperature | RPMI Medium | Unstable | Significant decrease in concentration over time. | Palombo et al., 2022 |
| Room Temperature | TexMACS Medium | Stable | High stability of the compound. | Palombo et al., 2022 |
| -20°C | Aqueous Solution (aliquoted) | 1 month | Recommended for short-term storage to prevent degradation from freeze-thaw cycles.[11] | MCE |
| -80°C | Aqueous Solution (aliquoted) | 6 months | Recommended for long-term storage.[11] | MCE |
Experimental Protocols & Signaling Pathways
Key Experimental Protocol: Induction of Cardiac Hypertrophy in Mice
This protocol is a general guideline and should be optimized for specific experimental goals.
-
Animal Model: C57BL/6J mice (male, 8-12 weeks old).
-
Isoproterenol Preparation: Dissolve this compound hydrochloride in sterile saline (0.9% NaCl). Prepare the solution fresh before each use and protect it from light.
-
Administration:
-
Method: Subcutaneous injection.
-
Dose: 5 mg/kg body weight.
-
Frequency: Once daily.
-
Duration: 14 days.
-
-
Monitoring: Monitor animals daily for signs of distress. Record body weight at the beginning and end of the study.
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Excise the heart, blot it dry, and weigh it. Calculate the heart weight to body weight ratio.
-
Perform histological analysis (e.g., H&E and Masson's trichrome staining) to assess cardiomyocyte size and fibrosis.
-
Conduct molecular analysis (e.g., qPCR or Western blot) for hypertrophic markers like ANP, BNP, and β-MHC.
-
Isoproterenol Signaling in Cardiomyocytes
Isoproterenol exerts its effects primarily through the β-adrenergic signaling cascade. The binding of Isoproterenol to β-adrenergic receptors on the cardiomyocyte surface initiates a series of intracellular events that ultimately modulate cardiac function and gene expression.
Caption: Key signaling events following β-adrenergic stimulation by Isoproterenol.
References
- 1. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Culture medium-dependent isoproterenol stability and its impact on DNA strand breaks formation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice | PLOS One [journals.plos.org]
- 7. The Severity of Isoproterenol-Induced Myocardial Fibrosis and Related Dysfunction in Mice Is Strain-Dependent - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 8. Heart failure induced by isoproterenol: A comparison of two doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. advancedhvi.com [advancedhvi.com]
- 10. Isoproterenol instigates cardiomyocyte apoptosis and heart failure via AMPK inactivation-mediated endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing (+)-Isoproterenol Concentration for Cell Culture Experiments
Frequently Asked Questions (FAQs)
Q1: What is (+)-Isoproterenol and how does it work in cell culture?
This compound is a potent, non-selective β-adrenergic receptor agonist. In cell culture, it mimics the effects of endogenous catecholamines like epinephrine by binding to β1 and β2-adrenergic receptors on the cell surface. This binding activates a Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. This signaling cascade can influence a wide range of cellular processes, including muscle contraction and relaxation, cell growth, and apoptosis.
Q2: What is a typical concentration range for this compound in cell culture experiments?
The optimal concentration of this compound can vary significantly depending on the cell type, the specific biological question, and the duration of the treatment. However, a general starting point for most in vitro studies ranges from 10 nM to 10 µM. For sensitive cell types or to observe subtle effects, concentrations as low as 1 nM may be used. Conversely, to induce a strong response, such as cardiac hypertrophy in cardiomyocytes, concentrations up to 100 µM have been reported. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for experimental success. Isoproterenol is susceptible to oxidation and degradation, especially in solution.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in a solvent such as sterile, nuclease-free water or DMSO.[1][2][3] If using water, consider using a buffer with a slightly acidic pH to improve stability.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2] Protect the solid compound and solutions from light.
-
Working Solutions: Prepare fresh working dilutions from the stock solution for each experiment. Do not store diluted solutions for extended periods. Aqueous solutions of Isoproterenol can become pink to brownish-pink upon exposure to air or alkaline conditions, indicating degradation.[4]
Q4: For how long should I treat my cells with this compound?
The incubation time for this compound treatment is highly dependent on the desired cellular outcome.
-
Short-term stimulation (minutes to hours): For studying acute signaling events like cAMP production or PKA activation, short incubation times are sufficient.
-
Long-term stimulation (24-72 hours or longer): To investigate effects on gene expression, protein synthesis, cell proliferation, or hypertrophy, longer incubation periods are necessary.
It is important to note that prolonged exposure can lead to receptor desensitization and downregulation, potentially diminishing the cellular response over time.
Experimental Protocols
Detailed Protocol: Determining Optimal this compound Concentration using a Dose-Response Assay in Cardiomyocytes
This protocol outlines a method to determine the effective concentration range of this compound for inducing a hypertrophic response in a cardiomyocyte cell line (e.g., H9c2 or AC16).
Materials:
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Cardiomyocyte cell line (e.g., H9c2)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Serum-free medium
-
This compound hydrochloride
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Phosphate-Buffered Saline (PBS)
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Trypsin-EDTA
-
96-well cell culture plates
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Reagents for assessing cell viability (e.g., MTT, PrestoBlue) or hypertrophy markers (e.g., immunofluorescence staining for α-actinin, qPCR for ANP and BNP)
Procedure:
-
Cell Seeding: Seed cardiomyocytes in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow for 24 hours.
-
Serum Starvation (Optional but Recommended): To reduce basal signaling, replace the complete medium with serum-free medium and incubate for 12-24 hours before treatment.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in serum-free medium. A common range to test is from 1 nM to 100 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). Include a vehicle control (medium with the same concentration of solvent used for the stock solution, if any).
-
Cell Treatment: Carefully remove the medium from the wells and replace it with the prepared this compound dilutions.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) to observe the hypertrophic response.
-
Assay: Following incubation, perform the desired assay to assess the cellular response. This could include:
-
Cell Viability/Cytotoxicity Assay: To determine if the tested concentrations are toxic to the cells.
-
Hypertrophy Assessment:
-
Immunofluorescence: Fix and stain cells for a hypertrophy marker like α-actinin to visualize changes in cell size.
-
qPCR: Lyse the cells and extract RNA to measure the expression of hypertrophic genes such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP).
-
-
-
Data Analysis: Plot the measured response against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, you can determine the EC50 (half-maximal effective concentration).
Data Presentation
Table 1: Reported EC50 Values of this compound in Various Cell Lines
| Cell Line | Assay | Measured Effect | Reported EC50 |
| CHO cells (expressing human β1-adrenoceptor) | cAMP Accumulation | Agonist activity | 0.08 nM[5] |
| CHO cells (expressing human β2-adrenoceptor) | cAMP Accumulation | Agonist activity | 1.6 nM |
| Rat Epididymal Fat Pads | Glycerol Release | β-adrenergic receptor activity | 13 nM[5] |
| HEK293-2AR cells | GPH Release | GPH release | 17 nM[6] |
| Rat Vas Deferens | Inhibition of Contractions | Agonist of β1- and β2-ARs | 45.6 nM[3] |
| Turkey β-adrenoceptors | ³H-cAMP Accumulation | Agonist activity | Log EC50 values provided in source[7] |
Troubleshooting Guides
Issue 1: No Observable Cellular Response to this compound Treatment
| Potential Cause | Troubleshooting Step |
| Degraded this compound | Prepare a fresh stock solution of this compound. Ensure proper storage of the solid compound and stock solutions (aliquoted, at -20°C or -80°C, protected from light). |
| Incorrect Concentration | Verify the calculations for your stock solution and dilutions. Perform a wider range dose-response experiment. |
| Low or Absent β-Adrenergic Receptor Expression | Confirm the expression of β1 and/or β2-adrenergic receptors in your cell line using techniques like qPCR, Western blot, or flow cytometry. |
| Receptor Desensitization | If performing long-term experiments, consider that prolonged exposure can lead to receptor downregulation. Try shorter incubation times or a pulsatile stimulation approach. |
| Cell Health Issues | Ensure cells are healthy, within a low passage number, and not overly confluent at the time of treatment. |
Issue 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Culture Practices | Standardize cell seeding density, passage number, and media composition across all experiments. |
| Reagent Variability | Use the same lot of media, serum, and other critical reagents for a set of experiments. If a new lot is introduced, perform a bridging experiment to ensure consistency. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or medium. |
| Incomplete Solubilization of this compound | Ensure the compound is fully dissolved in the stock solution. Visually inspect for any precipitates before making dilutions. |
Issue 3: Unexpected Cytotoxicity or Cell Death
| Potential Cause | Troubleshooting Step |
| High Concentration of this compound | High concentrations of isoproterenol can induce cytotoxicity through the formation of free radicals. Perform a dose-response and a cytotoxicity assay (e.g., MTT or LDH release) to determine the toxic concentration range for your cell line. |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration in the culture medium is well below the toxic level for your cells (typically <0.5%). Include a vehicle control in your experiments. |
| Contamination | Check for microbial contamination in your cell cultures and reagents. |
Visualizations
Caption: this compound signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ≥98% (TLC), powder, β-adrenoceptor agonist | Sigma-Aldrich [sigmaaldrich.com]
- 5. isoprenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Preventing Tachyphylaxis with Intermittent (+)-Isoproterenol Dosing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at preventing tachyphylaxis to (+)-Isoproterenol through intermittent dosing strategies.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of this compound treatment?
A1: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. In the case of this compound, a potent non-selective β-adrenergic agonist, continuous or frequent exposure leads to a diminished physiological response, such as reduced inotropic (contractility) and chronotropic (heart rate) effects.[1] This phenomenon is primarily caused by the desensitization and downregulation of β-adrenergic receptors.
Q2: What are the molecular mechanisms underlying Isoproterenol-induced tachyphylaxis?
A2: The primary mechanisms involve:
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Receptor Desensitization: This is a rapid process that occurs within minutes. Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the β-adrenergic receptor. This phosphorylation increases the receptor's affinity for β-arrestin.
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β-Arrestin Binding: β-arrestin binding to the phosphorylated receptor sterically hinders its interaction with G proteins, thereby uncoupling the receptor from its downstream signaling cascade (e.g., adenylyl cyclase and cAMP production).
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Receptor Internalization/Sequestration: β-arrestin also acts as an adaptor protein, promoting the internalization of the receptor from the cell surface into endosomes. This sequestration removes the receptors from the vicinity of their signaling partners.
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Receptor Downregulation: With prolonged agonist exposure (hours to days), the total number of β-adrenergic receptors can decrease. This occurs through reduced receptor synthesis or increased receptor degradation.
Q3: How can intermittent dosing of this compound prevent tachyphylaxis?
A3: Intermittent dosing allows for periods of agonist withdrawal, during which the β-adrenergic receptor system can recover and resensitize. This recovery involves:
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Receptor Dephosphorylation: Phosphatases within the cell remove the phosphate groups from the receptor, restoring its ability to couple with G proteins.
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β-Arrestin Dissociation: Following dephosphorylation, β-arrestin dissociates from the receptor.
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Receptor Recycling: Internalized receptors can be recycled back to the plasma membrane, replenishing the pool of functional receptors available for agonist binding. Studies have shown that after isoproterenol washout, β-adrenergic receptors can rapidly return to the cell surface, with significant recovery observed within 20 minutes in isolated cardiac myocytes.[2]
Q4: What is the typical timeframe for receptor recovery after Isoproterenol withdrawal?
A4: The recovery of β-adrenergic receptors is a dynamic process. The transit time for endocytosis of the β2-adrenergic receptor in the presence of isoproterenol is approximately 3.9 minutes, with a recycling time of about 11.2 minutes.[2] This suggests that even short drug-free intervals can allow for a significant degree of receptor recycling and resensitization. However, complete resensitization of the cAMP response may take longer.
Troubleshooting Guides
Problem 1: Observing diminishing physiological response (e.g., heart rate, contractility) despite repeated Isoproterenol administration in an in vivo model.
Possible Cause: Development of tachyphylaxis due to continuous or too frequent dosing.
Troubleshooting Steps:
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Implement an Intermittent Dosing Schedule: Instead of continuous infusion or closely spaced bolus injections, introduce drug-free intervals. The optimal "off" period will depend on the experimental model and the specific response being measured. Based on receptor recycling kinetics, even short intervals can be beneficial.
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Compare Dosing Regimens: Design an experiment to directly compare a continuous dosing regimen with one or more intermittent dosing schedules. For example, in a rodent model, compare the effects of a continuous subcutaneous infusion via an osmotic minipump with daily or twice-daily subcutaneous injections.
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Monitor Receptor Status: If feasible, assess β-adrenergic receptor density and/or signaling at different time points in both dosing groups. This can be done through radioligand binding assays or western blotting for receptor protein levels in tissue homogenates.
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Assess Downstream Signaling: Measure downstream markers of β-adrenergic activation, such as cAMP levels or the phosphorylation of target proteins (e.g., phospholamban, troponin I), to determine if the signaling pathway is becoming desensitized.
Problem 2: Reduced cAMP production in cultured cells upon repeated stimulation with Isoproterenol.
Possible Cause: Desensitization and internalization of β-adrenergic receptors in your in vitro model.
Troubleshooting Steps:
-
Introduce Washout Steps: Between Isoproterenol stimulations, ensure a thorough washout of the agonist from the cell culture medium. Replace the medium with fresh, agonist-free medium and allow for a recovery period.
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Optimize the Recovery Period: Test different recovery durations (e.g., 30 minutes, 1 hour, 2 hours) to determine the time required for the cAMP response to return to baseline levels.
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Visualize Receptor Trafficking: If your laboratory has the capability, use immunofluorescence or live-cell imaging with fluorescently tagged receptors or β-arrestin to visualize receptor internalization and recycling during your intermittent stimulation protocol.
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Quantify Surface Receptors: Employ techniques like cell-surface ELISA or flow cytometry with an antibody targeting an extracellular epitope of the receptor to quantify the number of surface receptors at different time points during your experiment.
Data Presentation
Table 1: Quantitative Comparison of Intermittent vs. Continuous Isoproterenol Administration on Cardiac Remodeling in Mice
| Parameter | Saline Control (SQ) | Isoproterenol (SQ, Intermittent) | Saline Control (SMP) | Isoproterenol (SMP, Continuous) |
| Heart Weight / Body Weight (mg/g) | ~5.0 | ↑ (~6.5) | ~5.0 | ↑↑ (~7.5) |
| LV Mass (mg) | ~100 | ↑ (~120) | ~100 | ↑↑ (~140) |
| Nppa (Atrial Natriuretic Peptide) mRNA Expression (fold change) | 1.0 | ↑ (~2.5 at 4mg/kg) | 1.0 | No significant change |
| Nppb (Brain Natriuretic Peptide) mRNA Expression (fold change) | 1.0 | ↓ (~0.5 at 10mg/kg) | 1.0 | No significant change |
This table summarizes representative data adapted from studies comparing subcutaneous (SQ) injections (intermittent) with subcutaneous minipumps (SMP) (continuous) in mice. The arrows indicate the direction and relative magnitude of the change. Actual values can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Assay for Tachyphylaxis and Recovery of cAMP Response
Objective: To determine the effect of intermittent vs. continuous Isoproterenol stimulation on cAMP production in cultured cells (e.g., HEK293 cells expressing β2-adrenergic receptors or neonatal rat ventricular myocytes).
Methodology:
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Cell Culture: Plate cells in 24-well plates and grow to ~80-90% confluency.
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Pre-incubation: Starve the cells in serum-free medium for 2-4 hours before the experiment.
-
Experimental Groups:
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Control: No Isoproterenol treatment.
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Continuous Stimulation: Add Isoproterenol (e.g., 1 µM) to the medium and incubate for a defined period (e.g., 60 minutes).
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Intermittent Stimulation:
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Stimulate with Isoproterenol (e.g., 1 µM) for a short period (e.g., 15 minutes).
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Wash the cells three times with warm, serum-free medium.
-
Incubate in agonist-free medium for a recovery period (e.g., 30, 60, or 120 minutes).
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Re-stimulate with Isoproterenol (e.g., 1 µM) for 15 minutes.
-
-
-
cAMP Measurement:
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At the end of each treatment, lyse the cells.
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Measure intracellular cAMP levels using a commercially available cAMP enzyme immunoassay (EIA) kit.
-
-
Data Analysis: Normalize cAMP levels to protein concentration in each well. Compare the cAMP response in the intermittent stimulation groups to the continuous stimulation and control groups.
Protocol 2: In Vivo Model of Intermittent vs. Continuous Isoproterenol Administration
Objective: To compare the effects of intermittent and continuous Isoproterenol administration on a physiological response (e.g., heart rate) and receptor desensitization in a rodent model.
Methodology:
-
Animal Model: Use adult male Wistar rats or C57BL/6 mice.
-
Experimental Groups:
-
Control: Saline administration.
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Intermittent Dosing: Administer Isoproterenol via subcutaneous injection (e.g., 5 mg/kg) once or twice daily for a specified duration (e.g., 7 days).
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Continuous Dosing: Implant a subcutaneous osmotic minipump that delivers a constant infusion of Isoproterenol (e.g., 5 mg/kg/day) for the same duration.
-
-
Physiological Monitoring:
-
Measure baseline heart rate and blood pressure using a tail-cuff system or telemetry.
-
Monitor these parameters at regular intervals throughout the study.
-
At the end of the study, assess the acute heart rate response to a challenge dose of Isoproterenol in all groups to determine the degree of tachyphylaxis.
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the animals and collect the hearts.
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Use a portion of the ventricular tissue for membrane preparation to quantify β-adrenergic receptor density via radioligand binding assays (e.g., using [3H]dihydroalprenolol).
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Use another portion of the tissue to measure adenylyl cyclase activity in response to Isoproterenol stimulation.
-
-
Data Analysis: Compare the changes in heart rate, the acute response to the Isoproterenol challenge, and the receptor density/adenylyl cyclase activity between the intermittent and continuous dosing groups.
Mandatory Visualizations
References
- 1. In vivo cardiovascular responses to isoproterenol, dopamine and tyramine after prolonged infusion of isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repetitive endocytosis and recycling of the beta 2-adrenergic receptor during agonist-induced steady state redistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (+)-Isoproterenol Aqueous Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of (+)-Isoproterenol in aqueous solutions. Below you will find information to help you identify and resolve common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems you might encounter with your this compound solutions.
Question: My isoproterenol solution has turned pink/brown. What happened and is it still usable?
Answer: The pink or brown discoloration of your isoproterenol solution is a common indicator of oxidative degradation. Isoproterenol is highly susceptible to oxidation, especially in neutral or alkaline solutions, when exposed to light and oxygen. The colored products formed are typically quinones and other oxidation products.
It is strongly advised not to use a discolored solution. The presence of degradation products means the concentration of active this compound has decreased, which will lead to inaccurate and unreliable experimental results. Moreover, the degradation products themselves could have unintended biological effects.
Question: I am observing a progressive loss of potency in my cell-based assay over the course of my experiment. Could this be related to isoproterenol instability?
Answer: Yes, a progressive loss of potency is a classic sign of isoproterenol degradation in your assay medium. The rate of degradation is influenced by several factors present in a typical cell culture environment:
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pH: Isoproterenol is most stable in acidic conditions (pH 3-4) and degrades more rapidly as the pH increases towards neutral and alkaline values, which are typical for cell culture media.
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Temperature: Incubator temperatures (e.g., 37°C) will accelerate the degradation rate compared to storage at room temperature or in a refrigerator.
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Oxygen: The presence of dissolved oxygen in the culture medium is a key contributor to oxidative degradation.
To mitigate this, consider preparing fresh solutions of isoproterenol immediately before each experiment or, if the experiment is lengthy, replace the medium with freshly prepared isoproterenol solution at regular intervals.
Question: My quantitative analysis (e.g., HPLC) shows a lower concentration of isoproterenol than I prepared. What could be the cause?
Answer: A lower than expected concentration of isoproterenol is likely due to degradation. Several factors during solution preparation and storage could be responsible:
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Solvent pH: If you are using a neutral or alkaline buffer (e.g., PBS at pH 7.4), degradation can be rapid.
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Presence of Metal Ions: Trace metal ions can catalyze the oxidation of isoproterenol.
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Exposure to Light: Isoproterenol is light-sensitive. Exposure to ambient light during preparation and storage can accelerate degradation.
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Inadequate Storage: Storing solutions at room temperature or in clear vials will lead to faster degradation than storing them at 2-8°C in amber or light-protected vials.
To troubleshoot, review your solution preparation and storage procedures. Ensure you are using an acidic buffer for stock solutions, using high-purity water and reagents to minimize metal ion contamination, and protecting your solutions from light at all times.
Frequently Asked Questions (FAQs)
What is the primary degradation pathway for isoproterenol in aqueous solutions?
The primary degradation pathway for isoproterenol in aqueous solutions is oxidation. The catechol moiety of the isoproterenol molecule is readily oxidized, especially in the presence of oxygen, light, and metal ions, and at higher pH values. This process leads to the formation of isoproterenochrome (a colored product) and other inactive quinone-type compounds.
Caption: Oxidative degradation pathway of this compound.
How can I improve the stability of my isoproterenol stock solutions?
To maximize the stability of your isoproterenol stock solutions, adhere to the following guidelines:
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Use an Acidic Buffer: Prepare stock solutions in an acidic buffer (pH 3-4) using a citrate or acetate buffer.
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Add an Antioxidant: Including an antioxidant like sodium metabisulfite (0.1%) can significantly inhibit oxidation.
-
Use a Chelating Agent: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidation.
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Protect from Light: Store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.
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Store at Low Temperatures: Store stock solutions at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or below.
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Deoxygenate the Solvent: For maximum stability, you can sparge your solvent with an inert gas like nitrogen or argon before dissolving the isoproterenol to remove dissolved oxygen.
What are the optimal storage conditions for aqueous solutions of isoproterenol?
The optimal storage conditions depend on the desired duration of storage:
| Storage Duration | Temperature | pH | Protection | Additives |
| Short-term (hours to days) | 2-8°C | 3-4 | Light protection (amber vials) | Antioxidant (e.g., sodium metabisulfite) |
| Long-term (weeks to months) | -20°C or below | 3-4 | Light protection (amber vials) | Antioxidant, Chelating agent (EDTA) |
At what pH is isoproterenol most stable?
Isoproterenol exhibits maximum stability in the pH range of 3 to 4. As the pH increases, the rate of degradation, particularly oxidation, increases significantly.
| pH | Relative Stability |
| 3.0-4.0 | Most Stable |
| 5.0-6.0 | Moderately Stable |
| > 7.0 | Rapid Degradation |
Experimental Protocols
Protocol: Preparation of a Stabilized this compound Stock Solution (10 mM)
-
Prepare a 0.1 M Citrate Buffer (pH 4.0):
-
Prepare a 0.1 M solution of citric acid and a 0.1 M solution of sodium citrate.
-
Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 4.0 is reached.
-
Filter the buffer through a 0.22 µm filter.
-
-
Add Stabilizers:
-
To your desired volume of pH 4.0 citrate buffer, add sodium metabisulfite to a final concentration of 0.1% (w/v).
-
Add disodium EDTA to a final concentration of 0.05% (w/v).
-
Mix until both are fully dissolved.
-
-
(Optional) Deoxygenate the Buffer:
-
For maximum stability, sparge the buffer with high-purity nitrogen or argon gas for 15-20 minutes.
-
-
Prepare the Isoproterenol Solution:
-
Weigh the required amount of this compound hydrochloride.
-
In a light-protected (amber) volumetric flask, dissolve the isoproterenol in the prepared stabilized buffer.
-
Once dissolved, bring the solution to the final volume with the stabilized buffer.
-
-
Storage:
-
Aliquot the stock solution into amber vials, flush the headspace with nitrogen if possible, and store at -20°C for long-term use.
-
Protocol: Workflow for Assessing Isoproterenol Stability via HPLC-UV
This workflow outlines the steps to quantify the degradation of isoproterenol over time.
Caption: Experimental workflow for an isoproterenol stability study.
-
Sample Preparation: Prepare isoproterenol solutions in various aqueous buffers representing different experimental conditions (e.g., pH 4, pH 7.4).
-
Incubation: Store the prepared solutions under controlled conditions (e.g., different temperatures, light/dark exposure).
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Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
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Sample Quenching (if necessary): Immediately mix the aliquot with a solution (e.g., acidic mobile phase) to halt further degradation before analysis.
-
HPLC-UV Analysis:
-
Mobile Phase: A typical mobile phase could be a mixture of phosphate buffer and methanol.
-
Column: A C18 reverse-phase column is commonly used.
-
Detection: Set the UV detector to the wavelength of maximum absorbance for isoproterenol (approximately 280 nm).
-
Quantification: Inject the samples and quantify the peak area corresponding to isoproterenol. Calculate the concentration based on a standard curve prepared from a freshly made, high-purity standard.
-
-
Data Analysis: Plot the percentage of remaining isoproterenol against time for each condition to determine the degradation kinetics.
Technical Support Center: Off-Target Effects of (+)-Isoproterenol in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate the off-target effects of (+)-Isoproterenol in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound (also known as isoprenaline) is a potent, non-selective synthetic agonist of β-adrenergic receptors (β-ARs).[1][2][3][4] Its primary targets are the β1 and β2 adrenergic receptors, with some activity at β3-ARs.[5] Activation of these G-protein coupled receptors (GPCRs) typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of protein kinase A (PKA).[5][6] This signaling cascade is responsible for its primary effects, such as increased heart rate and contractility, and smooth muscle relaxation.[1][7]
Q2: I'm observing effects in my experiments at high concentrations of Isoproterenol that are not consistent with β-adrenergic stimulation. What could be the cause?
A2: At high concentrations (typically in the micromolar range), Isoproterenol can lose its selectivity and interact with other receptors.[5] A significant off-target interaction has been reported with α-adrenergic receptors, particularly the α1A-adrenergic receptor (α1A-AR).[5][8] This can lead to cellular responses that are distinct from the canonical β-AR signaling pathway, such as the activation of the MAPK/ERK pathway independent of Gαq.[5][8] It is also important to consider that high concentrations of Isoproterenol can induce G-protein-independent signaling at β2-ARs.[5]
Q3: Can Isoproterenol induce oxidative stress in cell or animal models?
A3: Yes, Isoproterenol administration is well-documented to induce oxidative stress in various tissues, most notably in the cardiovascular system.[9][10][11][12] This is a critical off-target effect to consider, as it can confound experimental results. The mechanism involves an increase in reactive oxygen species (ROS) production, which can lead to cellular damage, inflammation, and apoptosis.[9][10][11][12]
Q4: Are the signaling pathways activated by Isoproterenol always mediated by Gs-protein and cAMP?
A4: No. While the canonical pathway involves Gs-protein coupling and cAMP production, Isoproterenol-bound β-ARs can also signal through other pathways. For instance, the β2-AR can couple to Gi proteins, which can also lead to the activation of the MAPK/ERK pathway.[9][13] Additionally, β-arrestin-mediated signaling is another important non-canonical pathway activated by Isoproterenol.[5]
Q5: I am using Isoproterenol to induce cardiac hypertrophy in an animal model. What are the key molecular pathways involved?
A5: Isoproterenol-induced cardiac hypertrophy is a widely used experimental model.[2][14][15][16] The underlying mechanisms are complex and involve more than just β-AR stimulation. Key pathways implicated include the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2, the induction of inflammatory cytokines such as IL-6 and TNF-α, and the generation of oxidative stress.[10][14][17] Chronic stimulation can also lead to myocardial fibrosis.[3]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed - Potential α-Adrenergic Effect
Symptoms:
-
You observe a cellular response that is not blocked by a β-adrenergic antagonist (e.g., propranolol).
-
The response is only seen at high concentrations of Isoproterenol (≥ 1 µM).
-
The observed phenotype is consistent with α1-adrenergic stimulation (e.g., activation of the MAPK/ERK pathway).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected α-adrenergic off-target effects.
Detailed Steps:
-
Confirm On-Target Engagement: First, ensure that your system is responding to Isoproterenol via β-receptors at lower concentrations.
-
Dose-Response Analysis: Perform a full dose-response curve for Isoproterenol. If the unexpected phenotype has a much lower potency (higher EC50) than the expected β-adrenergic response, it may be an off-target effect.
-
Use Selective Antagonists:
-
Pre-treat your cells/animals with a potent β-blocker (e.g., propranolol for non-selective, or ICI 118,551 for β2-selective). If the unexpected phenotype persists, it is not mediated by β-receptors.
-
If an α-adrenergic effect is suspected, use a selective α1A-AR antagonist. If this antagonist blocks the high-dose Isoproterenol effect, it confirms the off-target activity.[5]
-
-
Alternative Agonist: Use a more selective β-agonist that has a lower affinity for α-receptors to see if the unexpected phenotype is still observed.
Issue 2: Evidence of Cellular Stress or Toxicity
Symptoms:
-
Increased markers of oxidative stress (e.g., ROS production, lipid peroxidation).
-
Activation of inflammatory pathways (e.g., increased cytokine expression).
-
Increased apoptosis or necrosis in your cell or tissue model.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Isoproterenol-induced cellular stress.
Detailed Steps:
-
Assess Oxidative Stress: Measure ROS levels using fluorescent probes (e.g., hydroethidine) or quantify markers of oxidative damage like malondialdehyde (MDA).[9][12][17]
-
Antioxidant Rescue: Perform a rescue experiment by co-administering an antioxidant with Isoproterenol. If the antioxidant prevents the observed toxicity, it confirms the role of oxidative stress.[11]
-
Assess Inflammation: Measure the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) at the mRNA or protein level.[16][17]
-
Optimize Isoproterenol Concentration and Duration: The induction of oxidative stress and inflammation is often dose- and time-dependent. Determine the lowest possible concentration and shortest duration of Isoproterenol treatment that is sufficient to achieve your desired on-target effect.
-
Consider the Model System: Be aware that the susceptibility to Isoproterenol-induced toxicity can vary significantly between different cell types and animal strains.[2][18]
Quantitative Data on this compound Receptor Binding and Functional Potency
| Parameter | Receptor | Species/Cell Line | Value | Reference |
| Ki (µM) | β1-AR | - | 0.22 | [5] |
| β2-AR | - | 0.46 (with GTP) | [5] | |
| β2-AR | - | 0.02 (without GTP) | [5] | |
| β3-AR | - | 1.6 | [5] | |
| EC50 (nM) | Adenylyl Cyclase (β1-AR) | CHW-1102 cells | 191 | [19] |
| Adenylyl Cyclase (β2-AR) | CHW-1102 cells | 52.3 | [19] | |
| Ca2+ Mobilization (α1A-AR) | HEK-293/EBNA cells | 2,600 | [5] | |
| p-ERK (α1A-AR) | HEK-293/EBNA cells | Low potency phase | [5] | |
| Concentration for Off-Target Effects | α-mediated smooth muscle contraction | Rabbit aorta | 1-500 µM | [5] |
Experimental Protocols
Protocol 1: Assessment of Isoproterenol-Induced Oxidative Stress in Aortic Tissue
This protocol is adapted from studies investigating vascular oxidative stress.[9]
-
Animal Treatment: Administer Isoproterenol or saline (control) to mice or rats via subcutaneous injection or osmotic minipump for the desired duration.
-
Tissue Collection: Euthanize the animals and carefully dissect the thoracic aorta in cold Krebs-Henseleit buffer.
-
In Situ ROS Detection:
-
Embed the aortic segments in a tissue freezing medium and prepare cryosections (e.g., 10 µm).
-
Incubate the sections with an oxidative fluorescent probe, such as hydroethidine (HEt, 2 µM) in a light-protected, humidified chamber at 37°C for 30 minutes. HEt is oxidized by superoxide to a red fluorescent product.
-
Wash the sections with buffer.
-
Mount the slides with a fluorescent mounting medium.
-
Capture images using a fluorescence microscope.
-
-
Quantification:
-
Measure the fluorescence intensity of the images using software such as ImageJ.
-
Normalize the fluorescence intensity to the control group.
-
Perform statistical analysis to determine the significance of any observed increase in ROS production.
-
Signaling Pathways
Canonical and Off-Target Signaling of this compound
References
- 1. Isoprenaline - Wikipedia [en.wikipedia.org]
- 2. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoproterenol | C11H17NO3 | CID 3779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 7. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Isoproterenol Induces Vascular Oxidative Stress and Endothelial Dysfunction via a Giα-Coupled β2-Adrenoceptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Cardiac oxidative stress in acute and chronic isoproterenol-infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Both Gs and Gi proteins are critically involved in isoproterenol-induced cardiomyocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Puerarin attenuates isoproterenol-induced myocardial hypertrophy via inhibition of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metformin Inhibits Isoproterenol-induced Cardiac Hypertrophy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. β-Adrenoreceptor Agonist Isoproterenol Alters Oxidative Status, Inflammatory Signaling, Injury Markers and Apoptotic Cell Death in Myocardium of Rats | Scilit [scilit.com]
- 18. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize mortality in (+)-Isoproterenol-induced heart failure models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize mortality and enhance reproducibility in (+)-Isoproterenol (ISO)-induced heart failure models.
Troubleshooting Guide: Minimizing Mortality
High mortality rates can be a significant issue in ISO-induced heart failure models. The following guide addresses common problems and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High mortality within the first 24-48 hours post-injection (Acute Toxicity) | ISO dosage is too high for the specific animal strain, age, or sex. | - Dose Reduction: Lower the ISO dose. A dose of 5 mg/kg/day administered subcutaneously has been shown to induce stable systolic dysfunction with 100% survival in C57BL/6J mice.[1][2][3] - Dose-Finding Study: Conduct a pilot study with a range of doses to determine the optimal dose that induces heart failure with acceptable mortality for your specific animal model. For rats, doses of 50 mg/kg resulted in 0% mortality, while 300 mg/kg led to 90% death within 24 hours.[4] - Strain Consideration: Be aware that different mouse strains have varying susceptibility to ISO. For example, 129sv mice are more sensitive than C57BL/6J mice.[5] |
| Variable mortality rates between animals in the same group | Inconsistent administration technique, particularly with intraperitoneal (IP) injections. | - Subcutaneous (SC) Injection: Switch to subcutaneous injections, which have been shown to provide more consistent results and less inter-individual variability compared to IP injections.[1][2][3] - Proper Injection Technique: Ensure proper and consistent injection technique. For IP injections, aim for the lower left abdominal quadrant to avoid puncturing organs. |
| Mortality following osmotic pump implantation surgery | Surgical complications such as infection, anesthesia overdose, or excessive stress. | - Aseptic Technique: Use sterile instruments and maintain aseptic conditions throughout the surgical procedure to prevent infection.[6] - Anesthesia Monitoring: Carefully monitor the depth of anesthesia. For mice, isoflurane (1-1.5% for maintenance) is a common choice.[7] Avoid prolonged deep sedation.[7] - Analgesia: Administer pre- and post-operative analgesics (e.g., buprenorphine) to manage pain and reduce stress.[8][9] - Post-operative Care: Provide supportive care, including maintaining body temperature with a heating pad and administering antibiotics like amoxicillin in the drinking water for 5 days post-surgery.[6] - Animal Age/Weight: Use mice that are at least 9-10 weeks old or weigh more than 20g to minimize early post-operative mortality.[6] |
| Delayed mortality during the chronic phase of the study | Progressive heart failure, arrhythmias, or development of severe cardiac fibrosis. | - Lower Chronic Dose: For long-term studies, a lower continuous dose via osmotic pump may be necessary. A dose of 30 mg/kg/day over 21 days has been used in multiple mouse strains.[8] - Regular Monitoring: Implement regular monitoring of cardiac function using echocardiography to detect early signs of severe decompensation.[6][7] This allows for humane euthanasia if necessary. - Supportive Care: Ensure animals have easy access to food and water. Consider providing softened or gel-based food if they show signs of distress. |
Frequently Asked Questions (FAQs)
Q1: What is the safest and most reliable method for administering isoproterenol to minimize mortality?
A1: For daily injection models, subcutaneous (SC) administration of a low dose of isoproterenol (e.g., 5 mg/kg/day in C57BL/6J mice) is recommended. This method has been shown to induce a stable heart failure phenotype with 100% survival and less inter-individual variability compared to intraperitoneal (IP) injections.[1][2][3] For chronic models requiring continuous administration, surgically implanted osmotic mini-pumps are effective, though they carry surgical risks that must be managed with proper technique, anesthesia, analgesia, and post-operative care.[6][7][8]
Q2: How does the choice of animal strain affect mortality in this model?
A2: The genetic background of the animal model significantly influences its susceptibility to isoproterenol-induced cardiotoxicity and subsequent mortality.[7] For example, some inbred mouse strains are highly susceptible and may experience high mortality even at moderate doses, while others are more resistant.[5][7] It is crucial to consult the literature for data on the specific strain you are using or to conduct a pilot dose-response study to determine an appropriate dosage.
Q3: What are the critical parameters to monitor during an isoproterenol-induced heart failure study to predict and potentially prevent mortality?
A3: Regular monitoring is key to managing animal welfare and study outcomes.
-
Echocardiography: In vivo assessment of cardiac structure and function (e.g., left ventricular ejection fraction, wall thickness, and internal dimensions) should be performed at baseline and regular intervals (e.g., weekly) to track the progression of heart failure.[6][7]
-
Body Weight: Monitor body weight regularly as a general indicator of health. Significant weight loss can be a sign of distress or severe heart failure.
-
Clinical Signs: Observe animals daily for clinical signs of distress, such as lethargy, hunched posture, ruffled fur, or difficulty breathing. The presence of these signs may warrant humane euthanasia.
Q4: Are there any supportive care measures that can help reduce mortality?
A4: Yes, supportive care is critical, especially when surgical procedures are involved.
-
Fluid Support: Providing warmed subcutaneous isotonic fluids (e.g., 0.9% saline) before anesthesia can help prevent dehydration, particularly in small rodents.[9]
-
Thermoregulation: Maintain the animal's body temperature during and after anesthesia and surgery using a heating pad.[7]
-
Nutritional Support: Ensure easy access to food and water. If an animal is having difficulty eating, provide softened food or a nutrient gel.
-
Analgesia and Anesthesia: Use appropriate analgesics to manage pain and carefully titrate anesthetic agents to prevent overdose.[9][10][11][12]
Quantitative Data Summary
The following tables summarize mortality rates and key experimental parameters from various studies to aid in protocol design.
Table 1: Isoproterenol Dose-Response and Mortality in Rats
| ISO Dosage (mg/kg, single injection) | Mortality Rate (%) | Animal Strain | Reference |
| 50 | 0 | Wistar | [4] |
| 100 | 10 | Wistar | [4] |
| 150 | 20 | Wistar | [4] |
| 200 | 50 | Wistar | [4] |
| 250 | 80 | Wistar | [4] |
| 300 | 90 | Wistar | [4] |
Table 2: Isoproterenol Dose, Administration Route, and Mortality in C57BL/6J Mice
| ISO Dosage (mg/kg/day) | Administration Route | Duration | Mortality Rate (%) | Reference |
| 5 | Subcutaneous (SC) | 14 days | 0 | [1][2][3] |
| 5 | Intraperitoneal (IP) | 14 days | 0 | [1][2][3] |
| 60 | Subcutaneous (SC) | 14 days | 25 | [1][2][3] |
| 60 | Intraperitoneal (IP) | 14 days | 25 | [1][2][3] |
| 25 | Subcutaneous (SC) | 14 days | 0 | [5] |
| 50 | Subcutaneous (SC) | 14 days | ~45 | [5] |
| 100 | Subcutaneous (SC) | 14 days | ~55 | [5] |
| 100 | Subcutaneous (SC) | 7 days | Not specified, but model was established | [13] |
| 30 | Osmotic Pump | 21 days | Varies by strain | [7][8] |
| 2, 4, 10 | Subcutaneous (SC) & Osmotic Pump | 14 days | Not specified | [14] |
Detailed Experimental Protocols
Protocol 1: Induction of Heart Failure with Low Mortality via Subcutaneous Injections
This protocol is adapted from studies demonstrating a reliable and low-mortality model in C57BL/6J mice.[1][2][3]
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Isoproterenol Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline immediately before use.
-
Dosage and Administration:
-
Administer 5 mg/kg of isoproterenol via subcutaneous (SC) injection once daily for 14 consecutive days.
-
Control animals should receive an equivalent volume of sterile saline via SC injection.
-
-
Monitoring:
-
Perform baseline echocardiography before the first injection.
-
Repeat echocardiography at the end of the 14-day period to assess cardiac function.
-
Monitor animal weight and clinical signs daily.
-
Protocol 2: Chronic Heart Failure Model using Osmotic Pump Implantation
This protocol is based on methods for inducing chronic heart failure via continuous isoproterenol delivery.[6][7][8]
-
Animal Model: Mice aged at least 9-10 weeks or weighing >20g.[6]
-
Osmotic Pump Preparation:
-
Calculate the required concentration of isoproterenol based on the pump's flow rate, the desired dose (e.g., 30 mg/kg/day), and the average weight of the mice.
-
Under sterile conditions, fill the osmotic mini-pumps (e.g., Alzet model 1004) with the prepared isoproterenol solution.
-
-
Surgical Implantation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane (e.g., 1.5% for induction, 1% for maintenance).[7]
-
Administer a pre-operative analgesic (e.g., buprenorphine, 0.05-0.1 mg/kg SC).[9]
-
Shave and disinfect the surgical area on the back, slightly posterior to the scapulae.
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Insert the osmotic pump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with sutures or surgical staples.
-
-
Post-Operative Care:
-
Place the animal on a heating pad until it fully recovers from anesthesia.
-
Administer post-operative analgesia as required.
-
Provide amoxicillin in the drinking water for 5 days to prevent infection.[6]
-
Monitor the animal closely for the first 48 hours for any signs of surgical complications.
-
-
Monitoring and Endpoint:
Visualizations
Signaling Pathway of Isoproterenol-Induced Cardiac Injury
Caption: Signaling cascade of isoproterenol-induced cardiac injury.
Experimental Workflow for Minimizing Mortality
Caption: Workflow for robust ISO-induced HF model creation.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting high mortality rates.
References
- 1. Heart failure induced by isoproterenol: A comparison of two doses and two delivery methods in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heart failure induced by isoproterenol: A comparison of two doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The Severity of Isoproterenol-Induced Myocardial Fibrosis and Related Dysfunction in Mice Is Strain-Dependent - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 6. escholarship.org [escholarship.org]
- 7. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 10. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 11. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Effect of injection of different doses of isoproterenol on the hearts of mice | springermedizin.de [springermedizin.de]
- 14. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice | PLOS One [journals.plos.org]
Technical Support Center: (+)-Isoproterenol Dosage and Administration in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (+)-Isoproterenol in animal experiments. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in animal models?
This compound is a potent, non-selective β-adrenergic receptor agonist. In animal models, it is widely used to induce cardiac stress, leading to conditions such as cardiac hypertrophy (an increase in heart muscle mass), fibrosis (the formation of excess fibrous connective tissue), and heart failure.[1][2][3][4][5] These models are crucial for studying the pathological mechanisms of heart disease and for testing the efficacy of new therapeutic agents.[1][5]
Q2: How does the dosage of this compound differ across various animal strains?
The appropriate dosage of this compound varies significantly depending on the animal species and even the strain within a species. Factors such as genetic background, age, and sex of the animals can influence their susceptibility and response to the drug.[4] It is crucial to titrate the dose for each specific strain to achieve the desired pathological effect while minimizing mortality.[4]
Below are summary tables of reported dosages for different animal strains.
Isoproterenol Dosage in Mice
| Strain | Dosage | Administration Route | Duration | Observed Effects | Reference |
| C57BL/6J | 2, 4, 10 mg/kg/day | Subcutaneous (SQ) injection or SQ minipump (SMP) | 2 weeks | Increased heart weight, altered ECG parameters, induction of hypertrophic and fibrotic gene markers.[1][5] | [1][5] |
| C57BL/6J | 30 mg/kg/day | Osmotic minipump | 3 weeks | Cardiac remodeling. | [4] |
| 129S1/SvImJ | Varies | Not Specified | Not Specified | Higher susceptibility to cardiac fibrosis compared to C57BL/6J. | Not Specified |
| FVB/N | Varies | Not Specified | Not Specified | Different cardiac response compared to other strains. | Not Specified |
| Balb/c | Varies | Not Specified | Not Specified | Strain-dependent differences in cardiac remodeling. | Not Specified |
Isoproterenol Dosage in Rats
| Strain | Dosage | Administration Route | Duration | Observed Effects | Reference |
| Wistar | 5 mg/kg | Intraperitoneal (IP) once daily | 30 days | Cardiac hypertrophy and fibrosis.[3] | [3] |
| Wistar | 50-300 mg/kg | Subcutaneous (SQ) injection | Single dose | Dose-dependent mortality, myocardial necrosis. 150 mg/kg selected for inducing significant cardiac damage with 80% survival.[6] | [6] |
| Sprague-Dawley | 5 mg/kg/day | Subcutaneous (SQ) injection | 7 days | Cardiac hypertrophy.[7] | [7] |
| Sprague-Dawley | 5 mg/kg (SC for 6 days) + 3 mg/kg (IP for 1 day) | Subcutaneous and Intraperitoneal injection | 7 days | Arrhythmia model.[8] | [8] |
Isoproterenol Dosage in Other Animal Models
| Species | Strain | Dosage | Administration Route | Duration | Observed Effects | Reference |
| Guinea Pig | Not Specified | 0.7 mg/kg | Not Specified | 30 minutes | Age-dependent arrhythmogenesis.[9][10] | [9][10] |
| Guinea Pig | Not Specified | 0.05 µg/kg/min | Intravenous (IV) infusion | 2 hours | Increased cardiac output.[11] | [11] |
| Rabbit | New Zealand White | Dose-response study | Isolated heart and papillary muscle preparations | Not Applicable | Reduced cardiac contractile responsiveness in obese rabbits.[12] | [12] |
| Hamster | Syrian | 1-10 mg/kg | Not Specified | Not Specified | Primarily studied for effects on pineal gland and melatonin, not cardiac remodeling.[13][14][15][16] | [13][14][15][16] |
| Hamster | Chinese Hamster Ovary (CHO) cells | Not Applicable | In vitro | Not Applicable | Used to study β3-adrenergic receptor pharmacology with Isoproterenol as a reference agonist.[17] | [17] |
Q3: What are the common methods of this compound administration?
The two primary methods for administering Isoproterenol in long-term studies are:
-
Subcutaneous (SQ) Injections: This involves single or repeated daily injections. This method can model acute or intermittent β-adrenergic stimulation.[1][5]
-
Osmotic Minipumps: These are surgically implanted devices that provide continuous, steady-state infusion of the drug over a defined period. This method is often used to model chronic β-adrenergic stimulation, which is relevant to the pathophysiology of heart failure.[4]
The choice of administration method can influence the experimental outcome, with continuous infusion via minipumps often leading to more pronounced cardiac hypertrophy.[1][5]
Experimental Protocols
Protocol 1: Induction of Cardiac Hypertrophy in Mice using Osmotic Minipumps
This protocol describes the continuous subcutaneous infusion of Isoproterenol using an osmotic minipump to induce cardiac hypertrophy in mice.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Osmotic minipumps (e.g., Alzet)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments (forceps, scissors)
-
Sutures or wound clips
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment. Weigh each mouse to calculate the correct drug dosage.
-
Isoproterenol Solution Preparation: In a sterile environment, dissolve the calculated amount of Isoproterenol in sterile 0.9% saline to achieve the desired final concentration for the minipump.
-
Pump Filling: Following the manufacturer's instructions, fill the osmotic minipumps with the Isoproterenol solution. Ensure no air bubbles are trapped inside.
-
Surgical Implantation:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Shave and disinfect the surgical area on the back or flank.
-
Make a small incision in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic minipump into the pocket.
-
Close the incision with sutures or wound clips.
-
-
Post-operative Care: Monitor the animal for recovery from anesthesia and signs of pain or infection. Provide appropriate analgesics as per institutional guidelines.
-
Monitoring Cardiac Function: At desired time points (e.g., weekly), assess cardiac function using non-invasive methods like echocardiography.[4]
Protocol 2: Echocardiography for Assessing Cardiac Function in Mice
Echocardiography is a key technique to monitor the development of cardiac hypertrophy and dysfunction.
Procedure:
-
Anesthesia: Lightly anesthetize the mouse with isoflurane. Heart rate should be monitored and maintained within a physiological range to ensure accurate measurements.
-
Imaging:
-
Use a high-frequency ultrasound system designed for small animals.
-
Acquire two-dimensional (2D) images in both long-axis and short-axis views of the left ventricle.
-
Obtain M-mode images from the short-axis view at the level of the papillary muscles.
-
-
Measurements: From the M-mode images, measure the following at diastole and systole:
-
Left ventricular internal dimension (LVID)
-
Interventricular septal thickness (IVS)
-
Posterior wall thickness (PW)
-
-
Calculations: Use the measurements to calculate:
-
Fractional shortening (FS)
-
Ejection fraction (EF)
-
Left ventricular mass
-
Troubleshooting Guide
Problem 1: High mortality rate in the experimental group.
-
Possible Cause: The Isoproterenol dosage is too high for the specific animal strain.
-
Solution: Conduct a pilot study with a range of doses to determine the optimal dose that induces the desired pathology without causing excessive mortality.[6] Different strains have varying sensitivities.[4]
Problem 2: Inconsistent or no development of cardiac hypertrophy.
-
Possible Causes:
-
Incorrect Dosage or Administration: Verify calculations and the proper functioning of the administration equipment (e.g., osmotic pumps).
-
Strain Resistance: Some strains are more resistant to Isoproterenol-induced cardiac remodeling.
-
Drug Stability: Ensure the Isoproterenol solution is freshly prepared and protected from light, as it can degrade.
-
-
Solution:
-
Double-check all dosage calculations and ensure proper surgical technique for pump implantation.
-
Consider using a different, more susceptible strain of animal.
-
Prepare Isoproterenol solutions immediately before use.
-
Problem 3: Skin ulceration at the injection site (for SQ injections).
-
Possible Cause: High concentration or repeated injections at the same site can cause local tissue damage.
-
Solution:
-
Use a lower concentration of Isoproterenol if possible.
-
Vary the injection site for repeated administrations.
-
Monitor the injection site for any signs of irritation or necrosis.[18]
-
Signaling Pathways and Experimental Workflows
Isoproterenol Signaling Pathway in Cardiomyocytes
Isoproterenol binds to β-adrenergic receptors on the surface of cardiomyocytes, initiating a downstream signaling cascade.
Caption: Isoproterenol signaling cascade in cardiomyocytes.
General Experimental Workflow for Isoproterenol-Induced Cardiac Remodeling Studies
The following diagram illustrates a typical workflow for studies investigating the effects of Isoproterenol on the heart.
Caption: Experimental workflow for cardiac remodeling studies.
References
- 1. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Acute isoproterenol leads to age-dependent arrhythmogenesis in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute isoproterenol leads to age-dependent arrhythmogenesis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of isoproterenol on uterine blood flow and cardiac output distribution in pregnant guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reduced cardiac contractile responsiveness to isoproterenol in obese rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Norepinephrine or isoproterenol stimulation of pineal N-acetyltransferase activity and melatonin content in the Syrian hamster is restricted to the second half of the daily dark phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo responses of the pineal gland of the Syrian hamster to isoproterenol or norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nocturnal increase in the sensitivity of the Syrian hamster pineal gland to isoproterenol is darkness dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Syrian hamster pineal gland responds to isoproterenol in vivo at night - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Therapeutic Potential of the β3-Adrenergic Receptor and Its Ligands in Cardiovascular Diseases | MDPI [mdpi.com]
- 18. Effect of injection of different doses of isoproterenol on the hearts of mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (+)-Isoproterenol-Induced Fibrosis Model
Welcome to the technical support center for the (+)-Isoproterenol (ISO)-induced fibrosis model. This resource is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility and success of their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to address common challenges encountered with this model.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common cause of variability in the isoproterenol-induced fibrosis model?
A1: The most significant sources of variability stem from the isoproterenol dosing regimen, administration route, and the animal species and strain used.[1][2][3][4] The degree of fibrosis can vary substantially based on whether a low-dose chronic administration or a high-dose acute administration protocol is used.[1][5] Subcutaneous injections are commonly reported, but intraperitoneal administration and the use of mini-osmotic pumps for continuous delivery are also utilized, each yielding different outcomes.[1][3]
Q2: My animals are experiencing high mortality rates. What could be the cause and how can I mitigate it?
A2: High mortality is often associated with high doses of isoproterenol, which can induce acute myocardial infarction and severe cardiac stress.[5] Consider the following adjustments:
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Dose Reduction: Lowering the dose of isoproterenol is the most direct way to reduce mortality. Even lower doses have been shown to induce significant fibrosis.[2]
-
Route of Administration: Switching from bolus injections to continuous infusion via a mini-osmotic pump can provide a more sustained and less acutely toxic exposure.[1]
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Animal Strain: Different mouse strains exhibit varying sensitivity to isoproterenol. For instance, 129sv mice are more susceptible to fibrosis induction compared to C57BL/6J or FVB/N mice.[4][6] Selecting a more resistant strain may reduce mortality at a given dose.
Q3: I am not observing significant fibrosis in my experimental group. What are the potential reasons?
A3: A lack of significant fibrosis can be due to several factors:
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Insufficient Dose or Duration: The chosen dose or the duration of administration may be inadequate for the specific animal model. Refer to the dosing tables below for guidance from published studies.
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Timing of Analysis: Fibrosis development is a temporal process. Myocyte necrosis typically peaks around 48 hours after ISO injection, followed by the deposition of new collagen fibers.[1][7] Ensure your endpoint for analysis allows sufficient time for fibrotic remodeling to occur.
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Inappropriate Animal Model: As mentioned, rodent strains differ in their fibrotic response.[4] Additionally, male rodents are often preferred as they may be more susceptible to fibrosis induction.[1]
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Assessment Method: Ensure that your histological staining (e.g., Masson's trichrome, Picrosirius red) and biochemical analyses (e.g., hydroxyproline assay) are performed correctly and are sensitive enough to detect changes in collagen deposition.[7][8]
Q4: How do I choose between a reparative and a reactive fibrosis model using isoproterenol?
A4: The type of fibrosis induced is largely dependent on the administration protocol.[1]
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Reparative Fibrosis: This is typically induced by acute, high-dose administration of isoproterenol, which causes significant myocyte necrosis and a subsequent wound-healing response leading to scar formation.[8]
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Reactive Fibrosis: This is more commonly achieved through chronic, low-dose administration of isoproterenol. This protocol causes a more gradual accumulation of extracellular matrix proteins in the cardiac interstitium without widespread cell death.[1][9]
Quantitative Data Summary
The following tables summarize common dosage regimens for inducing cardiac fibrosis with isoproterenol in rodents.
Table 1: Isoproterenol Dosing Regimens in Mice
| Mouse Strain | Dose (mg/kg/day) | Administration Route | Duration | Outcome | Reference |
| C57BL/6J | 25 | Subcutaneous | 5 days | ~1-fold increase in interstitial collagen | [4] |
| 129sv | 25 | Subcutaneous | 5 days | ~7-fold increase in interstitial collagen | [4] |
| FVB/N | 25 | Subcutaneous | 5 days | ~0.3-fold increase in LV collagen | [4] |
| C57BL/6 | 50 | Subcutaneous | 4, 8, or 11 days | Induction of cardiac hypertrophy and fibrosis | [10] |
| C57BL/6 male | Not specified | Subcutaneous | 2 weeks | Myocardial inflammation and fibrosis |
Table 2: Isoproterenol Dosing Regimens in Rats
| Rat Strain | Dose (mg/kg/day) | Administration Route | Duration | Outcome | Reference |
| Wistar (male) | 1 or 5 | Subcutaneous | 3 and 6 days | Induction of maximal biochemical and histological alterations even at the lower dose | [2] |
| Not specified | 1 | Not specified | 1, 2, 3, 4, and 8 days | Monitored sequence of collagen remodeling | [7] |
| Not specified | 5-10 | Subcutaneous | 7-14 days | Induction of cardiac fibrosis | [1] |
| Not specified | 30 | Intraperitoneal (mini-pump) | 21 days | Significant change in heart fibrotic parameters | [1] |
Experimental Protocols
Protocol 1: Induction of Reparative Cardiac Fibrosis in Mice (Acute Model)
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Animal Model: Male C57BL/6J mice, 8-12 weeks old.
-
Isoproterenol Preparation: Dissolve this compound hydrochloride in sterile saline (0.9% NaCl) to a final concentration of 10 mg/mL. Prepare fresh daily and protect from light.
-
Administration: Administer a single subcutaneous injection of isoproterenol at a dose of 100 mg/kg.[10]
-
Monitoring: Closely monitor animals for signs of distress, particularly within the first 24-48 hours post-injection.
-
Endpoint Analysis: Euthanize animals at desired time points (e.g., 7, 14, or 28 days) post-injection.
-
Tissue Collection: Perfuse the heart with phosphate-buffered saline (PBS) and then fix with 10% neutral buffered formalin for histological analysis or snap-freeze in liquid nitrogen for biochemical and molecular analysis.
-
Fibrosis Assessment:
-
Histology: Embed fixed hearts in paraffin, section, and stain with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.[11][12]
-
Biochemical Analysis: Perform a hydroxyproline assay on homogenized heart tissue to quantify total collagen content.
-
Gene Expression: Use qRT-PCR to measure the expression of fibrotic markers such as Col1a1, Col3a1, Acta2 (α-SMA), and Tgf-β1.[12]
-
Protocol 2: Induction of Reactive Cardiac Fibrosis in Rats (Chronic Model)
-
Animal Model: Male Wistar rats, 12-14 weeks old.[2]
-
Isoproterenol Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentration (e.g., 1 mg/mL or 5 mg/mL). Prepare fresh daily.
-
Administration: Administer daily subcutaneous injections of isoproterenol at a dose of 1 or 5 mg/kg for 7 to 14 consecutive days.[1][2]
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Monitoring: Monitor animal weight and general health daily.
-
Endpoint Analysis: Euthanize animals 24 hours after the final injection or at later time points for recovery studies.[2]
-
Tissue Collection and Analysis: Follow steps 6 and 7 as described in Protocol 1.
Signaling Pathways and Visualizations
Several key signaling pathways are implicated in the pathogenesis of isoproterenol-induced cardiac fibrosis. Understanding these pathways can provide insights into potential therapeutic targets.
1. β-Adrenergic Receptor Signaling Cascade
Sustained activation of β-adrenergic receptors by isoproterenol is the initial trigger for cardiac remodeling.[1] This leads to a cascade of intracellular events, including increased oxidative stress, which is a primary mechanism of myocardial fibrosis.[1][13]
Caption: β-Adrenergic signaling in isoproterenol-induced fibrosis.
2. TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-β (TGF-β)/Smad pathway is a central mediator of fibrosis.[14] Isoproterenol can induce the expression of TGF-β1, which in turn activates downstream signaling, leading to the expression of pro-fibrotic genes.[12][14]
Caption: TGF-β/Smad pathway in cardiac fibrosis.
3. MAPK and TLR4 Signaling Pathways
Other important pathways include the Mitogen-Activated Protein Kinase (MAPK) and Toll-Like Receptor 4 (TLR4) signaling cascades.[15] Oxidative stress caused by isoproterenol can lead to the overexpression of MAPK family members like JNK and p38, promoting apoptosis and fibrosis.[15] The TLR4/MyD88/NF-κB pathway is also involved in the inflammatory response that contributes to fibrotic remodeling.[15]
Caption: MAPK and TLR4 signaling in isoproterenol-induced fibrosis.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo study of isoproterenol-induced cardiac fibrosis.
References
- 1. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The isoproterenol-induced myocardial fibrosis: A biochemical and histological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. biorxiv.org [biorxiv.org]
- 6. The Severity of Isoproterenol-Induced Myocardial Fibrosis and Related Dysfunction in Mice Is Strain-Dependent - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 7. The fibrillar nature and structure of isoproterenol-induced myocardial fibrosis in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals [journal.hep.com.cn]
- 10. Frontiers | Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Geniposide Alleviates Isoproterenol-Induced Cardiac Fibrosis Partially via SIRT1 Activation in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijrti.org [ijrti.org]
(+)-Isoproterenol administration routes comparison subcutaneous vs intraperitoneal
This technical support center provides guidance for researchers, scientists, and drug development professionals on the subcutaneous (SC) and intraperitoneal (IP) administration of (+)-isoproterenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary differences between subcutaneous (SC) and intraperitoneal (IP) administration of isoproterenol?
The primary differences lie in the rate of drug absorption and the resulting pharmacokinetic profile. IP administration generally leads to faster absorption and higher peak plasma concentrations (Cmax) that are reached more quickly (lower Tmax) compared to the SC route[1]. The SC route provides a slower, more sustained release of the compound[1]. The choice between these routes can significantly impact the physiological response and is critical for modeling different cardiac conditions[2][3].
Q2: Which administration route is recommended for creating an acute model of cardiac injury?
For acute models, such as mimicking stress-induced cardiomyopathy or type 2 myocardial infarction, a single high-dose bolus injection is often used[4][5]. The IP route is frequently chosen for these models due to its rapid absorption, leading to a quick and pronounced spike in plasma concentration that can induce acute cardiac stress and injury[5][6][7].
Q3: Which route is better for developing a chronic model of cardiac hypertrophy or heart failure?
Chronic models aim to mimic conditions of sustained adrenergic stimulation[4]. This can be achieved through two main approaches:
-
Repeated Daily Injections: Daily SC injections are commonly used to induce cardiac hypertrophy and fibrosis over a period of days to weeks[8][9][10]. The slower absorption from the SC space is suitable for this purpose.
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Continuous Infusion via Osmotic Minipumps: For a highly consistent and continuous delivery of isoproterenol, osmotic minipumps are considered the gold standard[2][4]. These pumps can be implanted either subcutaneously or intraperitoneally to deliver a steady dose of the drug over several weeks, closely mimicking chronic adrenergic overstimulation[3][4].
Q4: How do the hemodynamic responses differ between SC and IP isoproterenol administration?
The route of administration can lead to different hemodynamic sequelae.
-
SC Injections: A single SC injection of isoproterenol in mice causes a rapid and dose-dependent drop in mean arterial blood pressure (hypotension) and an increase in heart rate (tachycardia). The duration of this effect is dose-dependent[3].
-
IP Injections: Due to faster absorption, IP injections can induce a more abrupt and potentially more severe initial hemodynamic response compared to SC injections at the same dose.
-
Continuous SC Infusion: Constant SC infusion initially lowers blood pressure, but it may return to normal or even rise above baseline after a few days of continuous administration[3].
Q5: Are there significant differences in outcomes when using the same dose via SC versus IP routes?
Yes, even with the same daily dose, the delivery method (bolus injection vs. continuous infusion) and route can produce different cardiac phenotypes[2][3]. For example, a study in rats found that serial injections of isoproterenol (100 mcg/kg for 5 days) via both SC and IP routes induced significant myocardial dysfunction with few overall differences between the modalities in that specific protocol[11]. However, another study in mice using different doses found that while both routes caused increases in cardiac mass, the hemodynamic profiles were distinct, which could evoke different cardiac phenotypes in the long term[3].
Troubleshooting Guide
Q1: I am observing high mortality in my animals after isoproterenol injection. What could be the cause?
High mortality is often related to the dose and the route of administration.
-
Dose is too high: Isoproterenol has a narrow therapeutic window, and high doses, especially when delivered rapidly via the IP route, can cause lethal cardiac events or profound, irreversible hypotension[12][13]. Review the literature for doses appropriate for your specific animal strain, age, and sex, as susceptibility can vary[4].
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Rapid Absorption (IP Route): The IP route leads to rapid drug absorption. Consider switching to the SC route for a slower absorption profile or reducing the dose[1].
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Animal Handling Stress: The stress of restraint and injection can exacerbate the cardiotoxic effects of isoproterenol[6]. Ensure proper and consistent handling techniques.
Q2: My experiment shows high variability between animals. How can I improve consistency?
Variability can stem from several factors.
-
Injection Technique: Inconsistent injection placement can alter absorption rates. For IP injections, accidental injection into an organ or the intestinal lumen will drastically change bioavailability. For SC injections, ensure the injection is into the subcutaneous space and not intradermal or intramuscular. Standardizing the injection procedure is critical[6].
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Drug Preparation: Ensure the isoproterenol solution is fresh and accurately prepared for each experiment. Isoproterenol can degrade, especially when exposed to light and air.
-
Animal Factors: Use animals of the same age, sex, and strain, and ensure they are properly acclimatized to the laboratory environment before starting the experiment[4][8].
Q3: I am not observing the expected cardiac hypertrophy or fibrosis. What should I check?
-
Insufficient Dose or Duration: The development of cardiac hypertrophy and fibrosis is a chronic process. Ensure the dose and the duration of the treatment are sufficient to induce these changes. Chronic models often require treatment for at least 7 days to several weeks[4][9].
-
Route of Administration: If using daily injections, the transient peaks in drug concentration may not be sufficient. A continuous infusion via an osmotic minipump provides more consistent drug exposure and may be more effective at inducing a robust hypertrophic response[2][3].
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Timing of Analysis: The structural and functional changes in the heart take time to develop. Ensure you are assessing the endpoints at an appropriate time after the initiation of treatment[8].
Comparative Data
Table 1: General Pharmacokinetic Comparison of Administration Routes
| Parameter | Subcutaneous (SC) Administration | Intraperitoneal (IP) Administration |
| Absorption Rate | Slower, more sustained absorption[1] | Rapid absorption[1] |
| Time to Peak (Tmax) | Longer[1] | Shorter[1] |
| Peak Concentration (Cmax) | Lower[1] | Higher[1] |
| First-Pass Metabolism | Bypasses first-pass metabolism | A portion of the drug is absorbed into the portal circulation and undergoes first-pass metabolism in the liver, though less than oral administration[1]. |
| Typical Use Case | Chronic models, sustained release, daily injections[3][8] | Acute models, rapid effect, bolus dosing[5][6] |
Table 2: Example Isoproterenol Dosages for Inducing Cardiac Effects in Mice
| Model Type | Route | Dosage | Duration | Key Outcomes |
| Chronic Hypertrophy | Subcutaneous (daily injection) | 100 mg/kg/day[8] | 5 days | Myocardial injury, diastolic dysfunction, fibrosis[8]. |
| Chronic Hypertrophy | Subcutaneous (daily injection) | 50-250 mg/kg/day[10] | 7 days | Dose-dependent decrease in cardiac function[10]. |
| Chronic Heart Failure | Intraperitoneal (osmotic pump) | 30 mg/kg/day[4] | 21 days | Cardiac hypertrophy, dilation, changes in gene expression[4]. |
| Acute Myocardial Injury | Intraperitoneal (single injection) | 160 mg/kg[5] | Single dose | Myocardial necrosis, triggers adaptive immune response[5]. |
| Takotsubo Syndrome Model | Intraperitoneal (single injection) | 300 mg/kg[6] | Single dose | Acute cardiac dysfunction[6]. |
Visualized Guides and Pathways
Isoproterenol Signaling Pathway
Isoproterenol is a non-selective agonist for β1 and β2 adrenergic receptors. Its binding initiates a G-protein coupled signaling cascade that is fundamental to its physiological effects on the heart.
Caption: Isoproterenol activates β-adrenergic receptors, leading to increased cAMP and PKA activity.
Experimental Workflow: Comparing SC vs. IP Administration
This workflow outlines the key steps in an experiment designed to compare the effects of isoproterenol administered via subcutaneous versus intraperitoneal routes.
Caption: Standard workflow for comparing SC and IP isoproterenol administration in animal models.
Decision Guide: Choosing the Right Administration Route
This guide helps researchers select the most appropriate administration route based on their primary experimental objective.
Caption: A decision-making tool for selecting between SC and IP routes for isoproterenol studies.
Experimental Protocols
Protocol 1: Induction of Myocardial Injury via Daily Subcutaneous Injection (Mouse Model)
This protocol is adapted from methodologies used to induce myocardial injury and diastolic dysfunction.[8]
-
Animal Model: Adult mice (e.g., Swiss-Webster or C57BL/6), acclimatized for at least one week.
-
Isoproterenol Preparation: Dissolve this compound hydrochloride in sterile isotonic saline (0.9% NaCl) to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse receiving 0.25 mL). Prepare fresh daily and protect from light.
-
Administration:
-
Gently restrain the mouse.
-
Lift the skin on the back between the shoulder blades to form a tent.
-
Insert a 27-30 gauge needle into the base of the skin tent, parallel to the spine.
-
Inject the isoproterenol solution (e.g., 100 mg/kg) subcutaneously.
-
-
Control Group: Administer an equivalent volume of sterile isotonic saline via the same SC route.
-
Monitoring: Monitor animals daily for signs of distress, changes in body weight, and overall health.
-
Endpoint Analysis: Assess cardiac function (e.g., via echocardiography) and collect heart tissue for histological analysis (e.g., H&E, Picrosirius Red staining for fibrosis) 10-14 days after the final injection[8].
Protocol 2: Induction of Acute Cardiac Injury via Intraperitoneal Injection (Mouse Model)
This protocol is based on models used to study acute myocardial necrosis and subsequent immune responses.[5]
-
Animal Model: Adult C57BL/6J mice, acclimatized as per standard procedures.
-
Isoproterenol Preparation: Dissolve this compound hydrochloride in a sterile buffer such as Dulbecco's Phosphate-Buffered Saline (DPBS)[5]. A typical high dose for acute injury is 160 mg/kg.
-
Administration:
-
Properly restrain the mouse, tilting it slightly head-down to allow abdominal organs to shift forward.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
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Penetrate the skin and the peritoneal wall.
-
Administer a single bolus injection of the isoproterenol solution[5].
-
-
Control Group: Administer an equivalent volume of the vehicle (e.g., DPBS) via the IP route.
-
Monitoring: Closely monitor animals for the first few hours post-injection for acute adverse reactions.
-
Endpoint Analysis: Collect blood and tissues at specified time points post-injection (e.g., 6 days to 12 weeks) to analyze for markers of cardiac damage (e.g., troponins), fibrosis, and immune cell infiltration[5][7].
References
- 1. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice | PLOS One [journals.plos.org]
- 3. Repeated daily injections and osmotic pump infusion of isoproterenol cause similar increases in cardiac mass but have different effects on blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Type 2 MI induced by a single high dose of isoproterenol in C57BL/6J mice triggers a persistent adaptive immune response against the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Isoproterenol-Induced Myocardial Injury and Diastolic Dysfunction in Mice: Structural and Functional Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of injection of different doses of isoproterenol on the hearts of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoproterenol-induced myocardial injury: a systematic comparison of subcutaneous versus intraperitoneal delivery in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Subcutaneous Compared with Intraperitoneal Ketamine–Xylazine for Anesthesia of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Subcutaneous Compared with Intraperitoneal KetamineXylazine for Anesthesia of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of frozen (+)-Isoproterenol stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability, storage, and troubleshooting of frozen (+)-Isoproterenol stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and concentration for preparing Isoproterenol stock solutions?
A1: Isoproterenol hydrochloride is soluble in several solvents. For stock solutions, Dimethyl Sulfoxide (DMSO) and water are most common.[1][2][3]
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DMSO: Soluble up to 100 mg/mL (403.68 mM), though concentrations of 50-80 mg/mL are frequently cited.[1][3][4] Using fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility.[4][5]
-
PBS (pH 7.2): Soluble at approximately 5 mg/mL.[2]
Preparation of a 10 mM stock solution is common for experimental use.
Q2: How should I store my frozen Isoproterenol stock solutions for long-term stability?
A2: The stability of Isoproterenol stock solutions is highly dependent on the storage temperature. For optimal long-term stability, storage at -80°C is recommended.[1][3][4][5]
-
-80°C: Stable for up to 6 months.[1][3] Some suppliers suggest stability for up to 1 year in solvent at this temperature.[4][5]
-
-20°C: Stable for up to 1 month.[1][3][4][5] The solid, powdered form is stable for at least 4 years at -20°C.[2]
Q3: Why is it important to aliquot my stock solution before freezing?
A3: Aliquoting the stock solution into smaller, single-use volumes is crucial to prevent degradation. Repeated freeze-thaw cycles can inactivate the product and compromise the stability of the solution.[1][3]
Q4: My aqueous Isoproterenol solution has turned pinkish-brown. Can I still use it?
A4: No, it is not recommended to use the solution. The pink or brownish discoloration is a sign of oxidation and degradation.[6] Catecholamines like Isoproterenol are prone to autoxidation, especially in aqueous solutions exposed to air and light.[7] Always use solutions that are clear and colorless or slightly yellow.[6][7]
Q5: Are there any special handling instructions for aqueous Isoproterenol solutions?
A5: Aqueous solutions of Isoproterenol are less stable than those prepared in DMSO. It is recommended not to store aqueous solutions for more than one day.[2] If you prepare a stock in water, it should be diluted to the working concentration, filter-sterilized (0.22 µm filter), and used promptly.[1][3] The stability is also pH-dependent, with significant decomposition occurring at a pH greater than 6.[7]
Data Summary Tables
Table 1: Recommended Storage Conditions for Isoproterenol Stock Solutions
| Solvent | Storage Temperature | Recommended Stability Period | Key Considerations |
| DMSO | -80°C | 6 - 12 months[1][3][4][5] | Use fresh, non-hygroscopic DMSO.[4][5] |
| DMSO | -20°C | 1 month[1][3][4][5] | Suitable for short-term storage only. |
| Water / PBS | -80°C | 6 months[1] | Aliquot to avoid freeze-thaw cycles. |
| Water / PBS | -20°C | 1 month[1] | Prone to faster degradation than DMSO stocks. |
| Aqueous (working) | 2-8°C | Not recommended for more than one day[2] | Use immediately after preparation. |
Table 2: Stability of Diluted Isoproterenol Hydrochloride Solutions
| Concentration | Diluent | Storage Conditions | Stability Finding |
| 0.2 mg/mL | N/A (in vials/syringes) | 5°C, protected from light | >93% of initial concentration remaining after 9 days.[7] |
| 4 µg/mL | 0.9% Sodium Chloride | Room Temp (23-25°C) in UV-blocking bags | Stable for 90 days (<10% degradation).[8][9] |
| 4 µg/mL | Refrigerated (3-5°C) in UV-blocking bags | Stable for 90 days (<10% degradation).[8][9] |
Troubleshooting Guide
Issue: Inconsistent or no biological response in my cell-based or animal model.
This is a common issue that can often be traced back to the integrity of the Isoproterenol solution.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Degraded Isoproterenol | Visually inspect the stock solution. | Discard any solution that is pink, brown, or contains precipitate.[6] Prepare a fresh stock solution from powder. |
| Review storage history. | Ensure the solution was stored at the correct temperature (-80°C for long-term) and has not exceeded its stability period.[3] Confirm the number of freeze-thaw cycles has been minimized. | |
| Incorrect Dosing | Verify calculations. | Double-check all dilution calculations from the stock solution to the final working concentration. |
| Check experimental protocol. | Confirm the dose used is appropriate for the model system (e.g., cell line, animal strain). Doses can vary significantly.[10] | |
| Solvent Effects | Assess solvent concentration. | Ensure the final concentration of the solvent (e.g., DMSO) in the working medium is not causing physiological effects or toxicity.[2] |
| Experimental Model Issues | Check receptor expression. | Confirm that the target cells or tissues express sufficient levels of β-adrenergic receptors. |
| Review animal model specifics. | Be aware of strain-specific differences in susceptibility and response to Isoproterenol.[10] |
Experimental Protocols
Protocol 1: Preparation of Isoproterenol Hydrochloride Stock Solution (10 mM in DMSO)
Materials:
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Isoproterenol Hydrochloride (FW: 247.72 g/mol )[1]
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)[4]
-
Sterile, conical polypropylene tubes
-
Calibrated analytical balance and weighing paper
-
Pipettors and sterile tips
Procedure:
-
Calculation: To prepare a 10 mM solution, you need 2.4772 mg of Isoproterenol HCl per 1 mL of DMSO. For a 10 mL stock, weigh out 24.77 mg.
-
Weighing: Tare the balance with the weighing paper. Carefully weigh the calculated amount of Isoproterenol HCl powder.
-
Dissolving: Transfer the powder to a sterile conical tube. Add the desired volume of fresh DMSO. For example, add 10 mL of DMSO for 24.77 mg of powder.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming or brief ultrasonication may be required if solubility is an issue, but avoid excessive heat.[1][3]
-
Aliquoting: Dispense the stock solution into smaller, single-use, sterile cryovials (e.g., 50-100 µL per vial). This is critical to prevent multiple freeze-thaw cycles.[1][3]
-
Storage: Label the aliquots clearly with the name, concentration, and date. Store immediately at -80°C for long-term stability (up to 6 months).[1][3]
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing Isoproterenol stability. Specific parameters may need optimization based on the available equipment.
Objective: To quantify the concentration of Isoproterenol in a solution over time to determine its degradation rate. A solution is typically considered stable if it retains >90% of its initial concentration.[7]
Methodology:
-
Sample Preparation: At specified time points (e.g., Day 0, 7, 14, 30, 60), thaw an aliquot of the stored Isoproterenol solution. Dilute the sample to fall within the linear range of the calibration curve using the mobile phase.
-
Chromatographic Conditions (Example): [11]
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna).[11]
-
Mobile Phase: A mixture of an organic solvent (e.g., Methanol) and an aqueous buffer (e.g., 0.1% Triethylamine, pH 7.0) in a 20:80 v/v ratio.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: PDA or UV detector set to 279 nm.[11]
-
Injection Volume: 10-20 µL.
-
-
Calibration Curve: Prepare a series of standard solutions of known Isoproterenol concentrations (e.g., 10-60 µg/mL) in the mobile phase.[11] Inject these standards to generate a calibration curve by plotting peak area against concentration.
-
Analysis:
-
Inject the prepared samples from the stability study.
-
Identify the Isoproterenol peak based on its retention time compared to the standards.
-
Calculate the concentration of Isoproterenol in the samples using the linear regression equation from the calibration curve.
-
-
Data Interpretation:
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating Isoproterenol-Induced Cardiac Hypertrophy: A Comparative Guide to Beta-Blocker Intervention
For researchers, scientists, and drug development professionals, the (+)-isoproterenol-induced cardiac hypertrophy model is a cornerstone for studying the mechanisms of heart muscle growth and for screening potential therapeutic agents. This guide provides a comprehensive comparison of commonly used beta-blockers—propranolol, metoprolol, carvedilol, and atenolol—in validating and reversing this pathological phenotype. Detailed experimental protocols, comparative data, and visualizations of the underlying signaling pathways are presented to facilitate rigorous and reproducible research.
Isoproterenol, a non-selective β-adrenergic receptor agonist, reliably induces cardiac hypertrophy in animal models by mimicking the effects of chronic sympathetic nervous system stimulation, a key driver of pathological cardiac remodeling in humans.[1] The resulting increase in heart size, myocyte volume, and re-expression of fetal genes provides a robust platform for evaluating the efficacy of cardioprotective compounds. Beta-blockers, antagonists of β-adrenergic receptors, are a first-line therapy for many cardiovascular diseases and are frequently used to validate the isoproterenol-induced hypertrophy model by demonstrating the specific role of β-adrenergic signaling.
Comparative Efficacy of Beta-Blockers
The selection of a beta-blocker for experimental validation can significantly impact study outcomes due to differences in their receptor selectivity and pharmacological properties. The following tables summarize quantitative data from studies investigating the effects of various beta-blockers on key markers of isoproterenol-induced cardiac hypertrophy.
Table 1: Effect of Beta-Blockers on Heart Weight to Body Weight (HW/BW) Ratio
| Treatment Group | Animal Model | Isoproterenol Dose & Duration | Beta-Blocker & Dose | Change in HW/BW Ratio | Reference |
| Isoproterenol | Rat (Wistar) | 5 mg/kg/day, 30 days (IP) | - | ↑ 37.3% (from 2.44±0.11 to 3.35±0.10 mg/g) | [2] |
| Isoproterenol + Propranolol | Rat (Albino) | Myocardial Infarction Model | Propranolol (2.5 mg/kg, twice daily) | ↓ (Reduced myocyte diameter) | [3] |
| Isoproterenol + Metoprolol | Mouse | Isoproterenol (osmotic minipump) | Metoprolol | Attenuated Hypertrophy | [4][5] |
| Isoproterenol + Carvedilol | Mouse | Isoproterenol (osmotic minipump) | Carvedilol | Attenuated Hypertrophy | [4][5] |
| Isoproterenol + Atenolol | Mouse (TAC model) | Pressure Overload | Atenolol | Reversed Hypertrophy | [6] |
Note: Data from different studies are presented. Direct comparison should be made with caution due to variations in experimental conditions.
Table 2: Impact of Beta-Blockers on Cardiomyocyte Size
| Treatment Group | Animal Model | Isoproterenol Dose & Duration | Beta-Blocker & Dose | Change in Cardiomyocyte Size | Reference |
| Isoproterenol | Rat (Wistar) | 5 mg/kg/day, 30 days (IP) | - | ↑ 55.8% (from 294±4 to 458±11 μm²) | [2] |
| Isoproterenol + Propranolol | Rat (Albino) | Myocardial Infarction Model | Propranolol (2.5 mg/kg, twice daily) | ↓ (from 12.5±0.6 to 9.8±0.9 μm diameter) | [3] |
Table 3: Modulation of Hypertrophic Gene Markers by Beta-Blockers
| Treatment Group | Gene Marker | Animal Model | Isoproterenol Dose & Duration | Beta-Blocker & Dose | Change in Gene Expression | Reference |
| Isoproterenol | ANP, BNP | Rat | 5 days | - | ↑ in Left Ventricle | [7] |
| Isoproterenol + Propranolol | ANP, BNP | Rat | 7 days | Propranolol | ↓ in Right Atrium (BNP), slight ↓ in Left Ventricle | [7] |
| Isoproterenol + Metoprolol | ANP, BNP | Rat | 7 days | Metoprolol | ↓ in Right Atrium (BNP), slight ↓ in Left Ventricle | [7] |
| Isoproterenol | β-MHC, ANP | Rat (Sprague Dawley) | 5 mg/kg/day, 14 days (SC) | - | ↑ | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of the isoproterenol-induced hypertrophy model and its validation with beta-blockers.
Isoproterenol-Induced Cardiac Hypertrophy in Rats
-
Animal Model: Male Sprague Dawley or Wistar rats (200-250 g).
-
Isoproterenol Administration:
-
Subcutaneous (SC) Injection: Isoproterenol hydrochloride is dissolved in saline and administered daily via subcutaneous injection at a dose of 5 mg/kg body weight for 7 to 14 days.[1][8]
-
Osmotic Minipump: For continuous infusion, osmotic minipumps are implanted subcutaneously to deliver isoproterenol at a constant rate (e.g., 2.5 µg/kg/min) for 7 days or longer.[9]
-
-
Assessment of Hypertrophy:
-
Gravimetric Analysis: At the end of the treatment period, animals are euthanized, and the hearts are excised, blotted dry, and weighed. The heart weight to body weight ratio (HW/BW) is calculated as an index of hypertrophy.
-
Histology: The heart is fixed in 10% buffered formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to measure cardiomyocyte cross-sectional area. Masson's trichrome staining can be used to assess fibrosis.
-
Gene Expression Analysis: RNA is extracted from the left ventricle, and the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) is quantified using real-time quantitative PCR (RT-qPCR).
-
Beta-Blocker Intervention
-
Propranolol: Administered via osmotic minipumps or daily injections. In a pressure-overload model, propranolol was given orally at a high dose (80 mg/kg body weight).[10] In a post-infarction model in rats, propranolol was administered at 2.5 mg/kg twice a day.[3]
-
Metoprolol: Can be administered concurrently with isoproterenol. In a study on pressure overload-induced hypertrophy in rats, metoprolol was given at a dose of 30 mg/kg/day.[11]
-
Carvedilol: Often compared with metoprolol. In a post-myocardial infarction rat model, carvedilol was administered orally.[12]
-
Atenolol: In a transverse aortic constriction (TAC) mouse model, atenolol treatment has been shown to reverse heart failure symptoms.[6]
Signaling Pathways and Visualization
Isoproterenol binding to β-adrenergic receptors on cardiomyocytes initiates a cascade of intracellular signaling events culminating in hypertrophic growth. Beta-blockers competitively inhibit this initial step.
Caption: Isoproterenol signaling pathway leading to cardiac hypertrophy and its inhibition by beta-blockers.
The experimental workflow for validating isoproterenol-induced hypertrophy with beta-blockers is a multi-step process.
Caption: Experimental workflow for validating isoproterenol-induced hypertrophy with beta-blockers.
References
- 1. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Propranolol reduces myocardial hypertrophy in the right cardiac chambers after infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Adrenergic receptor antagonism in mice: a model for pediatric heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Experimental cardiac hypertrophy induced by isoproterenol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiac beta-adrenergic signaling pathway alteration in isoproterenol-induced cardiac hypertrophy in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduction by oral propranolol treatment of left ventricular hypertrophy secondary to pressure-overload in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Metoprolol attenuates pressure overload-induced myocardial hypertrophy through modulating Dryk1A-ASF-CaMKIIδ signaling pathways] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of carvedilol in comparison with metoprolol on myocardial collagen postinfarction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inotropic Effects of (+)-Isoproterenol and Dobutamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inotropic properties of two clinically significant catecholamines: (+)-Isoproterenol and Dobutamine. By examining their mechanisms of action, receptor selectivity, and observed physiological effects from preclinical and clinical studies, this document aims to serve as a valuable resource for researchers in cardiovascular pharmacology and drug development.
Introduction
Both this compound (Isoprenaline) and Dobutamine are sympathomimetic amines that exert positive inotropic effects on the heart, meaning they increase the force of myocardial contraction. However, their distinct profiles of adrenergic receptor activity lead to different overall hemodynamic consequences. Isoproterenol is a potent, non-selective β-adrenergic receptor agonist, while Dobutamine is a synthetic catecholamine with primary activity as a β1-adrenergic receptor agonist.[1] Understanding these differences is crucial for selecting the appropriate agent in experimental models and for interpreting clinical outcomes.
Quantitative Comparison of Inotropic and Hemodynamic Effects
The following tables summarize quantitative data from various studies, offering a direct comparison of the key physiological parameters affected by this compound and Dobutamine.
Table 1: Comparative Hemodynamic Effects in Humans
| Parameter | Dobutamine | This compound | Study Population |
| Heart Rate | Slight increase (e.g., 78 to 87 beats/min)[2] | Significant increase[2] | Patients with and without congestive heart failure[2] |
| Cardiac Output | Significant increase (e.g., 2.92 to 4.45 L/min/m²)[2] | Greater increase for equi-inotropic doses (71% vs 51% for Dobutamine)[2] | Patients with and without congestive heart failure[2] |
| Mean Aortic Pressure | No significant change[2] | Significant decrease[2] | Patients with and without congestive heart failure[2] |
| Peripheral Vascular Resistance | Mild decrease[2] | Significant decrease[2] | Patients with and without congestive heart failure[2] |
| Peak Left Ventricular dP/dt | Doubled (e.g., 1147 to 2370 mmHg/sec)[2] | Used to achieve equi-inotropic doses[2] | Patients with and without congestive heart failure[2] |
| Stroke Work | Increased by 57%[2] | No significant increase[2] | Patients with and without congestive heart failure[2] |
| Minute Work | Increased by 83%[2] | Increased by 90%[2] | Patients with and without congestive heart failure[2] |
Table 2: Comparative Effects in a Canine Model
| Parameter | Dobutamine (5-20 µg/kg/min) | This compound (0.02-0.10 µg/kg/min) | Key Observation |
| Myocardial Contractility | Significant linear increases[3] | Linear increases[3] | Both are effective inotropes[3] |
| Heart Rate | No significant change at effective inotropic doses[3] | Significantly higher heart rate at any given level of contractility[3] | Dobutamine has a more selective inotropic effect[3] |
| End-Diastolic Volume | No change[3] | Not specified | - |
| Mean Aortic Pressure | No change[3] | Not specified | - |
| Cardiac Minute Work | Increased to a higher level as a function of contractility alone[3] | Increase is limited by the significant changes in heart rate[3] | Dobutamine allows for greater cardiac work at a lower heart rate cost[3] |
Signaling Pathways and Mechanisms of Action
The distinct physiological effects of this compound and Dobutamine stem from their differential interactions with adrenergic receptors and the subsequent intracellular signaling cascades.
Dobutamine is primarily a β1-adrenergic receptor agonist.[4] Activation of β1-receptors in cardiomyocytes leads to the stimulation of the Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels activate Protein Kinase A (PKA), which phosphorylates several key proteins involved in cardiac muscle contraction. These include L-type calcium channels (leading to increased calcium influx), phospholamban (disinhibiting the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) and enhancing calcium reuptake), and troponin I (modulating the sensitivity of the contractile apparatus to calcium). The net result is an increase in both the force of contraction and the rate of relaxation.
This compound, being a non-selective β-agonist, activates both β1 and β2-adrenergic receptors.[5] Its action on β1-receptors mirrors that of Dobutamine, leading to a potent inotropic effect. However, its simultaneous and potent activation of β2-adrenergic receptors, which are also present in the heart and vasculature, leads to additional effects. In the vasculature, β2-receptor stimulation causes vasodilation, leading to a decrease in peripheral resistance and blood pressure.[5] In cardiomyocytes, while β2-receptors also couple to Gs proteins, there is evidence that they can also couple to the inhibitory Gi alpha subunit (Gαi).[6][7] This dual coupling can lead to more complex and compartmentalized signaling within the cell.[6][7]
Caption: Signaling pathways of Dobutamine and this compound.
Experimental Protocols
The comparison of inotropic agents relies on robust and well-defined experimental models. Below are generalized protocols for key experimental setups used to evaluate drugs like Dobutamine and this compound.
Langendorff Isolated Heart Preparation (Ex Vivo)
This model allows for the study of cardiac function in the absence of systemic neuronal and hormonal influences.[8][9]
-
Animal Preparation and Heart Excision:
-
A suitable animal model (e.g., rat, guinea pig) is anesthetized.
-
The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
-
Cannulation and Perfusion:
-
The aorta is cannulated on the Langendorff apparatus.
-
Retrograde perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) and temperature (37°C) is initiated.[8]
-
-
Instrumentation and Stabilization:
-
A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric pressure.
-
The heart is allowed to stabilize for a period (e.g., 20-30 minutes) to reach a steady state.
-
-
Drug Administration and Data Acquisition:
-
Baseline measurements of heart rate, left ventricular developed pressure (LVDP), and the maximum rates of pressure development and decay (±dP/dt) are recorded.
-
Dobutamine or this compound is added to the perfusion buffer in increasing concentrations to establish a dose-response curve.
-
Hemodynamic parameters are continuously recorded throughout the drug infusion period.
-
Instrumented Conscious Animal Model (In Vivo)
This model provides insights into the cardiovascular effects of the drugs in a physiologically intact system.
-
Surgical Instrumentation:
-
Under anesthesia and sterile conditions, animals (e.g., dogs) are instrumented with various monitoring devices.
-
This may include a pressure transducer in the left ventricle, flow probes around the aorta, and ECG electrodes.
-
-
Recovery and Acclimatization:
-
Animals are allowed to fully recover from surgery before any experiments are conducted.
-
They are acclimatized to the laboratory environment to minimize stress-related cardiovascular changes.
-
-
Experimental Procedure:
-
On the day of the experiment, the conscious and resting animal is connected to the recording equipment.
-
Baseline hemodynamic data, including heart rate, blood pressure, cardiac output, and left ventricular dP/dt, are collected.
-
Dobutamine or this compound is administered via intravenous infusion at graded doses.
-
Hemodynamic parameters are continuously monitored and recorded at each dose level.
-
A sufficient washout period is allowed between the administration of different drugs if a crossover design is used.
-
Clinical Trials in Human Subjects
Human studies are essential to determine the therapeutic efficacy and safety of inotropic agents.
-
Patient Selection:
-
Study Design:
-
A randomized, controlled, and often double-blinded study design is employed.
-
Patients are randomly assigned to receive either Dobutamine, this compound, or a placebo/control treatment.
-
-
Drug Administration and Monitoring:
-
The study drug is administered as a continuous intravenous infusion at a predetermined dose or titrated to a specific hemodynamic endpoint.[2]
-
Continuous hemodynamic monitoring is performed, which may include invasive measurements via a pulmonary artery catheter (e.g., cardiac output, pulmonary capillary wedge pressure) and non-invasive monitoring (e.g., blood pressure, heart rate, ECG).
-
-
Endpoint Assessment:
-
Primary and secondary endpoints are clearly defined and measured. These may include changes in hemodynamic parameters, clinical outcomes (e.g., mortality, length of hospital stay), and adverse events.[10]
-
Caption: Generalized workflow for inotropic agent comparison.
Conclusion
References
- 1. ahajournals.org [ahajournals.org]
- 2. Comparative haemodynamic effects of dobutamine and isoproterenol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. [PDF] β-Adrenergic Signaling in the Heart: Dual Coupling of the β2-Adrenergic Receptor to Gs and Gi Proteins | Semantic Scholar [semanticscholar.org]
- 8. Langendorff heart - Wikipedia [en.wikipedia.org]
- 9. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dobutamine for patients with severe heart failure: a systematic review and meta-analysis of randomised controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Isoproterenol and Norepinephrine in Preclinical Models of Septic Shock
For Researchers, Scientists, and Drug Development Professionals
Introduction
Septic shock, a life-threatening condition characterized by persistent hypotension and tissue hypoperfusion despite adequate fluid resuscitation, necessitates the use of vasopressor and inotropic agents to restore hemodynamic stability. Norepinephrine, a potent α- and β1-adrenergic agonist, is the first-line vasopressor recommended by the Surviving Sepsis Campaign guidelines.[1][2] In contrast, (+)-Isoproterenol, a non-selective β-adrenergic agonist, is not a standard therapy for septic shock but has been investigated for its inotropic and vasodilatory properties. This guide provides an objective comparison of the preclinical data on this compound and norepinephrine in models of septic shock, focusing on their mechanisms of action, hemodynamic effects, and metabolic consequences. It is important to note that direct head-to-head comparative studies in septic shock models are scarce, and much of the following comparison is synthesized from studies investigating each agent individually or in comparison with other drugs.
Mechanism of Action
The distinct pharmacological profiles of this compound and norepinephrine stem from their differential affinity for adrenergic receptors.
This compound is a potent, non-selective agonist of both β1 and β2-adrenergic receptors.[3] Its primary effects are cardiac stimulation and vasodilation.
Norepinephrine acts as a potent agonist at α1-adrenergic receptors and a less potent agonist at β1-adrenergic receptors, with minimal activity at β2-adrenergic receptors.[1][2] This receptor profile results in potent vasoconstriction and a moderate increase in cardiac contractility.
Signaling Pathways
The signaling cascades initiated by the binding of these catecholamines to their respective receptors are illustrated below.
Hemodynamic Effects: A Comparative Summary
The following tables summarize the reported hemodynamic effects of this compound and norepinephrine in various preclinical models of shock.
| Parameter | This compound | Norepinephrine |
| Mean Arterial Pressure (MAP) | Variable/Decrease | Increase |
| Cardiac Output/Index | Increase | Increase |
| Heart Rate | Increase | Variable/Slight Increase |
| Systemic Vascular Resistance (SVR) | Decrease | Increase |
| Stroke Volume | Increase | Increase |
Table 1: Summary of General Hemodynamic Effects
Detailed Hemodynamic Data from Preclinical Studies
| Study Model | Drug | Dose | Key Findings |
| Canine Endotoxin Shock | This compound | 0.25 µg/kg/min | Increased cardiac index, decreased peripheral resistance, stabilized blood pressure.[2] |
| Septic Rats (CLP) | This compound | 2.4 mg/kg/day | Reversed sepsis-induced myocardial depression.[4] |
| Anesthetized Rats | This compound | Dose-dependent | Dose-dependent decrease in MAP and increase in heart rate.[5] |
| Endotoxemic Rats | Norepinephrine | Titrated to restore MAP | Increased MAP to baseline, decreased renal blood flow.[1] |
| Septic Shock Patients | Norepinephrine | Titrated to MAP ≥65 mmHg | Increased MAP, cardiac index, stroke volume index, and global end-diastolic volume index.[6][7][8] |
| Canine Septic Shock | Norepinephrine | 0.2, 1.0, or 2.0 µg·kg⁻¹·min⁻¹ | Beneficial effect on survival compared to epinephrine.[5] |
Table 2: Hemodynamic Effects in Specific Preclinical Models
Metabolic Effects
The metabolic consequences of administering these agents in septic shock are critical, particularly concerning lactate metabolism.
| Parameter | This compound | Norepinephrine |
| Lactate | Increase (potentially non-hypoxic) | Variable/No significant change |
| Oxygen Delivery (DO2) | Increase | Increase |
| Oxygen Consumption (VO2) | Increase | Increase |
Table 3: Summary of Metabolic Effects
In a rat model of endotoxemia, norepinephrine did not significantly change plasma lactate levels compared to the endotoxin control group.[1] Conversely, epinephrine, another potent β-agonist, did increase plasma lactate, though this was not associated with cellular hypoxia.[1] While direct data for isoproterenol's effect on lactate in septic shock is limited, its strong β-adrenergic stimulation may lead to increased glycolysis and lactate production, independent of tissue hypoxia.
Experimental Protocols
Cecal Ligation and Puncture (CLP) Model in Rats
This model is widely used to induce polymicrobial sepsis that closely mimics the clinical course in humans.
-
Anesthesia: The animal is anesthetized.
-
Laparotomy: A midline incision is made in the abdomen.
-
Cecum Exteriorization and Ligation: The cecum is located and ligated below the ileocecal valve.
-
Puncture: The ligated cecum is punctured one or more times with a needle of a specific gauge to induce sepsis of varying severity.
-
Cecum Repositioning and Closure: The cecum is returned to the peritoneal cavity, and the abdominal wall is closed in layers.
-
Fluid Resuscitation: Post-surgery, animals receive fluid resuscitation.
-
Drug Administration: this compound or norepinephrine is administered, typically via continuous infusion.
-
Monitoring: Hemodynamic and metabolic parameters are monitored over a defined period.
Endotoxin-Induced Shock Model in Rats
This model uses the administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a systemic inflammatory response and shock.
-
Animal Preparation: Rats are anesthetized and instrumented for hemodynamic monitoring.
-
Endotoxin Administration: A bolus or infusion of endotoxin (e.g., from E. coli) is administered intravenously.
-
Induction of Shock: This leads to a rapid decrease in blood pressure and other signs of shock.
-
Treatment: Following the induction of shock, animals are treated with an infusion of this compound, norepinephrine, or a control solution.
-
Data Collection: Hemodynamic and metabolic parameters are measured at baseline and at various time points after endotoxin and drug administration.[1]
Conclusion
Based on the available preclinical data, this compound and norepinephrine exhibit distinct profiles in the context of shock models.
-
Norepinephrine effectively restores mean arterial pressure primarily through potent vasoconstriction, with a modest increase in cardiac output. It is the established first-line vasopressor in clinical practice for septic shock.[1][2] Its ability to increase systemic vascular resistance directly counteracts the profound vasodilation characteristic of septic shock.
-
This compound acts primarily as an inotrope and vasodilator, leading to a significant increase in cardiac output but a potential decrease in blood pressure.[2][5] In septic shock, where profound vasodilation is a key pathophysiological feature, the use of a potent vasodilator like isoproterenol is generally contraindicated as a primary pressor agent. However, its inotropic effects could theoretically be beneficial in cases of septic cardiomyopathy with low cardiac output, though this would likely require concurrent use of a vasopressor to maintain adequate perfusion pressure.
The lack of direct comparative studies of this compound and norepinephrine in standardized septic shock models is a significant knowledge gap. Future research should aim to directly compare these agents in models such as CLP or endotoxemia to better delineate their respective effects on hemodynamics, microcirculation, organ function, and survival. Such studies would provide a more definitive evidence base for their potential therapeutic roles, either alone or in combination, in the complex setting of septic shock.
References
- 1. Norepinephrine in Septic Shock: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. ccjm.org [ccjm.org]
- 4. Septic Shock - EMCrit Project [emcrit.org]
- 5. Differing effects of epinephrine, norepinephrine, and vasopressin on survival in a canine model of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasopressin Compared with Norepinephrine Augments the Decline of Plasma Cytokine Levels in Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Norepinephrine in Septic Shock: A Systematic Review and Meta-analysis | Semantic Scholar [semanticscholar.org]
- 8. Alternatives to norepinephrine in septic shock: Which agents and when? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereospecific Effects of Isoproterenol Enantiomers on Beta-2 Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
Isoproterenol, a non-selective β-adrenoreceptor agonist, exists as a racemic mixture of two enantiomers: (R)-(-)-isoproterenol and (S)-(+)-isoproterenol. It is well-established in pharmacology that stereochemistry plays a pivotal role in drug-receptor interactions. This guide provides a comprehensive comparison of the stereospecific effects of isoproterenol enantiomers on the beta-2 adrenergic receptor (β2AR), a key target in therapeutic areas such as asthma and chronic obstructive pulmonary disease (COPD). The information presented herein is supported by experimental data from peer-reviewed studies to facilitate informed research and development decisions.
Quantitative Comparison of Isoproterenol Enantiomers
The interaction of (R)- and (S)-isoproterenol with the β2AR exhibits significant stereoselectivity. The (R)-enantiomer is considerably more potent in both binding affinity and functional activity compared to the (S)-enantiomer. This difference is attributed to the specific orientation of the hydroxyl group on the β-carbon of the ethanolamine side chain, which forms a crucial hydrogen bond with a serine residue in the binding pocket of the β2AR.[1]
| Parameter | (R)-(-)-Isoproterenol | (S)-(+)-Isoproterenol | Fold Difference (R vs. S) | Reference |
| Binding Affinity (Ki) | ~5-fold higher affinity for β2AR compared to β1AR | Lower affinity | Varies | [2] |
| Functional Potency (EC50) for cAMP accumulation | ~4-fold more potent at β2AR vs β1AR | Significantly less potent | >100 | [2] |
| Intrinsic Efficacy (Emax) for cAMP accumulation | Full agonist | Partial agonist/Weak agonist | - | [3] |
| G-Protein Coupling | Efficiently couples to Gs | Weakly couples to Gs | - | [2] |
| β-Arrestin Recruitment | Potent inducer | Weak inducer | - | [4][5] |
Signaling Pathways and Experimental Workflows
The binding of isoproterenol enantiomers to the β2AR initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of the Gs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][6] Additionally, β2AR activation can trigger G-protein independent signaling through the recruitment of β-arrestins, which can lead to receptor desensitization, internalization, and activation of other signaling pathways like the MAPK/ERK pathway.[4][7][8][9]
The differential potency of the isoproterenol enantiomers directly translates to their ability to activate these downstream pathways. (R)-isoproterenol is a potent activator of both Gs-dependent and β-arrestin-mediated signaling, while (S)-isoproterenol is a much weaker agonist.
Signaling Pathway of β2-Adrenoceptor Activation
Caption: Canonical G-protein and β-arrestin signaling pathways activated by β2-adrenoceptor agonists.
Experimental Workflow for Assessing Stereospecificity
Caption: A typical experimental workflow for comparing the stereospecific effects of isoproterenol enantiomers.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the stereospecific effects of isoproterenol enantiomers.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the isoproterenol enantiomers to the β2AR.
-
Cell Preparation: Membranes are prepared from cells stably or transiently expressing the human β2AR (e.g., HEK293, CHO cells).
-
Assay Components:
-
Cell membranes
-
Radioligand (e.g., [3H]-CGP 12177, a β-adrenoceptor antagonist)
-
Increasing concentrations of unlabeled competitor ((R)- or (S)-isoproterenol)
-
Assay buffer
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled isoproterenol enantiomers.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: The data are fitted to a one-site or two-site competition binding model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of the isoproterenol enantiomers to stimulate the production of intracellular cAMP, providing a measure of their potency (EC50) and efficacy (Emax).
-
Cell Preparation: Whole cells expressing the β2AR are seeded in multi-well plates.
-
Assay Components:
-
Procedure:
-
Pre-treat cells with a PDE inhibitor.
-
Stimulate the cells with varying concentrations of the isoproterenol enantiomers for a defined period (e.g., 30 minutes) at 37°C.[11]
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format.
-
-
Data Analysis: The cAMP concentrations are plotted against the logarithm of the agonist concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.[10]
β-Arrestin Recruitment Assay
This assay assesses the ability of the isoproterenol enantiomers to promote the interaction between the β2AR and β-arrestin.
-
Cell Preparation: Cells are co-transfected with constructs for a tagged β2AR (e.g., β2AR-Rluc) and a tagged β-arrestin (e.g., β-arrestin-GFP) for use in Bioluminescence Resonance Energy Transfer (BRET) assays.[15] Alternatively, enzyme fragment complementation assays (e.g., PathHunter) can be used.
-
Assay Components:
-
Live cells expressing the reporter constructs
-
Increasing concentrations of (R)- or (S)-isoproterenol
-
Substrate for the reporter enzyme (e.g., coelenterazine for Rluc)
-
-
Procedure:
-
Plate the cells in a multi-well plate.
-
Add the substrate for the energy donor molecule.
-
Stimulate the cells with varying concentrations of the isoproterenol enantiomers.
-
Measure the light emission at two different wavelengths (for the donor and acceptor).
-
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated and plotted against the logarithm of the agonist concentration. The data are fitted to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.[15]
Conclusion
The enantiomers of isoproterenol display marked stereospecificity in their interaction with the β2-adrenoceptor. The (R)-enantiomer is a potent, full agonist, while the (S)-enantiomer is significantly less active. This difference in activity underscores the importance of considering stereochemistry in drug design and development. The experimental protocols outlined in this guide provide a robust framework for characterizing the pharmacological properties of chiral molecules at G-protein coupled receptors. For researchers in the field, a thorough understanding of these principles and methodologies is essential for the discovery and development of more selective and efficacious therapeutics.
References
- 1. The effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand directed chiral recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-arrestin–biased signaling through the β2-adrenergic receptor promotes cardiomyocyte contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effects of the β-agonist isoproterenol on the down-regulation, functional responsiveness, and trafficking of β2-adrenergic receptors with amino-terminal polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isoproterenol-induced beta-2 adrenergic receptor activation negatively regulates interleukin-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 12. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 13. 2.5. cAMP Accumulation Assay [bio-protocol.org]
- 14. cAMP-Glo™ Assay [promega.sg]
- 15. researchgate.net [researchgate.net]
Cross-Validation of (+)-Isoproterenol Effects in Genetic Models of Heart Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the non-selective β-adrenergic agonist, (+)-isoproterenol, across various genetic models of heart disease. By cross-validating the consistent and divergent responses to isoproterenol-induced cardiac stress, researchers can gain deeper insights into the fundamental mechanisms of cardiac hypertrophy and failure, and better evaluate potential therapeutic interventions. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.
Data Presentation: Isoproterenol-Induced Cardiac Remodeling
The administration of isoproterenol is a widely utilized experimental technique to induce cardiac hypertrophy and model heart failure.[1][2] The following tables summarize key findings from studies utilizing isoproterenol in wild-type and genetically modified mice, highlighting the impact of dosage, delivery method, and genetic background on cardiac phenotypes.
Table 1: Comparison of Isoproterenol Delivery Methods and Dosages in C57BL/6J Mice
| Parameter | Subcutaneous (SQ) Injection | Subcutaneous Mini-Pump (SMP) Infusion | Reference |
| Dosage | 2, 4, and 10 mg/kg/day for 2 weeks | 2, 4, and 10 mg/kg/day for 2 weeks | [1][3][4] |
| Heart Weight | Significant increase at all doses | More pronounced increase compared to SQ | [1][3][4] |
| Heart Rate | Decreased at 10 mg/kg/day | Increased at 10 mg/kg/day | [4] |
| Cardiac Hypertrophy Markers (e.g., Nppa, Nppb) | Increased expression | No significant change | [4] |
| Fibrosis Gene Markers | Greater increase in expression | Less pronounced increase compared to SQ | [1][3] |
| Left Ventricular Wall Thickness & Mass | Increased | Greater increase compared to SQ | [1][3] |
Table 2: Effects of Isoproterenol in Different Genetic Mouse Models
| Genetic Model | Isoproterenol Treatment Protocol | Key Findings | Reference |
| Myh14-deficient mice | Chronic infusion | Negative regulator of isoproterenol-induced left ventricular mass hypertrophy.[5] | [5] |
| AMPKα2-/- mice | Persistent stimulation | Increased endoplasmic reticulum stress and apoptosis in cardiomyocytes.[6] | [6] |
| Calcineurin dominant-negative mutant mice | Acute treatment | Failed to activate Extracellular signal-Regulated Kinases (ERKs).[7][8] | [7][8] |
| Hybrid Mouse Diversity Panel (HMDP) | 20 μg/g/day for 3 weeks via micropump | Widely varying degrees of hypertrophy and heart function, identifying gene modules associated with cardiac traits.[9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are summaries of common protocols for inducing cardiac hypertrophy using isoproterenol.
Isoproterenol-Induced Cardiac Hypertrophy in Mice
This protocol is a common method to induce cardiac hypertrophy and fibrosis.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline solution
-
Osmotic mini-pumps or syringes for subcutaneous injection
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools for pump implantation
Procedure:
-
Animal Model: C57BL/6J mice are commonly used, though various genetically modified strains can be employed to study specific gene functions.[1][3][4]
-
Isoproterenol Preparation: Dissolve isoproterenol in sterile saline. The concentration will depend on the desired dosage and delivery method.
-
Administration:
-
Subcutaneous Injections: Administer daily subcutaneous injections of isoproterenol at the desired dosage (e.g., 2, 4, or 10 mg/kg/day).[1][3][4]
-
Subcutaneous Mini-Pump Implantation: For continuous infusion, surgically implant an osmotic mini-pump filled with the isoproterenol solution into the subcutaneous space of the mouse's back.[2][10] This method mimics chronic adrenergic stimulation.[11]
-
-
Duration: Treatment duration can vary, with studies ranging from a few days to several weeks to induce acute or chronic effects.[1][3][4][12]
-
Monitoring and Analysis:
-
Echocardiography: Perform serial echocardiography to monitor changes in cardiac structure and function, such as left ventricular mass, wall thickness, and ejection fraction.[2][10]
-
Electrocardiogram (ECG): Record ECGs to assess for arrhythmias and changes in heart rate.[1][3]
-
Histology: After the treatment period, sacrifice the animals and collect heart tissues for histological analysis (e.g., H&E staining for cell size, Picrosirius Red for fibrosis).
-
Gene Expression Analysis: Use techniques like qRT-PCR or RNA sequencing to measure the expression of hypertrophy and fibrosis markers (e.g., Nppa, Nppb, collagen genes).[4][12]
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways activated by isoproterenol in cardiomyocytes, leading to cardiac hypertrophy.
Caption: Isoproterenol signaling pathways in cardiomyocytes.
Experimental Workflow
This diagram outlines a typical experimental workflow for studying the effects of isoproterenol in genetic mouse models.
Caption: Experimental workflow for isoproterenol studies.
Logical Relationships
This diagram illustrates the logical relationship between isoproterenol treatment, genetic background, and the resulting cardiac phenotype.
Caption: Factors influencing cardiac phenotype.
References
- 1. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice | PLOS One [journals.plos.org]
- 5. Genetic Dissection of Cardiac Remodeling in an Isoproterenol-Induced Heart Failure Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoproterenol instigates cardiomyocyte apoptosis and heart failure via AMPK inactivation-mediated endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Isoproterenol activates extracellular signal-regulated protein kinases in cardiomyocytes through calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice [frontiersin.org]
A Comparative Analysis of (+)-Isoproterenol and Salbutamol on Bronchial Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of (+)-isoproterenol and salbutamol on bronchial smooth muscle. The information presented is supported by experimental data to aid in research and drug development.
Introduction
This compound, a non-selective β-adrenergic agonist, and salbutamol, a selective β2-adrenergic agonist, are both potent bronchodilators used in the management of bronchoconstriction.[1][2] Their primary mechanism of action involves the relaxation of airway smooth muscle.[3] However, their differing receptor selectivity profiles lead to variations in their potency, duration of action, and systemic side effects.[4][5] Isoproterenol stimulates both β1 and β2 receptors, while salbutamol preferentially targets the β2 receptors located in the bronchial smooth muscle.[4] This selectivity gives salbutamol a more favorable therapeutic profile for the treatment of asthma and other obstructive airway diseases.[2][6]
Comparative Pharmacological Data
The following tables summarize the key pharmacological parameters of this compound and salbutamol, highlighting their differences in receptor binding, potency, and efficacy in relaxing bronchial smooth muscle.
| Parameter | This compound | Salbutamol | Reference |
| Receptor Selectivity | Non-selective (β1 and β2) | Selective for β2 | [4] |
| Potency (Bronchodilation) | High | High | [6][7] |
| Duration of Action | Short | Longer than Isoproterenol | [4][8] |
| Primary Clinical Use | Limited due to cardiac side effects | Asthma, COPD | [1][2] |
Table 1: General Pharmacological Comparison
| Parameter | This compound | Salbutamol | Reference |
| EC50 (cAMP formation in HASM cells) | 0.08 µM | 0.6 µM | [9] |
| Relative Potency (Bronchodilation) | ~5-8 times more potent than salbutamol (intravenous) | - | [8] |
| Peak Bronchodilator Effect | Equipotent to 0.5% salbutamol | Equipotent to 0.5% isoproterenol | [7] |
| Cardiac Stimulation | Significantly greater than salbutamol | Minimal at therapeutic doses | [6][7][8] |
Table 2: Quantitative Comparison of Potency and Side Effects HASM: Human Airway Smooth Muscle
Signaling Pathway
Both this compound and salbutamol exert their effects by activating the β2-adrenergic receptor, a G-protein coupled receptor.[2][10] This activation initiates a signaling cascade that leads to the relaxation of bronchial smooth muscle.
Caption: β2-Adrenergic Receptor Signaling Pathway in Bronchial Smooth Muscle.
The binding of the agonist to the β2-adrenergic receptor activates the stimulatory G-protein (Gs).[11] The α-subunit of the Gs protein then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[10][11] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates several target proteins, resulting in a decrease in intracellular calcium and ultimately, relaxation of the bronchial smooth muscle.[3][11]
Experimental Protocols
A common method to assess the effects of these compounds on bronchial smooth muscle is the isolated organ bath technique.
Objective: To determine and compare the dose-response curves of this compound and salbutamol on isolated bronchial smooth muscle rings.
Materials:
-
Bronchial tissue (e.g., from guinea pig, horse, or human).[12][13]
-
Krebs-Henseleit buffer (or similar physiological salt solution).
-
This compound and salbutamol stock solutions.
-
Contractile agent (e.g., acetylcholine, histamine).
-
Isolated organ bath system with force transducers and data acquisition software.
Procedure:
-
Tissue Preparation:
-
Bronchial tissue is dissected and placed in cold Krebs-Henseleit buffer.
-
The surrounding connective tissue and epithelium are carefully removed.
-
Bronchial rings of 2-4 mm in width are prepared.[13]
-
-
Mounting:
-
The bronchial rings are mounted on hooks in the isolated organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously aerated with 95% O2 / 5% CO2.
-
One hook is fixed, and the other is connected to a force transducer.
-
-
Equilibration and Pre-contraction:
-
The tissues are allowed to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g).
-
The buffer is changed every 15-20 minutes.
-
The bronchial rings are then pre-contracted with a standard agonist (e.g., acetylcholine or histamine) to induce a stable muscle tone.
-
-
Cumulative Dose-Response Curve Generation:
-
Once a stable contraction is achieved, increasing concentrations of either this compound or salbutamol are cumulatively added to the organ bath.
-
The relaxation response is recorded after each addition until a maximal response is observed or the dose-response curve plateaus.
-
-
Data Analysis:
-
The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by the standard agonist.
-
Dose-response curves are plotted, and EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal relaxation response) values are calculated.
-
Caption: Experimental Workflow for Isolated Bronchial Smooth Muscle Assay.
Conclusion
Both this compound and salbutamol are effective bronchodilators, but their pharmacological profiles differ significantly due to their receptor selectivity. While isoproterenol is a more potent bronchodilator in some experimental settings, its non-selective nature leads to undesirable cardiovascular side effects.[8] Salbutamol's selectivity for the β2-adrenergic receptor provides a comparable bronchodilator effect with a significantly improved safety profile, making it a cornerstone in the treatment of obstructive airway diseases.[6][7] For researchers and drug development professionals, understanding these differences is crucial for the design of novel respiratory therapeutics with enhanced efficacy and safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and development of beta2 agonists - Wikipedia [en.wikipedia.org]
- 3. Beta-adrenoceptors on smooth muscle, nerves and inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the bronchodilator and cardiovascular actions of salbutamol, isoprenaline and orciprenaline in guinea-pigs and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salbutamol: a new, selective beta-adrenoceptive receptor stimulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Response of asthmatics to isoprenaline and salbutamol aerosols administered by intermittent positive-pressure ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The relative potencies and beta2-selectivities of intravenous rimiterol, salbutamol and isoprenaline in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
The Synthetic Catecholamine Isoproterenol Demonstrates Superior Efficacy in β-Adrenergic Receptor Activation Compared to Endogenous Counterparts
A comprehensive analysis of experimental data reveals that the synthetic catecholamine, (+)-Isoproterenol, exhibits a higher potency and efficacy in activating β-adrenergic receptors than the endogenous catecholamines, epinephrine and norepinephrine. This heightened activity, particularly at β2-adrenergic receptors, underscores its utility as a valuable tool in pharmacological research and its established role in clinical applications.
This guide provides a detailed comparison of the receptor activation profiles of this compound and the primary endogenous catecholamines, epinephrine and norepinephrine. The information presented is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and visual representations of the underlying signaling pathways.
Comparative Analysis of Receptor Activation
The efficacy and potency of this compound, epinephrine, and norepinephrine are determined by their ability to bind to and activate adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. This activation initiates a cascade of intracellular signaling events, most notably the production of the second messenger cyclic adenosine monophosphate (cAMP) for β-adrenergic receptors. The key parameters used to quantify these effects are the half-maximal effective concentration (EC50), which indicates the potency of an agonist, and the maximal effect (Emax), which reflects its efficacy. Binding affinity is quantified by the inhibition constant (Ki).
Quantitative Data Summary
The following tables summarize the potency (EC50) and binding affinity (Ki) of this compound, epinephrine, and norepinephrine at various adrenergic receptor subtypes. It is important to note that these values can vary depending on the specific cell line, experimental conditions, and assay format used.
Table 1: Potency (EC50) of Catecholamines at Adrenergic Receptors
| Agonist | Receptor Subtype | EC50 (nM) | Emax (% of Isoproterenol) |
| This compound | β1 | ~0.8 - 20 | 100% |
| β2 | ~1 - 10 | 100% | |
| β3 | ~10 - 50 | 100% | |
| Epinephrine | α1 | ~150 | Variable |
| α2 | ~200 | Variable | |
| β1 | ~20 - 100 | ~100% | |
| β2 | ~20 - 200 | ~100% | |
| β3 | ~500 - 1000 | Lower than Isoproterenol | |
| Norepinephrine | α1 | ~480 | Variable |
| α2 | ~600 | Variable | |
| β1 | ~100 - 500 | ~100% | |
| β2 | >1000 | Significantly lower than Isoproterenol | |
| β3 | ~100 - 300 | Higher than Epinephrine, lower than Isoproterenol |
Note: Data compiled from multiple sources and represent approximate ranges.[1][2][3][4][5][6][7]
Table 2: Binding Affinity (Ki) of Catecholamines at Adrenergic Receptors
| Agonist | Receptor Subtype | Ki (nM) |
| This compound | β1 | ~220 |
| β2 | ~460 | |
| β3 | ~1600 | |
| Epinephrine | α1 | ~600 |
| α2 | - | |
| β1 | - | |
| β2 | - | |
| β3 | - | |
| Norepinephrine | α1 | ~1050 |
| α2 | ~56 | |
| β1 | ~330 | |
| β2 | - | |
| β3 | - |
Note: Data compiled from multiple sources and represent approximate values.[2][3][8] A comprehensive dataset for all Ki values was not available in the searched literature.
Adrenergic Receptor Signaling Pathways
Adrenergic receptors are coupled to different heterotrimeric G proteins, leading to distinct downstream signaling cascades. β-adrenergic receptors primarily couple to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP. α1-adrenergic receptors couple to Gq proteins, activating phospholipase C and leading to an increase in intracellular calcium. α2-adrenergic receptors couple to Gi proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and cAMP accumulation assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.[9][10][11]
Objective: To measure the direct interaction of a radiolabeled ligand with the adrenergic receptor and to determine the affinity of unlabeled competitors like isoproterenol, epinephrine, and norepinephrine.
Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the adrenergic receptor of interest are harvested.
-
The cells are lysed, and the cell membranes are isolated through differential centrifugation.
-
The protein concentration of the membrane preparation is determined.[10]
-
-
Binding Reaction:
-
A fixed concentration of a high-affinity radioligand (e.g., [³H]-dihydroalprenolol for β-receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor (isoproterenol, epinephrine, or norepinephrine) are added to the reaction mixture.
-
The reaction is incubated at a specific temperature for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding) is determined from the resulting sigmoidal curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[2]
-
cAMP Accumulation Assay
This functional assay is used to measure the ability of an agonist to stimulate or inhibit the production of cyclic AMP, a key second messenger in β-adrenergic receptor signaling.[12][13][14][15]
Objective: To determine the potency (EC50) and efficacy (Emax) of agonists by measuring their effect on intracellular cAMP levels.
Methodology:
-
Cell Culture:
-
Cells expressing the adrenergic receptor of interest are cultured in multi-well plates.
-
-
Compound Treatment:
-
The cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Increasing concentrations of the agonist (isoproterenol, epinephrine, or norepinephrine) are added to the cells.
-
The cells are incubated for a specific time at a controlled temperature to allow for cAMP production.
-
-
Cell Lysis:
-
The cells are lysed to release the intracellular cAMP.
-
-
cAMP Detection:
-
The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).[12][14] In these assays, endogenous cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
-
Data Analysis:
-
The signal from the detection method is inversely proportional to the amount of cAMP produced.
-
The data are plotted as the response versus the log concentration of the agonist.
-
The EC50 and Emax values are determined from the resulting dose-response curve.
-
Conclusion
The experimental data consistently demonstrate that this compound is a more potent and efficacious agonist at β-adrenergic receptors compared to the endogenous catecholamines, epinephrine and norepinephrine. While epinephrine and norepinephrine exhibit varying affinities and activities at both α and β-adrenergic receptors, isoproterenol's activity is predominantly directed towards β-receptors, making it a valuable tool for selectively studying this receptor subtype. The detailed experimental protocols provided herein offer a foundation for the reproducible and accurate assessment of adrenergic receptor agonists in a research and drug discovery setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha 1 adrenoceptor subtype mediates noradrenaline induced contraction of the human internal mammary artery: radioligand and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of the β3-Adrenergic Receptor and Its Ligands in Cardiovascular Diseases [mdpi.com]
- 5. Alpha 1-adrenergic receptor mRNA level is regulated by norepinephrine in rabbit aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Receptor-Ligand Binding Assays [labome.com]
- 12. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cosmobio.co.jp [cosmobio.co.jp]
- 14. benchchem.com [benchchem.com]
- 15. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
Validating RNA-Seq Data in (+)-Isoproterenol-Treated Cardiac Tissue: A Comparative Guide
For researchers investigating the molecular underpinnings of cardiac hypertrophy and fibrosis, RNA sequencing (RNA-Seq) of (+)-isoproterenol-treated cardiac tissue is a powerful tool for identifying global transcriptomic changes. Isoproterenol, a non-selective β-adrenergic agonist, is widely used to induce a hypertrophic response in animal models, mimicking aspects of cardiac disease.[1] However, the validation of RNA-Seq data is a critical step to confirm the observed gene expression changes and ensure the reliability of downstream biological interpretations.
This guide provides a comparative overview of common and alternative methods for validating RNA-Seq data generated from cardiac tissue stimulated with this compound. It includes quantitative data from published studies, detailed experimental protocols, and visualizations to aid in experimental design and data interpretation.
Data Presentation: Comparing Validation Methods
The following tables summarize quantitative data for key cardiac hypertrophy markers obtained through RNA-Seq and validated by various techniques. These markers, including Atrial Natriuretic Peptide (ANP, gene name Nppa), Brain Natriuretic Peptide (BNP, gene name Nppb), and β-Myosin Heavy Chain (β-MHC, gene name Myh7), are consistently upregulated in response to isoproterenol-induced cardiac stress.[1][2][3]
| Gene | RNA-Seq Fold Change (Isoproterenol vs. Control) | Validation Method | Validated Fold Change (Isoproterenol vs. Control) | Reference |
| Nppa (ANP) | ~2.0 - 10.0 | qRT-PCR | ~2.5 - 8.0 | [2][3] |
| Nppb (BNP) | ~3.0 - 15.0 | qRT-PCR | ~4.0 - 12.0 | [2][3] |
| Myh7 (β-MHC) | ~2.0 - 6.0 | qRT-PCR | ~2.0 - 5.0 | [2][3] |
Table 1. Comparison of RNA-Seq and qRT-PCR Validation for Hypertrophic Markers. This table presents typical fold change values observed in RNA-Seq experiments and their subsequent validation by quantitative real-time polymerase chain reaction (qRT-PCR).
| Protein | Validation Method | Quantification Method | Fold Change (Isoproterenol vs. Control) | Reference |
| ANP | Western Blot | Densitometry | ~2.0 - 5.0 | [2][4] |
| BNP | Western Blot | Densitometry | ~3.0 - 7.0 | [2] |
| β-MHC | Western Blot | Densitometry | ~1.5 - 4.0 | [4] |
| ANP | ELISA | Spectrophotometry | Significant Increase | [4][5] |
| BNP | ELISA | Spectrophotometry | Significant Increase | [6] |
Table 2. Protein Level Validation of Hypertrophic Markers. This table showcases the validation of increased protein expression corresponding to upregulated transcripts, using Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of validation experiments. Below are protocols for the most common techniques used to validate RNA-Seq data in the context of isoproterenol-induced cardiac hypertrophy.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is the gold standard for validating the expression of a subset of genes identified by RNA-Seq.
1. RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from isoproterenol-treated and control cardiac tissue using a TRIzol-based method or a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check integrity via gel electrophoresis or a bioanalyzer.
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
2. Primer Design and Validation:
-
Design primers specific to the target genes (e.g., Nppa, Nppb, Myh7) and a stable housekeeping gene (e.g., Gapdh, Actb).
-
Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA.
3. qPCR Reaction:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green or TaqMan-based master mix.
-
Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.[7]
Western Blotting
Western blotting validates changes at the protein level, confirming that transcriptomic alterations translate to functional molecules.
1. Protein Extraction:
-
Homogenize cardiac tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein extract by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., ANP, BNP, β-MHC) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Visualization and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.[9]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a sensitive method for quantifying secreted proteins like ANP and BNP in cell culture media or serum.
1. Sample Collection and Preparation:
-
For in vitro studies, collect the culture medium from isoproterenol-treated and control cardiomyocytes.
-
For in vivo studies, collect blood and prepare serum or plasma.
-
Centrifuge samples to remove debris.
2. ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the target protein (e.g., ANP or BNP) and incubate overnight.
-
Wash the plate and block with a blocking buffer.
-
Add prepared samples and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate and add the enzyme substrate.
-
Stop the reaction and measure the absorbance using a plate reader.
3. Data Analysis:
-
Generate a standard curve from the absorbance readings of the standards.
-
Determine the concentration of the target protein in the samples by interpolating their absorbance values on the standard curve.[4]
Alternative Validation Methods
While qRT-PCR and Western blotting are standard, other techniques can provide complementary and spatially resolved validation.
| Method | Principle | Advantages | Disadvantages |
| NanoString nCounter | Digital barcoding and single-molecule imaging to count mRNA transcripts directly.[10][11] | High multiplexing (up to 800 genes), no reverse transcription or amplification required, high precision, and works well with degraded RNA.[12][13][14] | Higher cost per sample than qRT-PCR, requires specialized equipment. |
| In Situ Hybridization (ISH) | Labeled probes bind to specific mRNA sequences within preserved tissue sections, allowing for visualization of gene expression in a spatial context.[15] | Provides spatial information on gene expression within the complex cardiac tissue architecture.[16][17] | Less quantitative than qRT-PCR, can be technically challenging.[18] |
Table 3. Comparison of Alternative RNA-Seq Validation Methods. This table outlines the principles, advantages, and disadvantages of NanoString nCounter and In Situ Hybridization as alternative methods for validating RNA-Seq findings.
Mandatory Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key aspects of the experimental and biological processes discussed.
References
- 1. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puerarin attenuates isoproterenol-induced myocardial hypertrophy via inhibition of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STVNa Attenuates Isoproterenol-Induced Cardiac Hypertrophy Response through the HDAC4 and Prdx2/ROS/Trx1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoproterenol induces MD2 activation by β-AR-cAMP-PKA-ROS signalling axis in cardiomyocytes and macrophages drives inflammatory heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KoreaMed [koreamed.org]
- 6. researchgate.net [researchgate.net]
- 7. Circular RNA expression in isoproterenol hydrochloride-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Therapeutic Targets of A Novel Peptide Athycaltide-1 in the Treatment of Isoproterenol-Induced Pathological Myocardial Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nanostring.com [nanostring.com]
- 11. NanoString nCounter Technology: High-Throughput RNA Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. NanoString nCounter Technology: High-Throughput RNA Validation | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. In situ hybridization: a technique to study localization of cardiac gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RNAscope Technology in Cardiovascular & Skeletal Muscle Research | In Situ Hybridization, RNA-ISH | ACDBio [acdbio.com]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of messenger RNA expression by in situ hybridization using RNA probes synthesized via in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (+)-Isoproterenol as a Gold Standard Positive Control in Drug Screening Assays
For researchers and drug development professionals, the reliability of in vitro assays is paramount. A crucial component of ensuring assay validity is the use of appropriate positive controls. (+)-Isoproterenol, a potent, non-selective β-adrenergic receptor agonist, has long served as a benchmark positive control in drug screening assays targeting G-protein coupled receptors (GPCRs), particularly those coupled to Gs signaling pathways. This guide provides a comprehensive comparison of this compound with other alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable positive control for their specific needs.
Unraveling the Mechanism of Action of this compound
This compound exerts its effects by binding to and activating both β1- and β2-adrenergic receptors. This binding triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. This well-defined signaling cascade makes this compound an ideal tool for validating assays that measure GPCR activation through the Gs pathway.
Performance Comparison: this compound vs. Alternative Positive Controls
While this compound is widely used, several other agonists can serve as positive controls in assays for β-adrenergic receptors. The choice of a positive control should be based on factors such as potency (EC50), efficacy (Emax), and receptor subtype selectivity. Below is a comparison of this compound with other common β-adrenergic agonists.
| Compound | Receptor Subtype(s) | Potency (EC50) | Efficacy (Emax) | Key Characteristics |
| This compound | β1 and β2 (non-selective) | 4.91 x 10-10 M (cAMP flux)[1] | High | Potent and high-efficacy agonist, considered the gold standard. |
| Epinephrine | α1, α2, β1, β2 | Higher EC50 than Isoproterenol[2] | High | Endogenous catecholamine, less potent than isoproterenol in stimulating cAMP.[2] |
| Norepinephrine | α1, α2, β1 | 10-fold higher EC50 than Epinephrine[2] | Lower than Epinephrine and Isoproterenol[2] | Endogenous catecholamine, primarily a β1 agonist with lower efficacy for β2 receptors.[2] |
| Dobutamine | Primarily β1 | Lower potency than Isoproterenol[3] | Lower than Isoproterenol[3] | More selective for β1 receptors, resulting in a less pronounced chronotropic effect compared to isoproterenol.[3] |
Detailed Experimental Protocols
Reproducible and reliable data generation hinges on well-defined experimental protocols. Below are detailed methodologies for two common assays used to screen for β-adrenergic receptor activation, using this compound as a positive control.
Protocol 1: cAMP Measurement Assay
This protocol outlines the steps for determining intracellular cAMP levels following GPCR activation using a competitive immunoassay format (e.g., HTRF or AlphaScreen).
Materials:
-
Cells expressing the β-adrenergic receptor of interest (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
This compound hydrochloride
-
cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit or AlphaScreen cAMP assay kit)
-
White 384-well assay plates
-
Plate reader capable of detecting HTRF or AlphaScreen signal
Procedure:
-
Cell Culture: Culture cells expressing the target β-adrenergic receptor in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Harvest cells and resuspend them in assay buffer. Seed the cells into a white 384-well plate at a density of 5,000-10,000 cells per well. Incubate the plate at 37°C for 2-4 hours to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing IBMX (final concentration of 500 µM). The concentration range should typically span from 10 µM down to 0.1 nM.
-
Cell Stimulation: Add the diluted this compound solutions to the respective wells of the cell plate. Include a vehicle control (assay buffer with IBMX only). Incubate the plate at room temperature for 30 minutes.
-
Cell Lysis and Detection: Add the cAMP detection reagents (as per the manufacturer's instructions of the chosen kit) to each well. This step typically involves cell lysis to release intracellular cAMP and the addition of the detection components (e.g., anti-cAMP antibody and a labeled cAMP tracer).
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the competitive binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the ratio of the acceptor and donor signals and plot the data as a dose-response curve against the logarithm of the this compound concentration. Determine the EC50 value using a four-parameter logistic fit.
Protocol 2: Reporter Gene Assay
This protocol describes the use of a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE) to measure GPCR activation.
Materials:
-
Cells co-expressing the β-adrenergic receptor of interest and a CRE-luciferase reporter construct
-
Cell culture medium
-
PBS
-
Assay buffer
-
This compound hydrochloride
-
Luciferase assay reagent
-
White, clear-bottom 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Cell Culture and Plating: Culture the reporter cell line and seed into white, clear-bottom assay plates at an appropriate density. Allow the cells to adhere and grow for 18-24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Cell Stimulation: Replace the culture medium with the diluted this compound solutions. Include a vehicle control. Incubate the plate at 37°C in a CO2 incubator for 4-6 hours to allow for reporter gene expression.
-
Assay Reagent Preparation: Prepare the luciferase assay reagent according to the manufacturer's protocol.
-
Lysis and Luminescence Measurement: Remove the assay plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent to each well, which will lyse the cells and provide the substrate for the luciferase enzyme.
-
Data Acquisition: Measure the luminescence signal from each well using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Feature Comparison of Positive Controls
The selection of a positive control often involves a trade-off between various factors. The following diagram illustrates the logical relationships between the key features of this compound and its common alternatives.
Conclusion
This compound remains an invaluable tool in drug screening, offering a potent and reliable means of validating assays for β-adrenergic receptors and other Gs-coupled GPCRs. Its well-characterized mechanism of action and high efficacy make it an excellent positive control. However, for studies requiring receptor subtype selectivity, alternatives such as norepinephrine and dobutamine may be more appropriate. By understanding the comparative pharmacology and adhering to robust experimental protocols, researchers can confidently select and utilize the most suitable positive control to ensure the accuracy and reproducibility of their drug screening data.
References
- 1. innoprot.com [innoprot.com]
- 2. Relative efficacy and potency of beta-adrenoceptor agonists for generating cAMP in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Comparison of the effects of dobutamine with dopamine and isoproterenol on inotropism and chronotropism in the mammalian heart (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Isoproterenol's Effects on β1- and β2-Adrenergic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of the non-selective β-adrenergic receptor agonist, (+)-Isoproterenol, on the β1- and β2-adrenergic receptor subtypes. The information presented is collated from peer-reviewed experimental data to assist researchers in designing experiments and interpreting results related to adrenergic signaling.
Quantitative Comparison of this compound Activity
The following tables summarize the binding affinity (Ki), potency (EC50), and efficacy (Emax) of this compound at human β1- and β2-adrenergic receptors. These parameters are crucial for understanding the drug's interaction with its targets and its subsequent physiological effects.
| Parameter | Receptor Subtype | Reported Value (nM) | Cell Line / System | Reference |
| Binding Affinity (Ki) | β1-Adrenergic Receptor | ~220 | CHO-K1 cells | [1] |
| β2-Adrenergic Receptor | ~460 | CHO-K1 cells | [1] | |
| Potency (EC50) | β1-Adrenergic Receptor | 191 ± 10.5 | CHW-1102 fibroblasts | [2] |
| β2-Adrenergic Receptor | 52.3 ± 2.87 | CHW-1102 fibroblasts | [2] | |
| Efficacy (Emax) | β1-Adrenergic Receptor | 6.63 ± 1.85-fold increase in adenylyl cyclase activity | CHW-1102 fibroblasts | [2] |
| β2-Adrenergic Receptor | 6.10 ± 0.53-fold increase in adenylyl cyclase activity | CHW-1102 fibroblasts | [2] |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, radioligands, and assay buffers. Isoproterenol is often used as a full agonist to define 100% efficacy for other compounds.[3]
Signaling Pathways
Activation of β1- and β2-adrenergic receptors by this compound initiates distinct downstream signaling cascades. While both receptors primarily couple to the stimulatory G-protein (Gs) to activate adenylyl cyclase, there are notable differences in their signaling repertoire.
β1-Adrenergic Receptor Signaling
The β1-adrenergic receptor is predominantly coupled to the Gs alpha subunit.[4][5] Upon agonist binding, this leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5][6] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate and contractility.[4] Some evidence also suggests that β1-adrenergic receptors can activate a receptor tyrosine kinase, leading to the stimulation of the Ras/Raf/MEK/MAPK/MSK signaling pathway.[7] There is also emerging evidence for β1-AR coupling to Gi proteins under certain conditions.[8]
β2-Adrenergic Receptor Signaling
Similar to the β1 subtype, the β2-adrenergic receptor couples to Gs to stimulate cAMP production.[9][10] However, a key distinction is its ability to also couple to the inhibitory G-protein (Gi).[11] This dual coupling can lead to more complex and compartmentalized signaling. The Gs-mediated pathway leads to smooth muscle relaxation, such as bronchodilation.[9] The Gi-coupling can modulate this response. Furthermore, β2-adrenergic receptor activation can also lead to the recruitment of β-arrestin and activation of the MAPK/ERK pathway, which is G-protein independent.[1] In some cellular contexts, β2-AR signaling can also involve the activation of Src kinase.[12]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the interaction of this compound with β-adrenergic receptors. Specific details may vary between laboratories and experimental systems.
Radioligand Binding Assay (for Ki determination)
This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the membrane fraction containing the receptors.
-
Incubation: A constant concentration of a high-affinity radioligand (e.g., [³H]dihydroalprenolol or [¹²⁵I]cyanopindolol) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[2]
cAMP Accumulation Assay (for EC50 and Emax determination)
This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.
Methodology:
-
Cell Culture: Whole cells stably or transiently expressing the β1- or β2-adrenergic receptor are cultured in appropriate multi-well plates.[13]
-
Pre-incubation: Cells are typically pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of newly synthesized cAMP.[14]
-
Stimulation: The cells are then stimulated with a range of concentrations of this compound for a defined period.
-
Cell Lysis: Following stimulation, the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysates is quantified using various methods, most commonly competitive immunoassays such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or bioluminescence-based assays.[15][16]
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the this compound concentration. Non-linear regression is used to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response observed).[3]
References
- 1. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. β2-Adrenergic Receptor Signaling Pathway Stimulates the Migration and Invasion of Cancer Cells via Src Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. cosmobio.co.jp [cosmobio.co.jp]
Safety Operating Guide
Proper Disposal of (+)-Isoproterenol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of (+)-Isoproterenol is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal, in accordance with established safety protocols.
I. Pre-Disposal and Handling Precautions
Before beginning any disposal process, it is essential to handle this compound with appropriate personal protective equipment (PPE). Due to its pharmacological activity and potential as a skin, eye, and respiratory irritant, proper handling is the first step in safe disposal.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear chemically resistant gloves, safety glasses or goggles, and a lab coat.[1][4] If there is a risk of generating dust or aerosols, respiratory protection and a face shield should be used.[5]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][6]
-
Avoid Contamination: Prevent the substance from coming into contact with skin, eyes, and clothing.[1][2] Do not allow the chemical or its wash water to enter drains or sewer systems.[3][4][5][6]
II. Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must adhere strictly to federal, state, and local regulations.[1][4][5] The following steps provide a general framework for proper disposal.
Step 1: Characterize the Waste Identify all waste streams containing this compound. This includes:
-
Unused or expired pure this compound.
-
Contaminated lab materials (e.g., gloves, absorbent paper, pipette tips).
-
Empty containers.
-
Solutions containing the compound.
Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the waste generator to determine if a chemical waste is hazardous.[7] Given its pharmacological activity, this compound waste should be managed as hazardous.
Step 2: Segregate and Collect Waste
-
Solid Waste: Collect unused this compound powder and contaminated solids (e.g., absorbent pads, wipes) in a designated, clearly labeled, and sealed hazardous waste container.[2][5]
-
Liquid Waste: Do not pour liquid waste containing this compound down the drain.[3][4][6] Collect it in a separate, sealed, and properly labeled container for hazardous liquid waste.
-
Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste.[7] Some regulations suggest puncturing containers to prevent reuse before disposal at an authorized landfill.[5]
Step 3: Manage Spills In the event of a spill, follow these procedures:
-
Restrict Access: Immediately alert personnel in the area and restrict access.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain Spill: Use dry, clean-up procedures. Cover the spill with an inert absorbent material like sand or vermiculite. Avoid generating dust.[5]
-
Collect Waste: Carefully sweep or vacuum the absorbed material into a suitable, sealed container for disposal.[5][7] A HEPA-type vacuum cleaner is recommended for fine powders.[5]
-
Clean Area: Clean the spill surface thoroughly with soap and water, collecting all wash water for disposal as hazardous waste.[5][8]
Step 4: Arrange for Professional Disposal
-
Dispose of the collected hazardous waste through an approved and licensed waste disposal contractor.[1][2]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to schedule a waste pickup.
-
Ensure all waste containers are properly labeled with the contents, hazards, and accumulation start date as required by regulations.
III. Summary of Disposal and Safety Parameters
The following table summarizes key information for the safe handling and disposal of this compound waste.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste | [6][7] |
| PPE Requirement | Safety glasses, chemical-resistant gloves, lab coat. Respiratory protection if dust is generated. | [1][4][5] |
| Solid Waste Disposal | Collect in a labeled, sealed container for hazardous waste. | [2] |
| Liquid Waste Disposal | Do not empty into drains. Collect in a labeled, sealed container for hazardous liquid waste. | [3][4][6] |
| Empty Containers | Treat as hazardous waste. Puncture to prevent reuse where permitted. | [5][7] |
| Spill Cleanup | Use inert absorbent material; avoid creating dust. Collect for hazardous waste disposal. | [5][9] |
| Final Disposal Method | Via a licensed professional waste disposal service or institutional EHS program. | [1][2] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. witega.de [witega.de]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. usmed-media.usamedpremium.com [usmed-media.usamedpremium.com]
- 9. agrariamedicinaveterinaria.unipd.it [agrariamedicinaveterinaria.unipd.it]
Personal protective equipment for handling (+)-Isoproterenol
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like (+)-Isoproterenol is paramount. This guide provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational plans for handling and disposal, and procedural guidance to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards.[1][2] | Protects against eye irritation, which can be serious.[3][4] |
| Skin Protection | Wear chemically resistant, impervious gloves (e.g., nitrile). Gloves must be inspected before use. Wear fire/flame resistant and impervious clothing, such as a lab coat.[1][2][5] | Prevents skin irritation and potential absorption through the skin.[3][4][6] Contaminated clothing should be removed immediately and washed before reuse.[1][3] |
| Respiratory Protection | Use only in a well-ventilated area. If exposure limits are exceeded, or if irritation or other symptoms are experienced, a full-face respirator with a dust filter is recommended.[1][2][3] Ensure the respirator is approved by NIOSH (US) or CEN (EU).[7] | Avoid breathing dust or aerosols, which can cause respiratory irritation.[1][3][4] |
Health Hazard Information
Exposure to this compound can lead to a range of symptoms, including tremors, nervousness, heart palpitations, cardiac arrhythmias, headache, nausea, and dizziness.[1] It is classified as a skin and eye irritant and may cause respiratory irritation.[3][4]
Safe Handling and Storage
Handling:
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[2][3][7]
-
Protect from light, oxidizing materials, and extreme heat.[6][8] Solutions can become pink to brownish-pink when exposed to air or made alkaline.[6][8]
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is crucial for laboratory safety. The following diagram illustrates the logical workflow.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
For a minor spill:
-
Wear appropriate PPE, including double gloves, a gown, and eye protection.[11][12]
-
If the spilled material is a powder, wet it with a damp paper towel to avoid generating dust.[11]
-
Cover the spill with absorbent material, working from the outside in.[10][13]
-
Collect the absorbed material and any contaminated debris into a suitable, labeled container for hazardous waste disposal.[1][9][10]
-
Clean the spill area with a detergent solution and rinse with water.[11][12]
-
Dispose of all contaminated materials, including PPE, as hazardous waste.[11]
For a major spill:
-
Evacuate the area immediately.[9]
-
Alert your institution's environmental health and safety (EHS) office.[11]
-
Prevent entry to the contaminated area.
Waste Disposal
All waste contaminated with this compound should be considered hazardous.
-
Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[3][14] Do not discharge into drains.[1][2]
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. fishersci.com [fishersci.com]
- 8. usmed-media.usamedpremium.com [usmed-media.usamedpremium.com]
- 9. ehs.fiu.edu [ehs.fiu.edu]
- 10. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 11. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 12. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 13. youtube.com [youtube.com]
- 14. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
